molecular formula C15H24O B085974 2-Nonylphenol CAS No. 136-83-4

2-Nonylphenol

Cat. No.: B085974
CAS No.: 136-83-4
M. Wt: 220.35 g/mol
InChI Key: SNQQPOLDUKLAAF-UHFFFAOYSA-N
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Description

2-Nonylphenol is a significant alkylphenol compound recognized in scientific research primarily for its role as a potent endocrine disruptor with estrogen-like activity. It functions as a xenoestrogen by competitively binding to estrogen receptors (ERα and ERβ), mimicking the natural hormone 17β-estradiol and disrupting normal hormonal function . This mechanism of action makes it a critical tool for studying the effects of estrogen-mimicking chemicals on reproductive systems, nervous system development, and for modeling environmental contamination in toxicological studies . In neurotoxicity research, this compound is utilized to investigate its impact on the central nervous system. Studies have shown that exposure can induce oxidative stress and inflammatory responses in brain cells, particularly within the hippocampus and cortex—regions vital for memory and learning . Researchers employ this compound to explore the activation of microglia and astrocytes, the subsequent release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and the associated pathways like Akt/MAPK/AP-1 that contribute to neuroinflammation . Furthermore, its application extends to studying neuronal apoptosis, disruptions in calcium ion balance, and impairments in synaptic plasticity, providing valuable insights into the potential links between environmental pollutants and neurodegenerative processes . As a persistent environmental pollutant, this compound is also pivotal for ecotoxicological research. It is a known degradation product of nonylphenol ethoxylates used in surfactants and industrial processes . Its prevalence in aquatic environments and tendency to bioaccumulate in sediments and organisms makes it a model compound for assessing the biological impact of alkylphenols on aquatic life, including vitellogenin induction in male fish and feminization effects . This reagent is essential for advancing understanding in endocrine disruption, neurotoxicology, and environmental health. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nonylphenol
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InChI

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16/h9-10,12-13,16H,2-8,11H2,1H3
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InChI Key

SNQQPOLDUKLAAF-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCC1=CC=CC=C1O
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Molecular Formula

C15H24O
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DSSTOX Substance ID

DTXSID9073125
Record name 2-Nonylphenol
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Molecular Weight

220.35 g/mol
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Physical Description

Liquid, Thick light yellow liquid with a phenolic odor; [HSDB]
Record name Phenol, nonyl-
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Boiling Point

293-297 °C
Record name NONYLPHENOL
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Flash Point

285 °F, 285 °F (141 °C)(closed cup), 300 °F (Open cup)
Record name NONYLPHENOL
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Solubility

In water, 4.90 mg/L at 25 °C, In water, 6.35 mg/L at 25 °C, Practically insoluble in dilute aqueous sodium hydroxide. Soluble in benzene, chlorinated solvents, aniline, heptane, aliphatic alcohols, ethylene glycol., Soluble in most organic solvents
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Density

0.950 at 20 °C/4 °C
Record name NONYLPHENOL
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Vapor Density

7.59 (Air = 1)
Record name NONYLPHENOL
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Vapor Pressure

0.000024 [mmHg], 9.4X10-5 mm Hg at 25 °C
Record name Nonylphenol
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Color/Form

Pale-yellow, viscous liquid, Clear, straw colored, Colorless

CAS No.

136-83-4, 25154-52-3
Record name 2-Nonylphenol
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Record name Phenol, nonyl-
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Melting Point

Freezing point: -10 °C (sets to glass below this temperature)
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Foundational & Exploratory

2-Nonylphenol: A Technical Guide on its Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonylphenol is an organic compound belonging to the broader family of alkylphenols. It is characterized by a phenol ring substituted with a nine-carbon alkyl chain at the ortho position. Commercial nonylphenol is typically a complex mixture of isomers, with the alkyl chain being branched.[1] This technical guide provides an in-depth overview of the CAS numbers, physicochemical properties, and toxicological effects of this compound, with a particular focus on its endocrine-disrupting activities. Detailed experimental protocols for key assays used to characterize its biological effects are also provided, along with visualizations of relevant signaling pathways and experimental workflows.

CAS Numbers and Isomers

Nonylphenols exist as a complex mixture of isomers, with different CAS numbers assigned to the general class, specific isomers, and branched variations. The nonyl group can be attached to the phenol ring at the ortho (2-), meta (3-), or para (4-) positions, and the alkyl chain can be linear or branched.[2][3]

Substance CAS Number Notes
This compound136-83-4The specific ortho isomer.[3]
Nonylphenol (general class, mixed isomers)25154-52-3Refers to a mixture of nonylphenol isomers.[2][3]
4-n-Nonylphenol104-40-5The linear para isomer.[2]
4-Nonylphenol, branched84852-15-3The most common commercial form.[2]
3-Nonylphenol139-84-4The meta isomer.[3]
Isononylphenol11066-49-2A mixture of branched isomers.[3]

Physicochemical Properties

This compound is a viscous, pale-yellow liquid with a characteristic phenolic odor. It is sparingly soluble in water but soluble in organic solvents.[2][4]

Property Value Reference
Molecular Formula C₁₅H₂₄O[2]
Molecular Weight 220.35 g/mol [2]
Appearance Pale yellow viscous liquid[4]
Boiling Point 290-310 °C[4]
Melting Point -8 °C[4]
Density 0.95 g/cm³[2]
Water Solubility 6 mg/L at 25°C (pH 7)[2]
log Kow (Octanol-Water Partition Coefficient) 4.48[5]
Vapor Pressure Negligible at 20°C[4]
Flash Point 148-155 °C (closed cup)[4]
Auto-ignition Temperature 370 °C[4]

Toxicological Properties and Endocrine Disruption

This compound is recognized as an endocrine-disrupting chemical (EDC) due to its ability to mimic the effects of estrogen.[2][5] This estrogenic activity is a result of its interaction with estrogen receptors (ERα and ERβ), leading to the disruption of normal hormonal signaling.[2]

Key Toxicological Effects:

  • Estrogenic Activity: this compound binds to estrogen receptors, although with a lower affinity than the natural hormone 17β-estradiol. This binding can trigger estrogen-responsive genes and pathways, leading to feminization effects in male aquatic organisms and potentially affecting reproductive health in mammals.[2][5]

  • Reproductive and Developmental Toxicity: Animal studies have shown that exposure to nonylphenol can lead to adverse reproductive outcomes, including altered sperm production and decreased testes weight.[6] Developmental exposure has been linked to decreased pup body weight.[6]

  • Carcinogenicity: Some studies suggest a link between nonylphenol exposure and an increased proliferation of breast cancer cells.[2]

  • Ecotoxicity: this compound is very toxic to aquatic organisms.[7] Due to its persistence and lipophilic nature, it can bioaccumulate in the food chain.[5][8]

Signaling Pathways Affected by this compound

The primary mechanism of action for this compound's endocrine-disrupting effects is its interaction with the nuclear estrogen receptor signaling pathway.

EstrogenReceptorSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2NP This compound ER Estrogen Receptor (ERα/ERβ) ER_HSP ER-HSP Complex 2NP->ER_HSP Binding ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER Dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Transcription Transcription of Target Genes ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Effects Cellular Effects (Proliferation, etc.) Protein->Effects

Figure 1: this compound Estrogen Receptor Signaling Pathway

Upon entering the cell, this compound binds to the estrogen receptor, causing the dissociation of heat shock proteins. The receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. This binding initiates the transcription of target genes, leading to various cellular effects, including cell proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activity of this compound.

Competitive Estrogen Receptor Binding Assay

This in vitro assay measures the ability of a test chemical to compete with a radiolabeled estrogen for binding to the estrogen receptor.

ER_Binding_Assay_Workflow start Start prep_cytosol Prepare Uterine Cytosol (Source of ER) start->prep_cytosol incubate Incubate Cytosol with Radiolabeled Estrogen and this compound prep_cytosol->incubate separate Separate Bound and Free Ligand incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Analyze Data (IC50 Calculation) quantify->analyze end End analyze->end

Figure 2: Workflow for Competitive Estrogen Receptor Binding Assay

Methodology:

  • Preparation of Rat Uterine Cytosol:

    • Uteri from immature female Sprague-Dawley rats are excised, trimmed of fat, and homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).

    • The homogenate is centrifuged at 105,000 x g for 60 minutes at 4°C to obtain the cytosolic fraction (supernatant).

  • Binding Assay:

    • A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of unlabeled this compound.

    • Non-specific binding is determined in parallel incubations containing a high concentration of unlabeled 17β-estradiol.

    • Incubations are carried out in a total volume of 500 µL at 4°C for 18-24 hours.

  • Separation of Bound and Free Ligand:

    • Dextran-coated charcoal is added to the incubation tubes to adsorb the free radiolabeled estrogen.

    • The tubes are centrifuged, and the supernatant containing the bound radiolabeled estrogen is collected.

  • Quantification and Data Analysis:

    • The radioactivity in the supernatant is measured using a liquid scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estrogen (IC50) is calculated.

Uterotrophic Assay in Immature Rats

This in vivo assay assesses the estrogenic activity of a substance by measuring the increase in uterine weight in immature female rats.

Methodology:

  • Animal Model: Immature female rats (e.g., Wistar or Sprague-Dawley), approximately 21 days old, are used.

  • Dosing: this compound is administered daily for three consecutive days by oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., treated with 17α-ethinylestradiol) are included.

  • Endpoint Measurement: On the fourth day, the animals are euthanized, and the uteri are excised, trimmed of fat and connective tissue, and weighed (wet weight). The uterine horns are then blotted to remove luminal fluid and weighed again (blotted weight).

  • Data Analysis: The uterine weights of the this compound-treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

In Vitro Cell Proliferation Assay (MCF-7 Cells)

This assay evaluates the effect of this compound on the proliferation of estrogen-receptor-positive human breast cancer cells (MCF-7).

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO₂.

  • Treatment: Cells are seeded in multi-well plates and allowed to attach. The medium is then replaced with a medium containing various concentrations of this compound or a vehicle control.

  • Proliferation Assessment: After a specified incubation period (e.g., 48-72 hours), cell proliferation is assessed using a colorimetric assay such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells.

  • Data Analysis: The absorbance is read using a microplate reader, and the cell proliferation in the this compound-treated wells is expressed as a percentage of the vehicle control.

Gene Expression Analysis by Real-Time PCR

This method is used to quantify changes in the expression of specific genes in response to this compound treatment.

q_pcr_workflow start Start cell_treatment Treat Cells with This compound start->cell_treatment rna_extraction Total RNA Extraction cell_treatment->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Real-Time PCR with Gene-Specific Primers cdna_synthesis->qpcr data_analysis Data Analysis (Relative Quantification) qpcr->data_analysis end End data_analysis->end

References

An In-Depth Technical Guide to the Structural Isomers and Stereoisomers of Nonylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonylphenols (NPs) are a complex class of organic compounds characterized by a phenol ring substituted with a nine-carbon alkyl chain.[1] Produced industrially through the acid-catalyzed alkylation of phenol with nonene, commercial nonylphenol is not a single entity but a complex mixture of over 100 structural isomers and congeners.[1][2][3] These isomers exhibit significant variability in their physicochemical properties, environmental fate, and biological activity, particularly their endocrine-disrupting potential. This guide provides a comprehensive overview of the structural and stereoisomers of nonylphenol, with a primary focus on the most studied para-substituted isomers due to a scarcity of detailed research on ortho-nonylphenol isomers. It covers their synthesis, physicochemical properties, estrogenic activity, and the experimental protocols used for their study.

Introduction to Nonylphenol Isomerism

The complexity of nonylphenol arises from two main sources of isomerism: the point of attachment of the nonyl group to the phenol ring and the branching of the nonyl chain itself.

1.1. Positional Isomerism

The nonyl group can be attached to the phenol ring at three different positions, giving rise to:

  • 2-Nonylphenol (ortho-nonylphenol): The nonyl group is attached to the carbon atom adjacent to the hydroxyl group.

  • 3-Nonylphenol (meta-nonylphenol): The nonyl group is attached to the carbon atom two positions away from the hydroxyl group.

  • 4-Nonylphenol (para-nonylphenol): The nonyl group is attached to the carbon atom opposite the hydroxyl group.

Commercial nonylphenol mixtures are predominantly composed of para-substituted isomers (up to 90%), with a smaller fraction of ortho-isomers.[2][4]

1.2. Structural Isomerism of the Nonyl Chain

The nine-carbon alkyl chain can be linear (n-nonyl) or, more commonly, branched in numerous ways. The industrial synthesis using a mixed nonene feedstock leads to a wide array of branched isomers.[1] Theoretically, there are 211 constitutional isomers of 4-nonylphenol alone.[1]

1.3. Stereoisomerism

When the branching of the nonyl chain creates a chiral center (a carbon atom attached to four different groups), stereoisomers (enantiomers) can exist. This further increases the number of possible nonylphenol isomers to over 550 for 4-nonylphenol.[1] The separation and differential biological activity of these enantiomers are areas of active research.[5]

Synthesis of Nonylphenol Isomers

The industrial production of nonylphenol typically involves the Friedel-Crafts alkylation of phenol with a mixture of nonenes, resulting in a complex isomeric mixture.[1] For research purposes, specific, well-defined nonylphenol isomers are synthesized to study their individual properties and biological effects. Common synthetic strategies include:

  • Friedel-Crafts Alkylation with Defined Alkenes or Alkyl Halides: This method allows for the synthesis of specific isomers by using a pure nonene or nonyl halide as the alkylating agent and a Lewis acid catalyst (e.g., AlCl₃, FeCl₃).[6][7] To favor para-substitution and minimize side reactions, anisole (methoxybenzene) is often used instead of phenol, followed by demethylation.[8]

  • Grignard Reagent Coupling: This approach involves the reaction of a Grignard reagent (R-MgX) with a suitable ketone, followed by dehydration and reduction, or coupling with a protected phenol derivative. This method offers greater control over the structure of the alkyl chain.[9]

Below is a generalized workflow for the synthesis and subsequent analysis of specific nonylphenol isomers.

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_testing Biological Testing start Select Target Isomer synth_method Choose Synthetic Route (e.g., Friedel-Crafts, Grignard) start->synth_method reaction Perform Reaction synth_method->reaction workup Work-up and Purification (Extraction, Chromatography) reaction->workup structure Structural Characterization (GC-MS, NMR) workup->structure purity Purity Assessment (HPLC, GC) structure->purity bioassay In Vitro Bioassays (YES, E-screen, MVLN) purity->bioassay data_analysis Data Analysis (EC50, Relative Potency) bioassay->data_analysis

Generalized workflow for nonylphenol isomer synthesis and testing.

Quantitative Data

The structural variations among nonylphenol isomers lead to differences in their physicochemical properties and biological activities.

3.1. Physicochemical Properties

The following table summarizes key physicochemical properties for a representative 4-nonylphenol isomer. It is important to note that these values can vary between isomers.

PropertyValueReference
Molecular FormulaC₁₅H₂₄O[10]
Molecular Weight220.35 g/mol [10]
AppearancePale yellow viscous liquid[10]
Boiling Point317 °C[10]
Melting Point42 °C[10]
Water Solubility7 mg/L at 25 °C[10]
log Kow5.76[10]

3.2. Estrogenic Activity

The estrogenic activity of nonylphenol isomers is highly dependent on the structure of the alkyl chain. Some isomers are potent estrogen mimics, while others are significantly less active. The following table presents the estrogenic activity of several 4-nonylphenol isomers, often expressed as the EC₅₀ (half-maximal effective concentration) or relative potency compared to 17β-estradiol (E2).

IsomerAssayEC₅₀ (µM)Relative Potency (E2 = 1)Reference
p353-NPMVLN-Similar to technical mixture[11]
p22-NPMVLNWeak agonist-[11]
p262-NPMVLNWeak agonist-[11]
4n-NPMVLNWeak agonist-[11]
p353-NP-IC₅₀ of 6.6 µM-[12]
NP7 (4-(1,1-dimethyl-2-ethyl-pentyl)-phenol)Yeast Assay-1.9 x 10⁻³[4][13]

Signaling Pathways

Nonylphenols exert their estrogenic effects primarily by interacting with estrogen receptors (ERs), namely ERα and ERβ.[1] This interaction can trigger genomic and non-genomic signaling pathways. More recently, nonylphenol has been identified as an agonist for the G protein-coupled estrogen receptor (GPER), which mediates rapid, non-genomic estrogenic responses.[1]

G NP Nonylphenol (or other estrogenic ligand) GPER GPER NP->GPER binds G_protein G Protein GPER->G_protein activates AC Adenylyl Cyclase G_protein->AC activates Src Src G_protein->Src activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Transcription Gene Transcription (Cell proliferation, migration) PKA->Transcription MMPs MMPs Src->MMPs activates HB_EGF pro-HB-EGF MMPs->HB_EGF cleaves EGFR EGFR HB_EGF->EGFR activates ERK ERK1/2 EGFR->ERK activates ERK->Transcription

Simplified GPER signaling pathway activated by nonylphenol.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of nonylphenol isomers. Below are generalized protocols for key experiments.

5.1. Synthesis of a Branched 4-Nonylphenol Isomer (General Protocol)

This protocol outlines a general two-step process involving a Grignard reaction to create a specific tertiary nonanol, followed by Friedel-Crafts alkylation of phenol.[9]

Step 1: Synthesis of Tertiary Nonanol via Grignard Reaction

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare the appropriate Grignard reagent (e.g., propylmagnesium bromide) from magnesium turnings and the corresponding alkyl halide in anhydrous diethyl ether.

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of a suitable ketone (e.g., 2-hexanone) in anhydrous diethyl ether dropwise while maintaining the temperature.

  • Quenching and Work-up: After the reaction is complete, slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting tertiary nonanol by distillation or column chromatography.

Step 2: Friedel-Crafts Alkylation of Phenol

  • Reaction Setup: In a flask equipped with a stirrer and under a nitrogen atmosphere, dissolve the synthesized tertiary nonanol and a molar excess of phenol in a suitable solvent (e.g., hexane).

  • Catalyst Addition: Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a boron trifluoride etherate complex (BF₃·OEt₂), portion-wise while maintaining the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and slowly add water to decompose the catalyst. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent and purify the resulting 4-nonylphenol isomer by column chromatography or distillation.

5.2. Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used in vitro method to screen for estrogenic activity.

  • Yeast Culture: Inoculate a culture of genetically modified Saccharomyces cerevisiae (containing the human estrogen receptor and a reporter gene, typically lacZ) in a suitable growth medium. Incubate until the culture reaches the mid-logarithmic growth phase.

  • Plate Preparation: Add serial dilutions of the test nonylphenol isomers and a 17β-estradiol standard to a 96-well microtiter plate. Include a solvent control. Allow the solvent to evaporate completely.

  • Incubation: Add the yeast culture, suspended in a medium containing a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside), to each well. Incubate the plate at a controlled temperature (e.g., 30-32°C) for 48-72 hours.

  • Measurement and Data Analysis: Measure the absorbance of each well at a specific wavelength (e.g., 540 nm) using a microplate reader. Plot the absorbance values against the logarithm of the compound concentrations to generate dose-response curves and calculate EC₅₀ values.

5.3. E-Screen (MCF-7 Cell Proliferation) Assay

This assay measures the proliferative response of the estrogen-sensitive human breast cancer cell line, MCF-7.

  • Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

  • Assay Setup: Seed the cells in 96-well plates. After cell attachment, replace the medium with fresh medium containing various concentrations of the test nonylphenol isomers or 17β-estradiol as a positive control.

  • Incubation: Incubate the plates for 6-7 days to allow for cell proliferation.

  • Quantification of Cell Proliferation: At the end of the incubation period, quantify the cell number in each well using a suitable method, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.

  • Data Analysis: Generate dose-response curves and calculate the proliferative effect (PE) and relative proliferative potency (RPP) of the test compounds compared to 17β-estradiol.

Conclusion

The term "nonylphenol" represents a highly complex mixture of structural and stereoisomers, each with potentially unique physicochemical and biological properties. The vast majority of research has focused on the para-substituted isomers, revealing a strong structure-activity relationship for their estrogenic effects. A detailed understanding of the individual isomers is crucial for accurate risk assessment and for the development of safer alternatives. Further research is warranted to elucidate the specific structures and activities of the less-studied ortho- and meta-nonylphenol isomers and their various stereoisomers. The protocols and data presented in this guide provide a foundational framework for researchers and professionals working in endocrinology, toxicology, and drug development to further investigate this important class of compounds.

References

The Ubiquitous Presence of 2-Nonylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonylphenol (NP) is a member of the alkylphenol family of organic compounds, characterized by a phenol ring with a nine-carbon tail. While NP can exist in numerous isomeric forms, it is most commonly encountered as a complex mixture of branched isomers.[1] Its prevalence in the environment has garnered significant scientific attention due to its classification as a xenoestrogen and an endocrine-disrupting chemical (EDC).[1][2][3] This technical guide provides a comprehensive overview of the occurrence of this compound, detailing its presence in various environmental matrices and biota. It further outlines common experimental protocols for its detection and quantification and illustrates key signaling pathways affected by this compound. Although predominantly of anthropogenic origin, a rare natural source is also documented.

Anthropogenic Origins and Environmental Fate

The vast majority of this compound found in the environment is not of natural origin but is rather the degradation product of nonylphenol polyethoxylates (NPEs).[3][4][5] NPEs are non-ionic surfactants extensively used in a wide array of industrial applications and consumer products, including detergents, paints, pesticides, personal care products, and plastics.[1][2][6] These compounds are released into the environment through wastewater discharges from industrial and municipal sources.[2][3][7] In wastewater treatment plants and the wider environment, NPEs undergo biodegradation, leading to the formation of the more persistent and toxic this compound.[3][4][5]

Due to its low water solubility and high hydrophobicity (log Kow of 4.48), this compound tends to accumulate in organic-rich environmental compartments such as sewage sludge and sediments.[2][3][8] Its persistence is notable, with an estimated half-life in sediment exceeding 60 years.[1] While photodegradation can occur in sunlit surface waters, nonbiological degradation is generally considered negligible.[1][8]

A Rare Natural Occurrence

Despite its widespread presence as an environmental contaminant, a true natural source of nonylphenol has been identified. The velvet worm (Onychophora) produces nonylphenol as a key component of its defensive slime.[1] In this biological context, the nonylphenol serves to coat the ejection channel for the slime, preventing it from adhering to the organism, and it also slows the drying process of the slime, ensuring it reaches its intended target.[1] This remains the only well-documented instance of the natural production of nonylphenol in an organism.

Quantitative Occurrence of this compound

The following tables summarize the concentrations of this compound reported in various environmental and biological matrices. These values highlight the global distribution and bioaccumulation potential of this compound.

Table 1: Concentration of this compound in Environmental Matrices

MatrixLocationConcentration RangeReference
Surface Water Various Global RiversNot Detected - 30 µg/L[7]
River Waters (General)Up to 4.1 µg/L[1][2][3]
European RiversTens of ng/L[4]
Sediment Various Global Rivers/LakesUp to 1 mg/kg[1][2][3]
Groundwater EuropeUp to 3.8 µg/L[4]
AustriaUp to 1,500 ng/L[4]
Drinking Water Spain85 ng/L[1]
Germany15 ng/L[1]
Air Land to Open SeaDeclining Trend[4]

Table 2: Concentration of this compound in Biota and Food

MatrixLocationConcentration RangeReference
Fish Associated with Wastewater DischargeUp to 110 µg/kg[2]
Seafood TaiwanHigh Concentrations (Specific values not given)[1]
Food (General) Germany0.1 - 19.4 µg/kg[1]
Taiwan5.8 - 235.8 µg/kg[1]
Specific Foods Arabic Coffee18.9 µg/kg[9]
Chilean Apples8.3 µg/kg[9]
Saudi Dates1.6 µg/kg[9]
Italian Apples1.0 µg/kg[9]
Human Breast Milk Italy32 ng/mL[1]
-0.97 - 4.37 ng/mL[10]

Experimental Protocols for Detection and Quantification

The accurate determination of this compound concentrations in various matrices is crucial for monitoring and risk assessment. Several analytical techniques are commonly employed, often involving an extraction and clean-up step followed by instrumental analysis.

Sample Extraction and Clean-up

1. Ultrasonic-Assisted Extraction (for solid samples like soil and sediment):

  • Principle: This method uses ultrasonic waves to facilitate the extraction of analytes from a solid matrix into a solvent.

  • Procedure:

    • A known weight of the solid sample (e.g., 2g of soil) is placed in a small glass column.[11]

    • An extraction solvent, typically a mixture of water and methanol (e.g., 30:70 v/v), is added.[11]

    • The mixture is subjected to ultrasonication for a defined period (e.g., two consecutive 15-minute steps at 45°C).[11]

    • The extract is collected for further clean-up.[11]

2. Solid-Phase Extraction (SPE) (for liquid samples and extracts):

  • Principle: SPE is a sample preparation technique that uses a solid sorbent to isolate analytes of interest from a complex mixture. C18 cartridges are commonly used for nonylphenol.

  • Procedure:

    • The SPE cartridge (e.g., 500 mg C18) is conditioned with appropriate solvents (e.g., methanol and acidified water).[11][12]

    • The aqueous sample or the solvent extract (mixed with water) is loaded onto the cartridge.[10][11]

    • Interfering substances are washed from the cartridge using a weak solvent mixture.[12]

    • The retained analytes (including this compound) are then eluted with a stronger solvent (e.g., methanol and acetonitrile or a methanol/dichloromethane solution).[11][12]

    • The eluate is collected, often evaporated to near dryness, and reconstituted in a suitable solvent for analysis.[11]

Instrumental Analysis

1. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL):

  • Principle: HPLC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The fluorescence detector provides high sensitivity and selectivity for phenolic compounds like nonylphenol.

  • Instrumentation: A standard HPLC system equipped with a fluorescence detector.[11]

  • Typical Parameters: The reconstituted extract is injected into the HPLC system. Separation is typically achieved on a C18 column. The fluorescence detector is set to appropriate excitation and emission wavelengths for nonylphenol.[11]

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC separates volatile and semi-volatile compounds in a gaseous mobile phase. The mass spectrometer identifies and quantifies the compounds based on their mass-to-charge ratio.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[1]

  • Typical Parameters: An HP-5 column is often used for separation. The mass spectrometer is operated in a mode that allows for the detection of characteristic ions of nonylphenol.[13]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Principle: This highly sensitive and specific technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. It allows for the identification and quantification of analytes at very low concentrations.

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.[5][12][14]

  • Typical Parameters: Separation is achieved using a reverse-phase C18 column with a gradient elution.[14] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for nonylphenol.[12][14]

Visualization of Signaling Pathways and Workflows

Signaling Pathways Disrupted by this compound

This compound is a known endocrine disruptor that can interfere with several key signaling pathways. Its estrogenic activity is a primary mechanism of its toxicity.[1][2]

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NP This compound ER_mem Membrane Estrogen Receptor (e.g., GPER) NP->ER_mem Binds ER_cyto Cytoplasmic Estrogen Receptor (ERα/ERβ) NP->ER_cyto Binds eNOS eNOS NP->eNOS Uncouples ER_mem->eNOS Modulates ER_nuc Nuclear Estrogen Receptor (ERα/ERβ) ER_cyto->ER_nuc Translocates NO Nitric Oxide eNOS->NO Produces ERE Estrogen Response Element (on DNA) ER_nuc->ERE Binds Gene_Exp Altered Gene Expression ERE->Gene_Exp

Caption: this compound's estrogenic action and modulation of nitric oxide signaling.

This compound has also been shown to disrupt the Transforming Growth Factor-β (TGF-β) signaling pathway, which is crucial for regulating cell growth and differentiation.

NP This compound pSmad3 Phosphorylated Smad3 NP->pSmad3 Inhibits Phosphorylation SnoN SnoN NP->SnoN Increases Expression cFos c-Fos NP->cFos Increases Expression TGFB_R TGF-β Receptor TGFB_R->pSmad3 Activates Cell_Growth_Inhibition TGF-β Mediated Cell Growth Inhibition pSmad3->Cell_Growth_Inhibition Leads to SnoN->pSmad3 Negatively Regulates Tumorigenesis Potential for Tumorigenesis Cell_Growth_Inhibition->Tumorigenesis Inhibition of this pathway may contribute to

Caption: Disruption of the TGF-β signaling pathway by this compound.

Experimental Workflow

The general workflow for the analysis of this compound in environmental samples is a multi-step process that ensures accurate and reliable results.

Sample Environmental Sample (Water, Soil, Sediment) Extraction Extraction (e.g., Ultrasonic-Assisted) Sample->Extraction Cleanup Clean-up & Concentration (e.g., Solid-Phase Extraction) Extraction->Cleanup Analysis Instrumental Analysis (HPLC-FL, GC-MS, LC-MS/MS) Cleanup->Analysis Data Data Acquisition & Quantification Analysis->Data Report Reporting of Concentration Data->Report

References

A Comprehensive Technical Guide to the Synthesis and Application of 2-Nonylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the history, synthesis, and multifaceted applications of 2-Nonylphenol, a significant industrial chemical. It details the evolution of its production methodologies, from early developments to current industrial protocols, and examines its widespread use in various sectors. The document further elucidates the compound's interaction with biological systems, particularly its role as an endocrine disruptor through the estrogen receptor signaling pathway. Quantitative data on production and market trends are presented, alongside detailed experimental protocols for its synthesis and analysis. Visual diagrams are provided to illustrate key processes and pathways, offering a comprehensive resource for professionals in research, development, and academia.

Introduction

Nonylphenols are a group of organic compounds characterized by a phenol ring substituted with a nine-carbon alkyl chain.[1] First synthesized in the 1940s, these compounds, particularly the branched 4-nonylphenol isomer, have seen extensive industrial use.[2] However, this guide will focus on the less commercially prevalent but scientifically significant isomer, this compound. Industrially, nonylphenols are produced through the acid-catalyzed alkylation of phenol with a mixture of nonenes, resulting in a complex isomeric mixture.[1] This guide will delve into the specific synthesis of this compound, its historical and current applications, and the analytical techniques used for its detection and quantification.

History and Evolution of Synthesis

The primary industrial route for nonylphenol production is the acid-catalyzed alkylation of phenol with nonenes.[1] This process typically yields a mixture of isomers, with the para-substituted (4-nonylphenol) being the most abundant. The synthesis of specific isomers like this compound is more targeted and often conducted at a laboratory scale for research purposes.

Industrial Synthesis of Nonylphenol Isomer Mixtures

The industrial synthesis of nonylphenol involves the reaction of phenol with a mixture of branched nonenes in the presence of an acid catalyst.[1] This process is highly exothermic.[3] Catalysts such as ion-exchange resins (e.g., Amberlyst 36 Dry) are commonly employed in liquid-phase alkylation.[4] Patents describe multi-stage reactor systems to control the reaction conditions and optimize the yield of the desired isomers.[5][6]

Laboratory Synthesis of Specific Isomers

The synthesis of specific nonylphenol isomers, including this compound, for research and analytical standards often involves Friedel-Crafts alkylation of phenol with a specific nonene isomer or nonyl alcohol in the presence of a Lewis acid catalyst. The purification of the desired isomer from the resulting mixture is a critical step and is typically achieved through chromatographic techniques.

Quantitative Data on Production and Use

Metric Value Year Region/Scope Source
Estimated Use of NP and NPEs18,000 tonnes1998Canada[7]
EU Production of NP73,500 tonnes1997European Union[8]
EU Consumption of NP~78,500 tonnes1997European Union[8]
Global Nonylphenol Market ValueUSD 1.31 Billion2022Global[9]
Projected Global Nonylphenol Market ValueUSD 1.96 Billion2029Global[9]
Global Nonylphenol Ethoxylates Demand207 thousand tonnes2024Global[10]
Projected Global Nonylphenol Ethoxylates Demand436.26 kilotons2030Global[11]

Experimental Protocols

Industrial Production of Nonylphenol (General Method)

This protocol is a generalized representation based on patented industrial processes.[5][6]

Materials:

  • Phenol

  • Nonene (mixture of isomers)

  • Acid catalyst (e.g., ion-exchange resin)

Procedure:

  • Pre-treatment: Phenol is preheated to approximately 115-125°C.

  • Reaction: The preheated phenol is mixed with nonene at room temperature. The mixture is then fed through a series of reactors containing the acid catalyst. The reaction is typically carried out in stages to control the temperature, which can range from 85°C to 125°C.

  • Dephenolization: The reaction mixture is passed through a film evaporator to remove unreacted phenol.

  • Distillation: The crude nonylphenol is then distilled to separate the desired nonylphenol isomers from by-products. This is often a multi-step process involving different temperatures and pressures to achieve the desired purity. For instance, initial distillation might occur with a tower top temperature of 40-85°C and a still temperature of 170-215°C under reduced pressure (0.4-1.0 KPa).[5][6]

  • Rectification: Further purification is achieved through rectification to separate nonylphenol from dinonylphenol and other impurities, yielding a high-purity product.[5][6]

Synthesis of Nonylphenol using an Alkaline Ionic Liquid Catalyst

This method offers a more environmentally friendly approach.[12]

Materials:

  • Phenol

  • Nonene

  • Alkaline ionic liquid catalyst

Procedure:

  • Reaction Setup: Phenol and the alkaline ionic liquid catalyst are added to a three-neck flask.

  • Heating and Addition: The mixture is stirred and heated to 70-100°C. Nonene is then added dropwise over a period of 2-6 hours.

  • Reaction Completion: The reaction is continued with stirring at a constant temperature for 1-3 hours after the addition of nonene is complete.

  • Catalyst Separation: The mixture is cooled to room temperature, causing the alkaline ionic liquid to solidify, allowing for easy separation from the product.

  • Purification: The resulting nonylphenol mixture is then purified by pre-separating excess phenol followed by rectification.[12]

Analytical Methods for Quantification

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method is suitable for the analysis of nonylphenol in aqueous samples without the need for derivatization. Separation is based on polarity using a liquid mobile phase, followed by detection of the native fluorescence of the compound.[13]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high selectivity and sensitivity, making it ideal for complex matrices and trace-level detection. The analyte must be volatile or made volatile through derivatization.[13]

Liquid Chromatography/Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry to characterize and quantify nonylphenol and its ethoxylates in complex environmental samples.[14][15]

Applications and Uses

Nonylphenols and their derivatives have been used in a wide array of industrial and consumer products for over 50 years.[16]

  • Surfactants: The primary use of nonylphenol is as a precursor in the manufacturing of nonylphenol ethoxylates (NPEs), which are non-ionic surfactants used in detergents, emulsifiers, wetting agents, and dispersing agents.[1][17]

  • Antioxidants and Stabilizers: Nonylphenol is used to produce tris(4-nonylphenyl) phosphite (TNPP), an antioxidant used to protect polymers like rubber and plastics.[1] Barium and calcium salts of nonylphenol act as heat stabilizers for PVC.[1]

  • Resins and Coatings: It is used in the formulation of epoxy resins and other polymers.[1]

  • Other Industrial Applications: Other uses include lubricating oil additives, in the production of phenolic resins, and as intermediates in the synthesis of other chemicals.[1][9]

Signaling Pathways and Biological Interactions

Nonylphenol has garnered significant attention due to its endocrine-disrupting properties, acting as a xenoestrogen.[1] It can mimic the effects of estrogen by binding to estrogen receptors (ERs), primarily ERα and ERβ.[18][19]

Estrogen Receptor Signaling Pathway

The binding of an estrogenic compound like nonylphenol to the estrogen receptor can trigger a cascade of cellular events.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound ER Estrogen Receptor (ER) (inactive) This compound->ER Binds to ER_NP ER-Nonylphenol Complex (active) ER->ER_NP Activation ERE Estrogen Response Element (ERE) on DNA ER_NP->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Effect Physiological Effects (Endocrine Disruption) Protein->Effect

Caption: Estrogen receptor signaling pathway activated by this compound.

This interaction can lead to the transcription of estrogen-responsive genes, potentially causing adverse effects on reproductive and developmental health.[18] Studies have shown that nonylphenol can induce transcriptional activity in estrogen receptor-positive breast cancer cells.[18]

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound in a research setting.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Phenol + 2-Nonene Reaction Friedel-Crafts Alkylation (Acid Catalyst) Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Distillation Distillation/ Chromatography Crude->Distillation Pure Pure this compound Distillation->Pure QC Quality Control Pure->QC HPLC HPLC-FLD QC->HPLC GCMS GC-MS QC->GCMS LCMS LC-MS QC->LCMS

Caption: Experimental workflow for the synthesis and analysis of this compound.

Conclusion

This compound, while less ubiquitous than its 4-substituted isomer, remains a compound of significant interest due to its historical industrial relevance and its well-documented endocrine-disrupting properties. Understanding its synthesis, from large-scale industrial processes to specific laboratory preparations, is crucial for assessing its environmental fate and biological impact. The detailed protocols and analytical methods presented in this guide provide a solid foundation for researchers and professionals engaged in the study of this important environmental contaminant. Continued research into its biological interactions and the development of safer alternatives are essential areas of ongoing investigation.

References

2-Nonylphenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Properties of 2-Nonylphenol

This guide provides a focused overview of the fundamental molecular characteristics of this compound, specifically its molecular weight and chemical formula. This information is essential for researchers, scientists, and professionals engaged in drug development and other scientific disciplines where precise chemical data is paramount.

Chemical Identity and Molecular Formula

This compound is an organic compound belonging to the wider family of alkylphenols.[1] It consists of a phenol ring substituted with a nine-carbon alkyl chain (nonyl group) at the second position. The chemical formula for this compound has been consistently identified as C15H24O .[2][3][4][5][6][7]

It is important to note that the term "nonylphenol" can refer to a mixture of isomers where the nonyl group is attached at different positions on the phenol ring.[1] The specific isomer, this compound, has the CAS Registry Number 136-83-4.[3][6] A branched variant of this compound is also referenced with the CAS Number 91672-41-2.[2][4]

Molecular Weight

The molecular weight of a compound is a critical parameter in a vast array of chemical calculations and experimental designs. For this compound, the molecular weight is established as 220.35 g/mol .[3][7] A more precise value of 220.3505 g/mol has also been reported.[4]

Summary of Molecular Data

For ease of reference and comparison, the core quantitative data for this compound is summarized in the table below.

PropertyValue
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol [3][7]
CAS Number136-83-4[3][6]
CAS Number (Branched)91672-41-2[2][4]

Note on Experimental Protocols and Visualizations: The determination of molecular weight and formula is typically achieved through standard analytical techniques such as mass spectrometry and elemental analysis. As this guide focuses on the established values of these fundamental properties, detailed experimental protocols and signaling pathway diagrams, which are not applicable to this specific topic, have been omitted.

References

A Comprehensive Technical Guide to the Solubility of 2-Nonylphenol in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of 2-Nonylphenol. Due to the prevalence of isomeric mixtures in commercial products and environmental studies, this guide also incorporates data on nonylphenol (NP) and its para-isomers where relevant, with specific notations. A significant challenge in compiling this guide is the limited availability of precise quantitative solubility data for this compound in a wide range of organic solvents in publicly accessible literature. Consequently, this document emphasizes detailed experimental protocols to enable researchers to determine these values in their own laboratory settings.

Introduction to this compound

This compound is an organic compound characterized by a phenol ring substituted with a nine-carbon alkyl chain at the ortho position. It is a member of the broader family of nonylphenols, which are widely used in the manufacturing of antioxidants, lubricating oil additives, and as precursors to non-ionic surfactants such as nonylphenol ethoxylates.[1] The position and branching of the nonyl group significantly influence the physicochemical properties of the molecule, including its solubility, which is a critical parameter for its industrial applications, environmental fate, and toxicological assessment.

Quantitative Solubility Data

The solubility of a compound is a fundamental property that dictates its behavior in various systems. The following tables summarize the available quantitative solubility data for nonylphenol. It is important to note that much of the available data pertains to isomeric mixtures of nonylphenol, which are often predominantly composed of the para-isomer.

Solubility in Water

The solubility of nonylphenol in water is consistently reported to be low, a characteristic attributed to its long, hydrophobic nonyl chain.

CompoundTemperature (°C)pHSolubilityMethodReference
Nonylphenol (NP)2574.9 ± 0.4 mg/LShake-flask & Surface Tension[2][3]
Nonylphenol (NP)25-(2.22 ± 0.18) x 10⁻⁵ mol/LShake-flask & Surface Tension[2][3]
4-Nonylphenol25-7 mg/LNot Specified[4]
p-Nonylphenol, branched--5 g/L*Not Specified[5]

*Note: The solvent for this high solubility value for branched p-Nonylphenol is not specified in the source and should be treated with caution.

Solubility in Organic Solvents

While numerous sources state that nonylphenol is soluble in a variety of organic solvents, specific quantitative data for this compound is scarce. The available qualitative information is summarized below. Researchers are encouraged to use the experimental protocols provided in this guide to determine precise solubility values for their specific applications.

Solvent ClassSpecific SolventsQualitative SolubilityReference
AlcoholsMethanol, Ethanol, Aliphatic AlcoholsSoluble[1][6][7]
Aprotic SolventsAcetonitrile, AcetoneSoluble[7][8]
Aromatic HydrocarbonsBenzene, TolueneSoluble[4][6]
Halogenated SolventsChlorinated Solvents, Carbon TetrachlorideSoluble[4][6]
Aliphatic HydrocarbonsHeptane, HexaneSoluble[4][6]
EthersDiethyl etherSoluble[8]
AminesAnilineSoluble[6]
GlycolsEthylene GlycolSoluble[6]

Experimental Protocols for Solubility Determination

To address the gap in quantitative solubility data, this section provides a detailed methodology for determining the solubility of this compound in both aqueous and organic solvents using the widely accepted shake-flask method.

Shake-Flask Method for Solubility Determination

This method is based on the principle of equilibrating a surplus of the solute with the solvent at a constant temperature and subsequently measuring the concentration of the solute in the saturated solution.

Materials and Equipment:

  • This compound (of known purity)

  • Solvent of interest (e.g., water, methanol, hexane)

  • Flasks with airtight stoppers

  • Constant temperature water bath or incubator with shaker

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and filters (e.g., 0.45 µm PTFE or other suitable material)

  • Analytical instrument for quantification (e.g., GC-MS, HPLC-UV/MS)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a flask containing the chosen solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Agitate the flasks for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow for the separation of the undissolved this compound. For some systems, centrifugation at the same temperature may be necessary to facilitate phase separation.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette or syringe. It is crucial to avoid disturbing the undissolved solid.

  • Filtration: Immediately filter the collected sample through a suitable filter to remove any remaining micro-particles.

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze the filtered sample and the standard solutions using a calibrated analytical method (e.g., GC-MS or HPLC).

  • Calculation: Determine the concentration of this compound in the filtered sample from the calibration curve. This concentration represents the solubility of this compound in the specific solvent at the given temperature.

Analytical Methods for Quantification

The accurate quantification of this compound is critical for solubility determination. The following methods are commonly employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound. Derivatization may be required to improve its chromatographic properties.

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) Detection: HPLC is suitable for the analysis of non-volatile compounds. UV detection is often used, but MS detection provides higher selectivity and sensitivity.

Visualizations

The following diagrams illustrate key concepts and workflows related to the solubility of this compound.

G Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess this compound to solvent in a flask prep2 Seal the flask prep1->prep2 equil1 Agitate in a constant temperature shaker bath prep2->equil1 equil2 Allow to settle for phase separation equil1->equil2 analysis1 Withdraw supernatant equil2->analysis1 analysis2 Filter the sample analysis1->analysis2 analysis3 Quantify using GC-MS or HPLC analysis2->analysis3

Caption: Experimental workflow for determining the solubility of this compound.

G Partitioning of this compound Between Aqueous and Organic Phases cluster_phases Two-Phase System aqueous Aqueous Phase (e.g., Water) organic Organic Phase (e.g., Hexane) NP This compound NP->aqueous Low Solubility (Hydrophobic nonyl chain) NP->organic High Solubility (Non-polar interactions)

Caption: Partitioning behavior of this compound between water and an organic solvent.

References

An In-depth Technical Guide to the Physicochemical Properties and Biological Interactions of 2-Nonylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Nonylphenol, details the experimental methodologies for their determination, and explores a key signaling pathway through which this compound exerts its biological effects.

Physicochemical Data of Nonylphenol

Nonylphenol is typically encountered as a complex mixture of isomers, with the 4-nonylphenol isomer being the most predominant in commercial products. This compound is often present as an impurity.[1] The physical properties, therefore, are often reported as ranges reflecting this isomeric diversity.

PropertyValueNotes
Melting Point -10°C to 10°CAs an oily liquid, nonylphenol does not have a sharp melting point. Values as low as -10°C have been reported, with some sources indicating a range of -8 to 2°C.[1][2][3][4] The substance may set to a glass below -10°C.[3]
Boiling Point 290°C to 310°CThe boiling point is typically reported in the range of 293 to 297°C.[2][4] Some thermal decomposition may occur at these temperatures.[1]
Appearance Clear to pale yellow viscous liquidPossesses a slight phenolic odor.[1][3]

Experimental Protocols for Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points of organic compounds like this compound is crucial for their characterization and purity assessment.[5] Standard laboratory procedures are employed for these measurements.

The melting point of a solid is the temperature at which it transitions to a liquid. For substances like nonylphenol which can be liquid at room temperature, a freezing point determination may be more appropriate, which is the temperature at which it solidifies upon cooling. A common method for determining the melting point of a solid is the capillary tube method.

Capillary Tube Method:

  • Sample Preparation: A small amount of the powdered solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[6]

  • Apparatus: The capillary tube is attached to a thermometer and placed in a heating bath (such as a Thiele tube filled with oil) or a melting point apparatus with a heated metal block.

  • Heating: The sample is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[6]

  • Observation: The temperature range is recorded from the point at which the first droplet of liquid appears to when the entire sample has melted. For pure compounds, this range is typically narrow (0.5-1°C).

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7]

Thiele Tube Method:

  • Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed within the liquid.[8]

  • Apparatus: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid such as mineral oil.[9]

  • Heating: The apparatus is heated gently. As the liquid heats, trapped air in the capillary tube will escape.[5] When the boiling point is reached, a continuous stream of bubbles will emerge from the open end of the capillary tube.[8]

  • Observation: The heat source is then removed. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[5]

Distillation Method:

For larger quantities of a liquid, the boiling point can be determined during simple distillation. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. The highest, stable temperature observed on the thermometer during the distillation process is recorded as the boiling point.[7][9]

Biological Activity: Signaling Pathway

Nonylphenol is recognized as a xenoestrogen, an environmental endocrine disruptor that can mimic the effects of estrogen.[2] One of the key mechanisms through which nonylphenol exerts its estrogen-like effects is by activating the G protein-coupled estrogen receptor (GPER).[2][10] This initiates a cascade of intracellular signaling events.

The binding of nonylphenol to GPER can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[10] This process involves the activation of Src, a tyrosine kinase, which in turn leads to the release of heparin-binding EGF-like growth factor (HB-EGF) through the action of matrix metalloproteinases (MMPs). HB-EGF then binds to and activates EGFR, triggering downstream signaling pathways, such as the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which can influence cellular processes like proliferation.[11][12][13]

Nonylphenol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPER GPER This compound->GPER Binds to Src Src GPER->Src Activates EGFR EGFR ERK ERK1/2 EGFR->ERK Activates MMPs MMPs HB_EGF HB_EGF MMPs->HB_EGF Releases Src->MMPs Activates HB_EGF->EGFR Binds and Activates Proliferation Proliferation ERK->Proliferation Promotes

Caption: Nonylphenol-induced GPER signaling pathway.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2-Nonylphenol in Aqueous Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Challenge of 2-Nonylphenol

This compound (2-NP), a member of the broader class of nonylphenols (NPs), represents a significant analytical challenge due to its complex isomeric nature and its classification as an endocrine-disrupting compound (EDC).[1][2] Nonylphenols are degradation products of nonylphenol ethoxylates (NPEs), a group of non-ionic surfactants widely used in industrial and domestic applications.[3] Consequently, NPs are frequently detected in various environmental water bodies, raising concerns about their potential adverse effects on aquatic organisms and human health.[2][4] The accurate and sensitive quantification of 2-NP in water is therefore crucial for environmental monitoring and risk assessment.

This document provides a comprehensive guide to the analytical methodologies for the detection of this compound in water, intended for researchers, scientists, and professionals in drug development and environmental science. The protocols detailed herein are grounded in established analytical principles and validated methodologies, including those recognized by the U.S. Environmental Protection Agency (EPA).

Methodological Approaches: A Comparative Overview

The selection of an appropriate analytical method for 2-NP is contingent upon several factors, including the required sensitivity, the complexity of the water matrix, available instrumentation, and the desired sample throughput. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][5] Both techniques are typically preceded by a sample preparation step to extract and concentrate the analyte from the aqueous matrix.

Method Principle Typical Detection Limit Advantages Disadvantages References
GC-MS Separation of volatile compounds followed by mass-based detection. Derivatization is often required for NPs.0.01 - 1 µg/LHigh chromatographic resolution, excellent for isomer separation.Requires derivatization, which can add complexity and potential for error.[2][6][7]
LC-MS/MS Separation of compounds in the liquid phase followed by highly selective and sensitive tandem mass spectrometry.4.9 ng/L (for 4-tert-octylphenol) - 24 ng/L (for nonylphenol)High sensitivity and selectivity, direct analysis of underivatized NPs is possible.Matrix effects can be more pronounced, potentially requiring more complex sample cleanup.[4][5]

Sample Preparation: The Critical First Step

Effective sample preparation is paramount for achieving accurate and reproducible results in 2-NP analysis. The primary goals are to isolate the analyte from the complex water matrix, concentrate it to a detectable level, and remove potential interferences.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a widely adopted and highly effective technique for the extraction of 2-NP from water samples.[1][8][9] It offers high recovery rates and good cleanup, minimizing matrix effects in the subsequent analysis.[8]

  • Cartridge Selection: C18 cartridges are commonly used for the retention of nonylphenols.[8]

  • Cartridge Conditioning:

    • Wash the cartridge with 6 mL of methanol.[8]

    • Equilibrate the cartridge with 6 mL of a methanol:water mixture (e.g., 70:30 v/v).[8]

  • Sample Loading:

    • Acidify the water sample (e.g., 200 mL) to a pH < 2 with HCl or sodium bisulfate.[5]

    • Pass the acidified sample through the conditioned SPE cartridge at a flow rate of approximately 1-5 mL/min.[5][9]

  • Washing: Wash the cartridge with a small volume of Milli-Q water to remove any remaining interfering substances.[9]

  • Drying: Dry the cartridge under vacuum for 15-30 minutes until the sorbent is visibly dry.[5]

  • Elution: Elute the retained 2-NP with a suitable organic solvent. A mixture of methanol and acetonitrile or methanol and dichloromethane are effective eluents.[1][5][8] For example, use 10 mL of a methanol and acetone mixture (1:1, v/v).[9]

  • Concentration: Evaporate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen before analysis.[9]

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a classical and straightforward method for extracting 2-NP from water samples.[10]

  • Sample Preparation: Take a known volume of the water sample (e.g., 0.5 L) in a separatory funnel.[6] Acidify the sample with HCl.[6]

  • Extraction:

    • Add a water-immiscible organic solvent such as a mixture of dichloromethane and hexane (e.g., 2:1 or 3:2 v/v).[8][10]

    • Shake the funnel vigorously for a few minutes, ensuring proper mixing of the two phases.

    • Allow the layers to separate.

  • Collection: Collect the organic layer containing the extracted 2-NP.

  • Repeat: Repeat the extraction process with fresh solvent to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and then concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.[10]

Analytical Instrumentation and Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of 2-NP, particularly for resolving its various isomers.[2] Due to the polar nature of the hydroxyl group in nonylphenols, derivatization is often necessary to improve volatility and chromatographic peak shape.[11]

Silylation is a common derivatization technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group.[12] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.[12]

  • Derivatization:

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add a silylating reagent such as 100 µL of BSTFA with 1% TMCS.[12]

    • Heat the mixture at 60°C for 2 hours to ensure complete derivatization.[12]

  • GC Conditions:

    • Injector: Splitless mode at 250°C.[6]

    • Column: A non-polar capillary column such as a DB-35ms or similar is suitable for separating nonylphenol isomers.[13]

    • Oven Temperature Program: 80°C for 1 min, then ramp at 7°C/min to 180°C, followed by a ramp of 12°C/min to 240°C, and a final ramp of 20°C/min to 300°C, holding for 3 minutes.[7]

    • Carrier Gas: Helium at a constant flow rate.[7]

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.[6]

    • Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized 2-NP.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct analysis of 2-NP without the need for derivatization.[5] U.S. EPA Method 559 specifically outlines an LC-MS/MS procedure for the determination of nonylphenol in drinking water.[4][14][15]

  • LC Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.[16] The addition of a small amount of ammonium acetate can be beneficial for positive ionization mode.[16]

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI), often in negative ion mode for underivatized nonylphenols.[16]

    • Mode: Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a precursor ion for 2-NP and monitoring specific product ions. For example, a common transition for nonylphenol is m/z 219 -> 133.[5]

    • Collision Gas: High purity argon or nitrogen.

Workflow Diagrams

SPE_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis WaterSample Water Sample (Acidified) SPE_Condition SPE Cartridge Conditioning (Methanol, Water) SampleLoading Sample Loading SPE_Condition->SampleLoading Washing Washing SampleLoading->Washing Drying Drying Washing->Drying Elution Elution (Methanol/Acetonitrile) Drying->Elution Concentration Concentration (Nitrogen Evaporation) Elution->Concentration Derivatization Derivatization (BSTFA) Concentration->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

SPE_LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis WaterSample Water Sample (Acidified) SPE_Condition SPE Cartridge Conditioning (Methanol, Water) SampleLoading Sample Loading SPE_Condition->SampleLoading Washing Washing SampleLoading->Washing Drying Drying Washing->Drying Elution Elution (Methanol/Acetonitrile) Drying->Elution Concentration Concentration (Nitrogen Evaporation) Elution->Concentration LC_Injection LC Injection Concentration->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Detection Tandem MS Detection (MRM) Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the analytical data, a robust quality control (QC) system must be implemented. This includes:

  • Method Blanks: Analyze a sample of reagent water prepared and analyzed in the same manner as the field samples to check for contamination.

  • Spiked Samples: Fortify a sample with a known concentration of 2-NP to assess matrix effects and recovery. Recoveries should typically fall within a predefined range (e.g., 70-130%).[5]

  • Internal Standards: Use a labeled internal standard (e.g., ¹³C-labeled 2-NP) to correct for variations in extraction efficiency and instrument response.

  • Calibration Curve: Generate a multi-point calibration curve with known standards to ensure linearity and accurate quantification. The regression coefficient (R²) should be >0.99.[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ to define the sensitivity of the method.[1][9]

Conclusion

The analytical determination of this compound in water requires careful consideration of sample preparation and instrumental analysis. Both GC-MS and LC-MS/MS are powerful techniques capable of providing the necessary sensitivity and selectivity. The choice between them will depend on the specific requirements of the analysis and the available resources. By following the detailed protocols and implementing a rigorous quality control system as outlined in this guide, researchers and scientists can obtain reliable and defensible data for the monitoring and assessment of this compound in aqueous environments.

References

Application Note: Analysis of 2-Nonylphenol in Environmental Water Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nonylphenols (NPs) are endocrine-disrupting chemicals (EDCs) that can persist in the environment and accumulate in the food chain.[1] Due to their potential health risks, robust analytical methods are required for their monitoring in environmental matrices.[2] This application note details a validated method for the determination of 2-Nonylphenol in environmental water samples. The procedure involves solid-phase extraction (SPE) for sample preconcentration and cleanup, followed by derivatization and subsequent analysis using Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode. This method provides high sensitivity and selectivity for the quantification of this compound isomers.

Principle

The analytical method is based on the extraction and concentration of this compound from water samples using a solid-phase extraction (SPE) cartridge. Following elution, the hydroxyl group of the nonylphenol is derivatized to increase its volatility for GC analysis. The derivatized analyte is then separated on a low-polarity capillary GC column and detected by a mass spectrometer operating in SIM mode, which provides high selectivity and sensitivity for quantitative analysis.[3] An isotopically labeled internal standard is used to ensure accuracy and correct for any matrix effects or variations during sample preparation and injection.[4]

Experimental Protocols

1. Apparatus and Reagents

  • Apparatus:

    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

    • Solid-Phase Extraction (SPE) vacuum manifold

    • Nitrogen evaporator

    • Vortex mixer

    • Analytical balance

    • Glass vials, pipettes, and standard laboratory glassware (plastic containers should be avoided to prevent contamination)[5]

  • Reagents:

    • This compound standard

    • 4-n-Nonylphenol-ring-13C6 (or similar isotopically labeled internal standard)[1]

    • Methanol, Dichloromethane (DCM), Acetone, Hexane (HPLC or pesticide residue grade)[6]

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as derivatizing agent

    • Sulfuric Acid (H₂SO₄) for sample preservation[7]

    • High-purity water

    • SPE Cartridges (e.g., Polystyrene-divinylbenzene copolymer or similar)[3]

2. Standard Solution Preparation

  • Stock Standard (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Working Standards (0.1 to 50 µg/L): Prepare a series of working standards by serial dilution of the stock standard with methanol. These will be used to build the calibration curve.

  • Internal Standard (IS) Spiking Solution (1 mg/L): Prepare a stock solution of the labeled internal standard (e.g., 4-n-Nonylphenol-ring-13C6) in methanol. Dilute this stock to create a spiking solution.

3. Sample Collection and Preparation

  • Sample Collection: Collect water samples in amber glass bottles.[7]

  • Preservation: Preserve the samples by adding sulfuric acid (H₂SO₄) to adjust the pH to <2 and store at ≤6°C. The holding time before extraction is typically 28 days.[7]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of high-purity water (pH <2). Do not allow the cartridge to go dry.

  • Sample Loading: Spike a known volume of the water sample (e.g., 500 mL) with a precise amount of the internal standard spiking solution. Pass the spiked sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.[3]

  • Cartridge Washing & Drying: After loading, wash the cartridge with 6 mL of high-purity water to remove interferences. Dry the cartridge thoroughly under a vacuum or with a stream of nitrogen for at least 30 minutes.[5]

  • Elution: Elute the trapped analytes from the cartridge by passing 2 x 2.5 mL of acetone or a methanol/DCM solution.[3][5]

  • Concentration: Concentrate the eluate to a final volume of approximately 0.5 mL using a gentle stream of nitrogen.[3]

4. Derivatization Protocol

  • To the 0.5 mL concentrated extract, add 100 µL of the derivatizing agent (BSTFA with 1% TMCS).

  • Seal the vial tightly and heat at 60°C for 60-120 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before GC-MS analysis.

5. GC-MS Instrumental Analysis

The following table outlines typical GC-MS parameters for the analysis of derivatized this compound.

ParameterSettingReference(s)
Gas Chromatograph Agilent 7890A or equivalent[1]
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Carrier GasHelium, constant flow rate of 0.8 - 1.2 mL/min[1][3]
Injection ModeSplitless[1]
Injection Volume1.0 µL[1]
Injector Temperature230 - 270 °C[1][8]
Oven ProgramInitial 80°C, ramp at 10°C/min to 180°C, then ramp at 3°C/min to 240°C, hold for 15 min.[1]
Mass Spectrometer Agilent 5977B or equivalent[1]
Ion Source Temperature230 °C[1]
Transfer Line Temp.280 - 290 °C[3][9]
Ionization ModeElectron Ionization (EI) at 70 eV[10]
Acquisition ModeSelected Ion Monitoring (SIM)[1]
Monitored Ions (m/z)NP (underivatized): 107, 121, 135 (Quantifier), 149, 220 4-n-NP-ring-13C6 (IS): 113, 226[1]
Dwell Time100 ms-

Note: Monitored ions must be optimized for the specific derivatized compound.

Data Presentation and Method Performance

Quantitative data is derived by constructing a calibration curve plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The method's performance should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Table 2: Typical Method Validation Results

ParameterTypical PerformanceReference(s)
Linearity (Correlation Coefficient, R²)> 0.998[1]
Limit of Detection (LOD)0.01 - 1.79 µg/kg (matrix dependent)[1][3]
Limit of Quantification (LOQ)0.05 - 5.41 µg/kg (matrix dependent)[1][3]
Intraday Precision (RSD%)< 12%[1]
Interday Precision (RSD%)< 12%[1]
Accuracy (Recovery %)86 - 109%[1]

Visualizations

Below is a diagram illustrating the complete analytical workflow for this compound determination in environmental water samples.

G cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis & Reporting A 1. Sample Collection (Amber Glass) B 2. Preservation (H₂SO₄ to pH<2, ≤6°C) A->B C 3. Internal Standard Spiking B->C D 4. Solid-Phase Extraction (SPE) C->D E 5. Elution (Acetone/DCM) D->E F 6. Concentration (Nitrogen Evaporation) E->F G 7. Derivatization (BSTFA, 60°C) F->G H 8. GC-MS Analysis (SIM Mode) G->H I 9. Data Processing (Quantification) H->I J 10. Final Report I->J

Caption: Workflow for this compound analysis.

The described method of solid-phase extraction followed by GC-MS analysis is a robust, sensitive, and reliable approach for the quantification of this compound in environmental water samples. The use of an internal standard and operation in SIM mode allows for accurate and precise measurements at low concentrations. This protocol is well-suited for routine environmental monitoring and research applications. For enhanced sensitivity and selectivity, especially in complex matrices, triple quadrupole GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode may be employed.[9][11]

References

Application Notes and Protocols for the Use of 2-Nonylphenol as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonylphenol is a member of the alkylphenol chemical class, characterized by a phenol molecule with a nine-carbon tail. It is widely used in the manufacturing of antioxidants, lubricating oil additives, and as a precursor to nonylphenol ethoxylates, which are non-ionic surfactants found in detergents, paints, and plastics.[1] Due to its widespread use and persistence, this compound is a prevalent environmental contaminant.[1] Of significant concern to researchers is its role as an endocrine disruptor, specifically as a xenoestrogen that mimics the effects of estrogen by binding to the estrogen receptor alpha (ERα).[1][2] This activity can lead to the disruption of normal endocrine function, making the accurate and sensitive quantification of this compound in various matrices a critical area of research.

These application notes provide detailed protocols for the analysis of this compound in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a representative signaling pathway of this compound's estrogenic activity is provided to support research in toxicology and drug development.

Analytical Applications

This compound is frequently used as an analytical standard for the quantification of its presence in diverse matrices, including:

  • Environmental Samples: Water (freshwater, groundwater, seawater, wastewater), sediment, and soil.[3][4][5]

  • Biological Tissues: Fish and other aquatic organisms.

  • Food and Beverages: Various foodstuffs where contamination can occur through environmental exposure or migration from packaging materials.[6]

  • Consumer Products: To ensure compliance with regulations restricting its concentration.

Data Presentation: Quantitative Analysis of this compound

The following tables summarize typical quantitative data for the analysis of this compound in various matrices using different analytical techniques.

Table 1: Analysis of this compound in Water Samples

Analytical MethodSample MatrixExtraction MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Linearity RangeReference
GC-MSRiver WaterSPE (C18)0.005 µg/mL0.05 µg/mL99.20 - 106.780.1 - 10 µg/mL[7]
LC-MS/MSWastewaterSPE0.04 ng/L---[8]
HPLCSurface WaterLLE (DCM)--80.3-[9][10]
HPLCGroundwaterSPE (HLB)--88-[9][10]

Table 2: Analysis of this compound in Solid Matrices

Analytical MethodSample MatrixExtraction MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Linearity RangeReference
GC-FIDSedimentLLE (Dichloromethane:Hexane)0.2 µg/mL0.4 µg/mL76.28 - 80.520.1 - 10 µg/mL[5][11]
GC-FIDSedimentSPE (C18)0.05 µg/mL0.2 µg/mL96.24 - 104.780.1 - 10 µg/mL[5][11]
LC-MS/MSSedimentUltrasonic Extraction (Methanol)0.2 ng/g---[8]
GC-MSFish TissueExtractive Steam Distillation3 ng/g5 ng/g>70-[12]

Experimental Protocols

Protocol 1: Determination of this compound in Water by Solid Phase Extraction (SPE) and GC-MS

This protocol is suitable for the analysis of this compound in various water matrices, including river water and wastewater.[7][13]

1. Sample Preparation (Solid Phase Extraction)

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 6 mL of methanol followed by 6 mL of a mixture of deionized water and methanol (30:70, v/v).[11]

  • Sample Loading: Acidify the water sample to a pH < 2 with HCl.[13] Pass a known volume of the acidified water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with a small volume of a methanol/water solution to remove interfering substances.[13]

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 15-30 minutes until the sorbent is visibly dry.[13]

  • Elution: Elute the retained this compound from the cartridge with a suitable solvent, such as a methanol and dichloromethane (DCM) solution.[13] A common approach is to use two consecutive elutions with a small volume of the solvent mixture.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., 4-n-nonylphenol-d4) prior to GC-MS analysis.[14]

2. Instrumental Analysis (GC-MS)

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[12]

    • Injector Temperature: 250 °C.[14]

    • Injection Mode: Splitless.[15]

    • Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, then ramp at 10°C/min to 180°C, then ramp at 3°C/min to 240°C.[4]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230 °C.[15]

    • Interface Temperature: 280 °C.[14]

    • Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

    • Ions to Monitor (SIM mode for this compound): m/z 107, 135, 220.

3. Calibration

Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol) covering the expected concentration range in the samples.[11] Analyze the standards using the same GC-MS method and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Protocol 2: Determination of this compound in Sediment by Liquid-Liquid Extraction (LLE) and GC-FID

This protocol is suitable for the analysis of this compound in sediment samples.[5][11]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Sample Weighing: Weigh approximately 5 g of the sediment sample into a centrifuge tube.

  • Extraction: Add 25 mL of a dichloromethane and hexane mixture (2:1, v/v) to the sample.

  • Sonication: Sonicate the mixture for 15 minutes.

  • Centrifugation and Collection: Centrifuge the sample and carefully collect the supernatant (the organic extract).

  • Repeat Extraction: Repeat the extraction process on the sediment residue with a fresh portion of the extraction solvent.

  • Combine Extracts: Combine the supernatants from both extractions.

  • Concentration: Evaporate the combined extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

2. Instrumental Analysis (GC-FID)

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5 (30 m x 0.32 mm I.D., 0.25 µm film thickness) or equivalent.[11]

    • Injector Temperature: 200 °C.[4]

    • Detector Temperature (FID): 280 °C.[4]

    • Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, then ramp at 10°C/min to 250°C.

    • Carrier Gas: Helium.

  • Flame Ionization Detector (FID):

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 400 mL/min.

3. Calibration

Prepare calibration standards of this compound in the final extraction solvent. Analyze the standards using the same GC-FID method and create a calibration curve by plotting the peak area against the concentration.

Signaling Pathway and Experimental Workflows

This compound Estrogenic Signaling Pathway

This compound acts as a xenoestrogen by binding to the estrogen receptor alpha (ERα).[1][2] This interaction initiates a signaling cascade that leads to the transcriptional regulation of target genes. The binding of this compound to ERα, although weaker than that of the endogenous hormone 17β-estradiol, can still elicit significant estrogenic responses.[3][7] Upon binding, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the this compound-ERα complex binds to Estrogen Response Elements (EREs) in the promoter regions of target genes.[1] This binding recruits coactivators, such as Steroid Receptor Coactivator-1 (SRC-1), which then promote the transcription of genes like pS2, MUC1, and Cyclin D1, leading to cellular responses such as proliferation.[1][11][14]

Nonylphenol_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2NP This compound ERa_inactive Inactive ERα 2NP->ERa_inactive Binds to ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & Activation ERE Estrogen Response Element (ERE) ERa_active->ERE Translocates to Nucleus & Binds ERE Transcription Gene Transcription ERE->Transcription Recruits Coactivators SRC1 SRC-1 SRC1->Transcription TargetGenes Target Genes (pS2, MUC1, Cyclin D1) Transcription->TargetGenes Leads to Proliferation Cellular Proliferation TargetGenes->Proliferation Promotes

Estrogenic signaling pathway of this compound.
Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound in environmental samples involves several key steps, from sample collection to data analysis.

Workflow SampleCollection 1. Sample Collection (Water, Sediment, etc.) SamplePreparation 2. Sample Preparation (e.g., Homogenization, Filtration) SampleCollection->SamplePreparation Extraction 3. Extraction (SPE or LLE) SamplePreparation->Extraction Cleanup 4. Clean-up & Concentration Extraction->Cleanup Analysis 5. Instrumental Analysis (GC-MS or LC-MS/MS) Cleanup->Analysis DataProcessing 6. Data Processing & Quantification Analysis->DataProcessing Reporting 7. Reporting of Results DataProcessing->Reporting

General workflow for this compound analysis.

References

Application Note: High-Sensitivity Analysis of 2-Nonylphenol and its Ethoxylates by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-Nonylphenol (2-NP) and its ethoxylates (NPEOs) in various matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Nonylphenols and their ethoxylates are non-ionic surfactants widely used in industrial and consumer products, leading to their prevalence as environmental contaminants.[1][2] Due to their potential endocrine-disrupting effects, sensitive and specific analytical methods are crucial for monitoring their presence.[1][3] This document provides comprehensive protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance data.

Introduction

Nonylphenol and its ethoxylates are produced in large quantities for use as detergents, emulsifiers, and wetting agents.[1][2] Their degradation in the environment leads to the formation of more persistent and toxic nonylphenols.[1] The complex isomeric nature of technical nonylphenol, which can contain over 100 structural isomers, presents an analytical challenge.[4] HPLC-MS/MS offers the high selectivity and sensitivity required for the accurate quantification of these compounds in complex samples such as environmental matrices, food, and consumer products.[1][3][5] This method allows for the separation of this compound and its various ethoxylate chain lengths, followed by specific detection and quantification using multiple reaction monitoring (MRM).

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for solid and liquid samples.

A. Solid Samples (e.g., soil, sediment, powdered formula): Ultrasonic-Assisted Extraction [6]

  • Weigh 2g of the homogenized solid sample into a glass column or vial.

  • Add a mixture of Water/Methanol (30/70, v/v) to the sample.

  • Perform ultrasonic-assisted extraction for 15 minutes at 45°C. Repeat this step once.[6]

  • Collect the extracts and load them onto a conditioned C18 Solid-Phase Extraction (SPE) cartridge (500 mg).

  • Elute the analytes with 3 x 1 mL of methanol followed by 1 mL of acetonitrile.[6]

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 500 µL of Acetonitrile/Water (50/50, v/v).[6]

  • Filter the final extract through a 0.45 µm nylon filter before HPLC-MS/MS analysis.[6]

B. Liquid Samples (e.g., water, effluent): Solid-Phase Extraction (SPE) [7]

  • Acidify the water sample to a pH < 2 with HCl or sodium bisulfate.[7]

  • Condition a C18 SPE cartridge with methanol and then with acidified water.[7]

  • Load the sample onto the SPE cartridge at a flow rate of 2-5 mL/min.[7]

  • Wash the cartridge with a methanol/water solution.

  • Dry the cartridge under vacuum for 15-30 minutes.[7]

  • Elute the analytes with a methanol/dichloromethane solution.[7]

  • Add a labeled internal standard to the extract.[7]

  • Evaporate and reconstitute the sample in a suitable injection solvent.

HPLC-MS/MS Analysis

A. Liquid Chromatography Conditions

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 3 µm particle size, 4.6 x 150 mm)[8]
Mobile Phase A 5 mM Ammonium Acetate in Water (pH 3.6) or Water with 0.04% Acetic Acid[2][8]
Mobile Phase B Acetonitrile or Methanol[2][3][8]
Gradient A linear gradient is typically employed, starting with a higher percentage of aqueous phase and increasing the organic phase to elute the more hydrophobic, longer-chain ethoxylates. For example: 50% B to 95% B over 16 minutes.[3]
Flow Rate 0.2 - 1.0 mL/min[3][8][9]
Injection Volume 2 - 20 µL[2][8]
Column Temperature 50 - 60 °C[3][9]

B. Mass Spectrometry Conditions

ParameterCondition
Ionization Source Electrospray Ionization (ESI), operated in both positive and negative modes.[2][7][8]
Ionization Mode Positive Ion Mode: For Nonylphenol Ethoxylates (preferential formation of [M+NH4]+ adducts).[2] Negative Ion Mode: For Nonylphenol.[7][8]
Capillary Voltage ~400 V[8]
Desolvation Temperature 200 - 300 °C[8][10]
Drying Gas Nitrogen[8]
Nebulizer Gas Nitrogen[8]
Detection Mode Multiple Reaction Monitoring (MRM)[2]

Quantitative Data Summary

AnalyteMatrixLOD/LOQRecovery (%)Linearity (R²)Reference
Nonylphenol (NP)Powdered Milk0.010 µg/g (LOD)76.3 - 96.0-[8]
Nonylphenol Ethoxylates (NPEO₁₊₂)Powdered Milk0.085 µg/g (LOD)83.5 - 111.0-[8]
4-n-NonylphenolFood0.37–1.79 µg/kg (LOD), 1.11–5.41 µg/kg (LOQ)86.8 - 108.6> 0.998[4]
Nonylphenol (NP)Wastewater/Sediment1 - 55 pg on column (MDL)--[5]
Nonylphenol Ethoxylates (NPEOs)Wastewater/Sediment1 - 55 pg on column (MDL)--[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample Sample Collection (Solid or Liquid) extraction Extraction (Ultrasonic or SPE) sample->extraction cleanup SPE Cleanup & Concentration extraction->cleanup reconstitution Reconstitution cleanup->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc ms Mass Spectrometry (ESI, MRM Mode) hplc->ms data Data Acquisition ms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for HPLC-MS/MS analysis.

logical_relationship NPEOs Nonylphenol Ethoxylates (NPEOn) Degradation Environmental Degradation NPEOs->Degradation NP This compound (2-NP) Degradation->NP

Caption: Degradation pathway of Nonylphenol Ethoxylates.

Conclusion

The HPLC-MS/MS method presented provides a highly sensitive and selective approach for the determination of this compound and its ethoxylates in a variety of sample matrices. The detailed protocols for sample preparation and instrumental analysis, combined with the performance data, offer a solid foundation for researchers and scientists in environmental monitoring and food safety to implement this methodology. The use of MRM ensures accurate quantification even at low levels, which is essential for assessing the environmental impact and potential human exposure to these endocrine-disrupting compounds.

References

Application Notes and Protocols for 2-Nonylphenol Analysis in Food

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Nonylphenol (2-NP) is a member of the alkylphenol group and is known to be an endocrine-disrupting chemical. Its presence in the food chain is a growing concern due to potential adverse health effects. Nonylphenols can enter food products through various pathways, including environmental contamination and migration from food packaging materials. Accurate and reliable analytical methods are crucial for monitoring the levels of 2-NP in different food matrices to ensure consumer safety.

This document provides detailed application notes and experimental protocols for the sample preparation of various food types for the analysis of this compound. The methodologies covered include Liquid-Liquid Extraction (LLE) with Solid-Phase Extraction (SPE) cleanup, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Ultrasonic-Assisted Extraction (UAE). These methods are suitable for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Sample Handling and Preparation

Prior to extraction, proper sample handling and preparation are essential to ensure the accuracy and reproducibility of the results.

  • Solid Samples: Homogenize solid food samples, such as fruits, vegetables, meat, and fish, using a high-speed blender or food processor. For dry samples like grains or cereals, it may be necessary to grind them into a fine powder.

  • Liquid and Semi-solid Samples: Liquid samples like milk, juice, and oils can often be used directly. Semi-solid samples such as yogurt or sauces should be thoroughly mixed to ensure homogeneity.

  • Storage: Store all samples in glass containers to avoid potential contamination from plasticizers. If not analyzed immediately, samples should be stored at -20°C.

Data Presentation: Performance of Sample Preparation Methods

The following table summarizes the performance of different sample preparation methods for the determination of this compound in various food matrices. This data is compiled from multiple studies to provide a comparative overview.

Food MatrixPreparation MethodAnalytical MethodRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
High-Fat Solid (Infant purée) LLE-SPEGC-MS91.8 - 108.60.37 - 1.791.11 - 5.41[1]
Low-Fat Solid (Enoki mushroom) LLEGC-MS86.8 - 107.30.37 - 1.791.11 - 5.41[1]
High-Fat Liquid (Olive oil) LLE-SPEGC-MS91.8 - 108.60.37 - 1.791.11 - 5.41[1]
Low-Fat Liquid (Ethanol solution) LLEGC-MS86.8 - 107.30.37 - 1.791.11 - 5.41[1]
Dairy Products (Milk) QuEChERSLC-LTQ/Orbitrap MS91 - 108< 6.5< 20[2]
Vegetables and Crops Acetonitrile Extraction & SPEHPLC-MS/MS65 - 1183 (for 4-NP)-
Powdered Infant Formula Ultrasonic-Assisted ExtractionHPLC-FLQuantitative0.010 - 0.085 µg/g-[3]
Coffee Steam Distillation/Solvent ExtractionGCxGC-TOF-MS-0.14-

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for High-Fat and Low-Fat Matrices

This protocol is adapted for both high-fat and low-fat food samples and is suitable for subsequent GC-MS analysis.[1]

Materials:

  • Homogenized food sample

  • Acetonitrile (ACN)

  • Methylene chloride

  • Hexane

  • Methanol

  • Internal standard (e.g., 4-n-NP-RING-13C6)

  • Vortex mixer

  • Centrifuge

  • SPE cartridges (e.g., C18)

  • Nitrogen evaporator

  • Separatory funnel

  • Vertical shaker

Procedure for High-Fat Matrices (e.g., infant purée, olive oil):

  • Weigh 3.00 g of the homogenized high-fat food sample into a centrifuge tube.

  • Add a known amount of internal standard.

  • Add 9.00 mL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 1977 x g at 0°C for 5 minutes.

  • Collect the acetonitrile (upper) phase.

  • Repeat the extraction of the residue with another 9.00 mL of acetonitrile.

  • Combine the acetonitrile extracts.

  • SPE Cleanup: a. Activate a C18 SPE cartridge with 5.00 mL of methylene chloride followed by 5.00 mL of acetonitrile. b. Load 3.00 mL of the combined acetonitrile extract onto the cartridge. c. Elute the analyte with 5.00 mL of acetonitrile. d. Evaporate the collected eluate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 0.300 mL of hexane for GC-MS analysis.

Procedure for Low-Fat Matrices (e.g., enoki mushroom, beverages):

  • Weigh 3.00 g of the homogenized low-fat food sample into a separatory funnel.

  • Add a known amount of internal standard.

  • Add 20.0 mL of methylene chloride for liquid-liquid extraction.

  • Agitate the separatory funnel vigorously using a vertical shaker for 20 minutes.

  • Allow the layers to separate and collect the methylene chloride phase.

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 0.300 mL of methanol for analysis.

Protocol 2: QuEChERS Method for Dairy Products

This protocol is optimized for the extraction of this compound from dairy products like milk and yogurt.[2]

Materials:

  • Homogenized dairy sample

  • Acetonitrile (ACN) with 1.1% acetic acid

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized dairy sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile acidified with 1.1% acetic acid.

  • Cap the tube tightly and vortex vigorously for 1 minute.

  • Add 6 g of anhydrous MgSO₄ and 1.04 g of NaCl to the tube.

  • Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge for 5 minutes at 3000 rpm.

  • Dispersive SPE (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 52.3 mg of C18. b. Vortex vigorously for 1 minute. c. Centrifuge for 5 minutes at 3000 rpm.

  • The supernatant is ready for LC-MS/MS analysis.

Protocol 3: Ultrasonic-Assisted Extraction (UAE) for Powdered Samples

This method is particularly suitable for powdered samples like infant formula.[3]

Materials:

  • Powdered food sample

  • Acetonitrile (ACN)

  • Ultrasonic water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh a precise amount of the powdered sample (e.g., 1.0 g) into a centrifuge tube.

  • Add 1 mL of acetonitrile.

  • Vortex for 30 seconds to ensure the sample is fully wetted.

  • Place the tube in an ultrasonic water bath and sonicate for 15 minutes.

  • After sonication, centrifuge the sample to pellet the solid material.

  • The supernatant is ready for analysis by HPLC with fluorescence detection (HPLC-FL) or LC-MS/MS.

Experimental Workflow and Signaling Pathway Diagrams

General Workflow for this compound Sample Preparation

The following diagram illustrates the general workflow for the sample preparation of food matrices for this compound analysis, highlighting the different extraction and cleanup options.

SamplePrepWorkflow Sample Food Sample (Solid, Liquid, Semi-solid) Homogenization Homogenization (for solid/semi-solid samples) Sample->Homogenization Extraction Extraction Homogenization->Extraction LLE Liquid-Liquid Extraction (LLE) Extraction->LLE  Solvent Partitioning QuEChERS_Ext QuEChERS Extraction Extraction->QuEChERS_Ext  Acetonitrile & Salts UAE Ultrasonic-Assisted Extraction (UAE) Extraction->UAE  Sonication SPE Solid-Phase Extraction (SPE) LLE->SPE dSPE Dispersive SPE (d-SPE) QuEChERS_Ext->dSPE NoCleanup Direct Analysis UAE->NoCleanup Cleanup Cleanup FinalExtract Final Extract for Instrumental Analysis (GC-MS or LC-MS/MS) SPE->FinalExtract dSPE->FinalExtract NoCleanup->FinalExtract

Caption: General workflow for this compound sample preparation.

Logical Relationship of QuEChERS Steps

This diagram details the logical progression of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

QuEChERS_Logic Start Start: Homogenized Sample AddSolvent Add Acetonitrile (+/- Acid/Buffer) Start->AddSolvent Vortex1 Vortex to Mix AddSolvent->Vortex1 AddSalts Add Extraction Salts (e.g., MgSO₄, NaCl/NaOAc) Vortex1->AddSalts Vortex2 Vortex Immediately AddSalts->Vortex2 Centrifuge1 Centrifuge to Separate Phases Vortex2->Centrifuge1 Transfer Transfer Aliquot of Supernatant Centrifuge1->Transfer dSPE Dispersive SPE Cleanup (Add Sorbents like PSA, C18) Transfer->dSPE Vortex3 Vortex to Mix dSPE->Vortex3 Centrifuge2 Centrifuge to Pellet Sorbents Vortex3->Centrifuge2 End Final Extract Ready for Analysis Centrifuge2->End

Caption: Logical steps of the QuEChERS sample preparation method.

References

Synthesis of 2-Nonylphenol Polyoxyethylene Ether: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of 2-Nonylphenol Polyoxyethylene Ether (NPE), a nonionic surfactant with significant applications in research and pharmaceutical sciences.

Introduction

This compound polyoxyethylene ethers (NPEs) are a class of nonionic surfactants synthesized through the ethoxylation of this compound.[1] The length of the polyoxyethylene chain can be varied to produce a range of surfactants with different hydrophilic-lipophilic balance (HLB) values, allowing for their use in diverse applications.[2] In research and drug development, NPEs are utilized as emulsifiers, solubilizing agents, and stabilizers in formulations such as creams, ointments, and nanoemulsions for drug delivery.[3][4] Their ability to reduce surface tension and form micelles makes them effective in enhancing the solubility and bioavailability of poorly water-soluble drugs.[5]

Synthesis of this compound Polyoxyethylene Ether

The synthesis of NPEs is a two-step process. The first step involves the acid-catalyzed alkylation of phenol with nonene to produce this compound.[6] The second step is the base-catalyzed ethoxylation of this compound with ethylene oxide.[6] The degree of ethoxylation is controlled by the molar ratio of ethylene oxide to this compound.

Synthesis Pathway

The overall synthesis pathway is illustrated below.

Synthesis_Pathway Phenol Phenol Nonylphenol This compound Phenol->Nonylphenol Nonene Nonene Nonene->Nonylphenol Acid_Catalyst Acid Catalyst (e.g., Polyphosphoric Acid) Acid_Catalyst->Nonylphenol NPE This compound Polyoxyethylene Ether Nonylphenol->NPE Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->NPE Base_Catalyst Base Catalyst (e.g., KOH, NaOH) Base_Catalyst->NPE

Caption: General synthesis pathway of this compound Polyoxyethylene Ether.

Experimental Protocol: Synthesis of this compound Polyoxyethylene Ether (Average of 9 Ethoxy Units, NP-9)

This protocol describes the laboratory-scale synthesis of this compound polyoxyethylene ether with an average of nine ethoxy units.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethylene oxide

  • Nitrogen gas

  • Dry toluene

  • Glacial acetic acid

  • High-pressure reactor equipped with a stirrer, temperature controller, and gas inlet.

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and purged with nitrogen gas.

  • Charging Reactants: To the reactor, add this compound and a catalytic amount of potassium hydroxide (approximately 0.5-1.0% by weight of the nonylphenol).

  • Drying: Heat the mixture to 110-120°C under a gentle stream of nitrogen to remove any residual water.

  • Ethoxylation:

    • Seal the reactor and increase the temperature to 140-160°C.

    • Slowly introduce a calculated amount of ethylene oxide into the reactor to achieve the desired average of nine ethoxy units per nonylphenol molecule. The pressure should be carefully monitored and maintained within the safe operating limits of the reactor.

    • Continue the reaction with vigorous stirring until the pressure stabilizes, indicating the consumption of ethylene oxide.

  • Neutralization:

    • Cool the reactor to 80-90°C.

    • Carefully neutralize the catalyst by adding a stoichiometric amount of glacial acetic acid.

  • Purging: Purge the reactor with nitrogen to remove any unreacted ethylene oxide.

  • Product Collection: Discharge the crude this compound polyoxyethylene ether from the reactor.

Summary of Reaction Conditions for Varying Ethoxylation Degrees

The degree of ethoxylation can be controlled by adjusting the molar ratio of ethylene oxide to this compound. The following table provides estimated parameters for synthesizing NPEs with different average numbers of ethoxy units.

Average Ethoxy Units (n)Molar Ratio (Ethylene Oxide : this compound)Catalyst (KOH, % w/w)Temperature (°C)
44:10.5 - 1.0140 - 160
99:10.5 - 1.0140 - 160
1010:10.5 - 1.0140 - 160
3030:10.5 - 1.0150 - 170

Purification Protocol

The crude product from the synthesis contains a distribution of NPEs with varying ethoxylate chain lengths, unreacted this compound, and catalyst residues. Purification is essential to obtain a product with a narrower molecular weight distribution. Flash column chromatography is an effective method for this purpose.[7]

Experimental Workflow for Purification

Purification_Workflow Crude_Product Crude NPE Product Dissolution Dissolve in Minimal Toluene Crude_Product->Dissolution Slurry Adsorb onto Silica Gel Dissolution->Slurry Loading Load Sample Slurry Slurry->Loading Column_Packing Pack Silica Gel Column Column_Packing->Loading Elution Gradient Elution (Hexane/Ethyl Acetate) Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove Solvent (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_NPE Pure NPE Product Solvent_Removal->Pure_NPE

Caption: Workflow for the purification of this compound Polyoxyethylene Ether.

Detailed Protocol for Flash Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Toluene (HPLC grade)

  • Glass chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • Potassium permanganate stain

Procedure:

  • Sample Preparation: Dissolve the crude NPE product in a minimal amount of toluene. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading: Carefully add the prepared sample-silica gel powder onto the sand layer.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Fraction Analysis:

    • Spot each fraction on a TLC plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., 70:30 hexane:ethyl acetate).

    • Visualize the spots by staining with potassium permanganate.

  • Product Isolation: Combine the fractions containing the pure desired NPE congener (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

Characterization

The synthesized and purified this compound polyoxyethylene ether should be characterized to confirm its structure and purity.

Spectroscopic Data
TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃)δ 0.5-1.5 (m, nonyl group protons), δ 3.6-3.8 (m, ethoxy group protons, -OCH₂CH₂O-), δ 4.1 (t, protons of -OCH₂- adjacent to the phenyl ring), δ 6.8-7.2 (m, aromatic protons).[8]
¹³C NMR (CDCl₃)δ 14-40 (nonyl group carbons), δ 68-73 (ethoxy group carbons), δ 114-130 (aromatic carbons), δ 156 (aromatic carbon attached to oxygen).[9]
FT-IR (neat)~3400 cm⁻¹ (O-H stretch, broad), ~2870-2960 cm⁻¹ (C-H stretch of alkyl and aromatic groups), ~1600 and 1500 cm⁻¹ (C=C aromatic stretch), ~1110 cm⁻¹ (C-O-C ether stretch, strong).[10][11]

Applications in Research and Drug Development

This compound polyoxyethylene ethers are versatile non-ionic surfactants with numerous applications in the pharmaceutical field.

  • Solubilizing Agents: NPEs can be used to increase the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing their bioavailability.

  • Emulsifiers: They are effective emulsifying agents for the preparation of oil-in-water (o/w) and water-in-oil (w/o) emulsions, which are common formulations for topical and parenteral drug delivery.[12]

  • Nanoemulsion Formulation: NPEs are key components in the formulation of nanoemulsions, which are thermodynamically stable systems with droplet sizes in the nanometer range. These systems can improve drug targeting and cellular uptake.

  • Stabilizers for Nanoparticles: In the synthesis of polymeric nanoparticles for drug delivery, NPEs can act as stabilizers to prevent aggregation and control particle size.[13]

Disclaimer: The synthesis and handling of the chemicals described in this document should only be performed by trained professionals in a well-ventilated laboratory and with appropriate personal protective equipment. Ethylene oxide is a toxic and flammable gas and requires special handling precautions.

References

Application Notes and Protocols: Use of 2-Nonylphenol in Surfactant Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonylphenol ethoxylates (NPEs) are a significant class of non-ionic surfactants synthesized from 2-nonylphenol.[1][2] Their amphipathic nature, stemming from a hydrophobic nonylphenol head and a hydrophilic polyoxyethylene tail, makes them effective emulsifiers, detergents, and wetting agents.[1][3] This versatility has led to their widespread use in various industrial and consumer products, including detergents, paints, pesticides, and plastics.[1][4]

However, the environmental persistence of nonylphenol, a degradation product of NPEs, and its classification as an endocrine disruptor have raised significant environmental and health concerns.[1][5] Nonylphenol can mimic estrogen and interact with estrogen receptors (ERα and ERβ), as well as other nuclear receptors like the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), potentially leading to adverse effects on reproductive and developmental processes.[5] Consequently, the use of NPEs is increasingly regulated in many regions.[1]

These application notes provide detailed protocols for the synthesis of nonylphenol ethoxylates with varying polyoxyethylene chain lengths, methods for their characterization and purification, and a summary of their key performance data. Additionally, the signaling pathways associated with the endocrine-disrupting activity of nonylphenol are illustrated.

Data Presentation

Surfactant Properties of Nonylphenol Ethoxylates

The performance of nonylphenol ethoxylate surfactants is dictated by the length of the polyoxyethylene (EO) chain. This is often quantified by the Hydrophilic-Lipophilic Balance (HLB) value, where a higher value indicates greater water solubility. The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles, and the surface tension at the CMC is a measure of the surfactant's effectiveness in reducing the surface tension of water.

SurfactantAverage Moles of Ethylene Oxide (EO)Hydrophilic-Lipophilic Balance (HLB)Critical Micelle Concentration (CMC) (ppm)Surface Tension at CMC (dynes/cm)
Nonylphenol Ethoxylate (NP-4)48.9--
Nonylphenol Ethoxylate (NP-6)610.9--
Nonylphenol Ethoxylate (NP-9)912.96032
Nonylphenol Ethoxylate (NP-12)12---
Nonylphenol Ethoxylate (NP-35)35---
Nonylphenol Ethoxylate (NP-40)4017.8--

Note: Data for some parameters were not available in the searched literature.

Experimental Protocols

Synthesis of Nonylphenol Ethoxylates

The synthesis of nonylphenol ethoxylates is a two-step process involving the alkylation of phenol to produce nonylphenol, followed by the ethoxylation of nonylphenol.[2][6] The degree of ethoxylation is controlled by the stoichiometry of ethylene oxide added.

1. Synthesis of Nonylphenol (General Procedure)

Industrially, nonylphenol is produced by the acid-catalyzed alkylation of phenol with a mixture of nonenes.[1][2] This process results in a complex mixture of branched nonylphenol isomers.[6]

2. Synthesis of Nonylphenol Ethoxylates with Varying Ethylene Oxide (EO) Chain Lengths

This protocol describes the base-catalyzed ethoxylation of nonylphenol. The average number of ethylene oxide units added can be controlled by the molar ratio of ethylene oxide to nonylphenol.

Materials:

  • Nonylphenol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (catalyst)

  • Ethylene oxide

  • Lactic acid (for neutralization)

  • Stainless steel reactor equipped with a thermometer, pressure gauge, and stirrer[7]

Procedure for the Synthesis of Nonylphenol Ethoxylate (average 3 EO units): [7]

  • Charge a 1000 ml stainless steel reactor with 376 g of nonylphenol and 0.6 g of sodium hydroxide.

  • Heat the mixture to 150°C.

  • Introduce 224 g of ethylene oxide into the reactor, maintaining the pressure at 6.0 kg/cm ².

  • Allow the reaction to proceed until the desired uptake of ethylene oxide is achieved, which can be monitored by the pressure drop in the reactor.

  • After the reaction is complete, cool the reactor and neutralize the catalyst by adding 2.7 g of a 50 wt% aqueous lactic acid solution.

  • Stir the mixture thoroughly to ensure complete neutralization.

To synthesize nonylphenol ethoxylates with different average EO chain lengths (e.g., 4, 6, 9, 12), the amount of ethylene oxide should be adjusted according to the desired molar ratio.

Purification of Nonylphenol Ethoxylates

The crude nonylphenol ethoxylate product is a mixture of oligomers with a distribution of ethoxylate chain lengths. Purification can be achieved using column chromatography.

Materials:

  • Crude nonylphenol ethoxylate mixture

  • Silica gel (for column chromatography)[7]

  • Solvent system (e.g., a gradient of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or ethanol)[8]

Procedure: [7]

  • Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Pack a chromatography column with the silica gel slurry, ensuring a homogenous and bubble-free packing.

  • Add a layer of sand on top of the silica gel to protect the surface.

  • Dissolve the crude nonylphenol ethoxylate mixture in a minimal amount of the initial mobile phase.

  • Carefully load the sample onto the top of the column.

  • Elute the column with the mobile phase, gradually increasing the polarity of the solvent system.

  • Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify the fractions containing the desired nonylphenol ethoxylate oligomers.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Characterization of Nonylphenol Ethoxylates

The synthesized nonylphenol ethoxylates can be characterized to confirm their structure and determine the average degree of ethoxylation.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy: [9]

  • Objective: To identify the functional groups present in the molecule.

  • Procedure: Obtain the FT-IR spectrum of the purified nonylphenol ethoxylate.

  • Expected Peaks:

    • Broad O-H stretch from the terminal hydroxyl group.

    • C-H stretches from the alkyl chain and aromatic ring.

    • Prominent C-O-C ether stretch from the polyoxyethylene chain.

    • Aromatic C=C stretches.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: [10]

  • Objective: To determine the detailed structure and calculate the average number of ethylene oxide units.

  • Procedure: Dissolve the purified sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire the ¹H NMR spectrum.

  • Analysis: The ratio of the integral of the protons on the polyoxyethylene chain to the integral of the aromatic protons of the nonylphenol moiety can be used to calculate the average degree of ethoxylation.

3. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): [9][11]

  • Objective: To separate the different ethoxylate oligomers and determine their molecular weights.

  • Procedure:

    • HPLC: Use a suitable column (e.g., a normal phase silica gel column or a reversed-phase C18 column) and a mobile phase gradient to separate the components of the mixture.[8][11]

    • MS: Couple the HPLC to a mass spectrometer to obtain the mass spectrum of each eluting peak, confirming the molecular weight of each oligomer.[9][11]

Measurement of Surface Tension

The surface tension of aqueous solutions of the synthesized surfactants can be measured to determine their effectiveness. The Du Noüy ring method is a common technique for this purpose.[12][13]

Materials:

  • Tensiometer with a Du Noüy ring[13]

  • Purified nonylphenol ethoxylate

  • Distilled or deionized water

  • Glassware

Procedure: [13][14]

  • Prepare a series of aqueous solutions of the nonylphenol ethoxylate at different concentrations.

  • Clean the Du Noüy ring thoroughly, typically by flaming, to remove any contaminants.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Place a solution in the sample vessel and position it on the tensiometer stage.

  • Immerse the ring in the solution.

  • Slowly raise the ring through the liquid-air interface.

  • Record the force required to pull the ring from the surface. This force is used to calculate the surface tension.

  • Repeat the measurement for each concentration to determine the critical micelle concentration (CMC), which is the point at which the surface tension no longer decreases significantly with increasing concentration.[15]

Signaling Pathways and Experimental Workflows

Synthesis and Characterization Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Performance Analysis Phenol Phenol Alkylation Acid-Catalyzed Alkylation Phenol->Alkylation Nonene Nonene Nonene->Alkylation Nonylphenol This compound Alkylation->Nonylphenol Ethoxylation Base-Catalyzed Ethoxylation Nonylphenol->Ethoxylation EthyleneOxide Ethylene Oxide EthyleneOxide->Ethoxylation Crude_NPE Crude Nonylphenol Ethoxylate Ethoxylation->Crude_NPE ColumnChromatography Column Chromatography Crude_NPE->ColumnChromatography FTIR FT-IR ColumnChromatography->FTIR NMR NMR ColumnChromatography->NMR HPLC_MS HPLC-MS ColumnChromatography->HPLC_MS SurfaceTension Surface Tension Measurement ColumnChromatography->SurfaceTension

Caption: Workflow for the synthesis, purification, and characterization of nonylphenol ethoxylates.

Endocrine Disruption Signaling Pathway of Nonylphenol

Endocrine_Disruption cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NP Nonylphenol ER Estrogen Receptor (ERα/ERβ) NP->ER PXR Pregnane X Receptor (PXR) NP->PXR CAR Constitutive Androstane Receptor (CAR) NP->CAR ERE Estrogen Response Element (ERE) ER->ERE Binds to XRE Xenobiotic Response Element (XRE) PXR->XRE Binds to CAR->XRE Binds to GeneTranscription Altered Gene Transcription ERE->GeneTranscription XRE->GeneTranscription

Caption: Simplified signaling pathway of nonylphenol's endocrine disrupting activity.

References

Applications of 2-Nonylphenol in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonylphenol, a xenoestrogen and endocrine disruptor, has found utility in various industrial applications, including the synthesis of polymers.[1][2] While not a conventional monomer, initiator, or chain transfer agent in the classical sense, this compound serves as a critical precursor and building block for a range of functional molecules and additives essential in polymer manufacturing. Its primary roles in polymer synthesis are indirect, primarily through its derivatives, which act as surfactants, antioxidants, stabilizers, and components of epoxy resins.[1] This document provides detailed application notes and protocols for the use of this compound in polymer synthesis, focusing on the preparation of its key derivatives and their subsequent applications.

Application Notes

The utility of this compound in polymer synthesis is predominantly centered on its role as a precursor to several key additives and functional polymers. The main applications are summarized below.

Precursor to Nonylphenol Ethoxylates (NPEs) for Emulsion Polymerization

This compound is the primary raw material for the production of nonylphenol ethoxylates (NPEs), a major class of non-ionic surfactants.[1][3] NPEs are widely used as emulsifiers in emulsion polymerization, a process used to manufacture a variety of polymers, including latex for paints and coatings, adhesives, and textiles.[4][5][6]

In emulsion polymerization, NPEs stabilize the monomer droplets in the aqueous phase, facilitate particle nucleation, and ensure the stability of the final polymer latex.[4] The length of the ethoxylate chain in the NPE molecule can be tailored to control the hydrophilic-lipophilic balance (HLB), allowing for precise control over the emulsification process.[3]

Synthesis of Antioxidants and Stabilizers

This compound is a key component in the synthesis of antioxidants and heat stabilizers for polymers.[1]

  • Tris(4-nonyl-phenyl) phosphite (TNPP): This antioxidant is produced from this compound and is used to protect polymers such as rubber, vinyl polymers, polyolefins, and polystyrenics from degradation.[1]

  • Heat Stabilizers for PVC: Barium and calcium salts of nonylphenol are employed as heat stabilizers in polyvinyl chloride (PVC) formulations.[1]

Component in Epoxy Formulations

Nonylphenol is utilized as a component in various epoxy resin formulations, particularly in North America.[1] It can act as a reactive diluent and a modifier, influencing the viscosity, reactivity, and final properties of the cured epoxy network.

Monomer in Specialty Polymers

While less common, this compound can be directly incorporated as a monomer into certain polymer structures.[7] Examples include:

  • NP-blocked isocyanate polymers: In these polymers, the hydroxyl group of nonylphenol is used to block an isocyanate group. This blocking is reversible, and upon heating, the isocyanate group can be regenerated for crosslinking reactions.

  • Polymers with ether linkages: Nonylphenol can be incorporated into polymer backbones through ether linkages.[7]

Precursor to Polymerizable Surfactants (Surfmers)

Modified nonylphenol ethoxylates can be functionalized with a polymerizable group, such as a maleate or acrylate, to create a "surfmer" or polymerizable surfactant.[4] These surfmers can then be covalently bonded into the polymer backbone during emulsion polymerization. This permanent attachment of the surfactant to the polymer particle can improve the long-term stability of the latex and reduce surfactant migration in the final product.[4]

Synthesis of Advanced Dispersants

Nonylphenol polyoxyethylene ethers serve as a platform for synthesizing more complex polymeric dispersants. For example, trimeric nonylphenol polyoxyethylene ethers have been synthesized and shown to be effective dispersants for pesticide suspension concentrates.[8][9]

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and properties of this compound derivatives used in polymer applications.

Derivative/ProcessReactantsCatalyst/ConditionsYield/PropertiesReference
Nonylphenol Polyoxyethylene Polyoxypropylene Ether Nonylphenol, Propylene Oxide, Ethylene OxideSodium methoxide, KOH, or NaOH (0.1-1.0 wt%)Molecular Weight: 500-4000 g/mol , Hydroxyl Value: 14-110 mgKOH/g[10]
Trimeric Nonylphenol Polyoxyethylene Ether (TNP10) Nonylphenol polyoxyethylene(10) ether (NP10), Formaldehyde (37%)Oxalic acid, 95 °C, 5 h85% yield[8]
Polymerizable Surfactant (Noigen-MA-PEG400) Polyoxyethylene 4-nonyl-2-propylene-phenol (Noigen), Maleic Anhydride (MA)Hydroquinone (inhibitor)-[4]

Experimental Protocols

Protocol 1: Synthesis of Nonylphenol Polyoxyethylene Polyoxypropylene Ether

This protocol describes a general method for the synthesis of a block copolymer surfactant from nonylphenol.

Materials:

  • This compound

  • Propylene oxide

  • Ethylene oxide

  • Catalyst (e.g., solid sodium methoxide, potassium hydroxide, or sodium hydroxide)

  • Phosphoric acid

  • Polyethers sorbent material

  • Distilled water

  • 2.5L autoclave reactor

Procedure:

  • Reactor Preparation: Thoroughly wash the 2.5L autoclave with distilled water and dry it completely. Cool the reactor to 50-80 °C before use.

  • Charging the Reactor: Add 61 g of nonylphenol and 0.45 g of powdered sodium methoxide to the reactor.

  • Dehydration: Heat the mixture to 130 °C and apply a vacuum for 1 hour to remove any residual water.

  • Propoxylation: Add 74.5 g of propylene oxide to the reactor. Maintain the temperature at 130-135 °C until the reaction is complete.

  • Ethoxylation: After the propoxylation is complete, add 15.6 g of ethylene oxide and allow the reaction to finish.

  • Neutralization and Purification: Cool the reactor to 80 °C. Add 7.5 g of distilled water, 0.88 g of phosphoric acid, and 3.1 g of polyethers sorbent material.

  • Final Dehydration: Heat the mixture to 120 °C for 1 hour to remove water.

  • Discharge: Cool the reactor to 80 °C and discharge the final product.

Expected Outcome:

A nonylphenol polyoxyethylene polyoxypropylene ether with a molecular weight in the range of 500-4000 g/mol , suitable for use as an emulsifier or demulsifier.[10]

Protocol 2: Synthesis of Trimeric Nonylphenol Polyoxyethylene Ether (TNP10) Dispersant

This protocol outlines the synthesis of a trimeric nonylphenol-based dispersant.

Materials:

  • Nonylphenol polyoxyethylene(10) ether (NP10)

  • Formaldehyde (37% aqueous solution)

  • Oxalic acid

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a suitable reaction vessel, mix 49 g of NP10 and 1 g of oxalic acid.

  • Formaldehyde Addition: Heat the mixture to 60 °C. Add 12 g of 37% formaldehyde dropwise over a period of 3 hours.

  • Reaction: After the addition is complete, increase the temperature to 95 °C and stir the reactants for 5 hours.

  • Water Removal: Remove water from the reaction mixture by distillation under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel using a 1:1 mixture of petroleum ether and ethyl acetate as the eluent.

  • Product Isolation: Collect the fractions containing the desired product and remove the solvent to obtain TNP10.

Expected Outcome:

Trimeric nonylphenol polyoxyethylene ether (TNP10) with an expected yield of approximately 85%.[8] This product can be used as a high-performance dispersant.[8]

Visualizations

Synthesis_of_NPEs NP This compound Reaction Ethoxylation NP->Reaction EO Ethylene Oxide EO->Reaction Catalyst Base Catalyst (e.g., KOH) Catalyst->Reaction NPE Nonylphenol Ethoxylate (NPE) Polymerization Emulsion Polymerization NPE->Polymerization Reaction->NPE

Caption: Synthesis of Nonylphenol Ethoxylates for Emulsion Polymerization.

TNPP_Synthesis_and_Application NP This compound Reaction Phosphitylation NP->Reaction PCl3 Phosphorus Trichloride PCl3->Reaction TNPP Tris(4-nonyl-phenyl) phosphite (TNPP) TNPP_app TNPP (Antioxidant) TNPP->TNPP_app Used as Reaction->TNPP Polymer Polymer (e.g., Rubber, Polyolefins) Blending Compounding/ Blending Polymer->Blending TNPP_app->Blending Stabilized_Polymer Stabilized Polymer Blending->Stabilized_Polymer

Caption: Synthesis and Application of TNPP as a Polymer Antioxidant.

Surfmer_Synthesis_and_Polymerization NPE Nonylphenol Ethoxylate Esterification Esterification NPE->Esterification MA Maleic Anhydride MA->Esterification Surfmer Polymerizable Surfactant (Surfmer) Surfmer_poly Surfmer Surfmer->Surfmer_poly Used in Esterification->Surfmer Monomer Monomer Polymerization Polymerization Monomer->Polymerization Water Water Water->Polymerization Initiator Initiator Initiator->Polymerization Surfmer_poly->Polymerization Latex Stable Polymer Latex Polymerization->Latex

Caption: Workflow for Synthesis and Use of a Nonylphenol-Based Surfmer.

References

Application Notes and Protocols: 2-Nonylphenol as a Precursor for Lubricating Oil Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of lubricating oil additives derived from 2-nonylphenol. The information is intended for researchers and scientists in the fields of industrial chemistry, materials science, and lubricant technology.

Introduction

This compound, a derivative of phenol, is a versatile chemical intermediate widely utilized in the production of various industrial products, including lubricating oil additives.[1] Its branched nonyl group imparts excellent oil solubility, a critical characteristic for lubricant components. By modifying the phenolic hydroxyl group, this compound can be transformed into a range of multifunctional additives that enhance the performance and lifespan of lubricating oils. These additives can function as detergents, dispersants, antioxidants, and anti-wear agents, playing a crucial role in maintaining engine cleanliness, preventing oil degradation, and protecting metal surfaces.[2][3]

Synthesis of this compound

The industrial production of nonylphenol typically involves the acid-catalyzed alkylation of phenol with nonene.[1] A variety of acidic catalysts can be employed, including solid acid catalysts and ionic liquids.[4] The reaction yields a complex mixture of isomers, with the para-substituted 4-nonylphenol being the predominant product when using branched nonenes.[4]

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of nonylphenol using an acidic ionic liquid catalyst.

Materials:

  • Phenol

  • Nonene (propylene trimer)

  • Alkaline ionic liquid catalyst (e.g., a morpholine quaternary ammonium salt-based ionic liquid)

  • Toluene (solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

Procedure:

  • Set up a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer.

  • Add phenol and the alkaline ionic liquid catalyst to the flask. The typical mass ratio of phenol to nonene to catalyst is in the range of 0.5-2.5 : 1 : 0.005-0.03.[4]

  • Heat the mixture to 70-100°C with stirring.

  • Slowly add nonene dropwise from the dropping funnel over a period of 2-6 hours.

  • After the addition is complete, continue stirring the reaction mixture at a constant temperature for an additional 1-3 hours.

  • Cool the reaction mixture to room temperature. The ionic liquid will solidify and can be separated by decantation or filtration.

  • The crude product is then purified by vacuum distillation to remove excess phenol and isolate the nonylphenol isomers.

Characterization:

The structure of the synthesized nonylphenol can be confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Application of this compound in Lubricating Oil Additives

This compound serves as a key building block for a variety of lubricating oil additives. The following sections detail the synthesis and function of some of the most important classes of these additives.

Phenate Detergents

Phenate detergents, particularly overbased metallic phenates, are widely used to neutralize acidic byproducts of combustion and oil oxidation, thereby preventing corrosion and deposit formation in engines.

Experimental Protocol:

  • Sulfurization: this compound is reacted with sulfur monochloride or elemental sulfur to introduce sulfur bridges between phenol rings, creating a more complex alkylphenol sulfide.

  • Neutralization: The sulfurized nonylphenol is then neutralized with a metal hydroxide, such as calcium hydroxide, to form the neutral metal phenate.

  • Overbasing: To create overbased phenates with a higher acid-neutralizing capacity, the neutral phenate is treated with an excess of metal hydroxide and carbonated by bubbling carbon dioxide through the mixture. This process incorporates a colloidal dispersion of metal carbonate within the phenate structure.

G

Ashless Dispersants (Succinimides)

Ashless dispersants are crucial for keeping soot and sludge particles suspended in the oil, preventing their agglomeration and deposition on engine parts. Nonylphenol can be a component in the synthesis of certain types of dispersants, although the more common route involves polyisobutylene. However, for the purpose of illustrating the versatility of alkylphenols, a general pathway for a related dispersant is shown. A more common precursor for high-performance succinimide dispersants is polyisobutenyl succinic anhydride (PIBSA).

G

Antioxidants

Hindered phenols derived from this compound are effective antioxidants that inhibit the oxidation of lubricating oil by scavenging free radicals.

Experimental Protocol:

  • Mannich Reaction: this compound can be reacted with formaldehyde and a secondary amine (e.g., dimethylamine) in a Mannich reaction to introduce an aminomethyl group ortho to the hydroxyl group.

  • Further Functionalization: The resulting Mannich base can be further modified, for example, by reacting it with other molecules to create multifunctional additives with both antioxidant and dispersant properties.

G

Performance Evaluation of this compound Derived Additives

The effectiveness of lubricating oil additives is assessed through a series of standardized tests. The following table summarizes typical performance data for additives derived from nonylphenol.

Additive TypeTest MethodPerformance ParameterTypical Improvement with Nonylphenol-derived Additive
Calcium Phenate Detergent ASTM D2896Total Base Number (TBN)Increase from <1 to >150 mg KOH/g
ASTM D4739Base Number RetentionImproved retention after oxidation
Succinimide Dispersant ASTM D4310Sludge and Varnish ControlSignificant reduction in deposits
ASTM D5844Soot HandlingIncreased soot loading capacity
Hindered Phenolic Antioxidant ASTM D2272Rotating Pressure Vessel Oxidation Test (RPVOT)Increased oxidation induction time by >100%
ASTM D943Oxidation Stability of Steam Turbine OilsExtended oil life

Logical Workflow for Additive Selection and Evaluation

The selection and evaluation of a lubricating oil additive for a specific application follows a logical workflow.

G

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of high-performance lubricating oil additives. Its inherent oil solubility and the reactivity of its phenolic group allow for the creation of multifunctional molecules that can address various challenges in lubricant formulation. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of novel additives derived from this important chemical intermediate.

References

Application Notes and Protocols for Studying 2-Nonylphenol Biodegradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for researchers studying the biodegradation of 2-Nonylphenol (2-NP), a persistent environmental contaminant with known endocrine-disrupting properties. The following sections outline methods for the isolation of 2-NP degrading microorganisms, biodegradation assays, and analytical techniques for the quantification of 2-NP and its metabolites.

Isolation and Enrichment of this compound Degrading Bacteria

This protocol describes the enrichment and isolation of bacterial strains capable of utilizing this compound as a carbon source from environmental samples such as activated sludge, river water, or contaminated soil.

1.1. Enrichment of 2-NP Degrading Consortia

Objective: To selectively grow microorganisms capable of degrading 2-NP from a mixed microbial population.

Materials:

  • Environmental sample (e.g., 10 g of soil, 10 mL of activated sludge, or 100 mL of river water)

  • Mineral Salts Medium (MSM) (see recipe below)

  • This compound (as sole carbon source)

  • Sterile flasks or bottles

  • Shaking incubator

Mineral Salts Medium (MSM) Recipe:

Component Concentration (g/L)
K2HPO4 1.5
KH2PO4 0.5
(NH4)2SO4 1.0
MgSO4·7H2O 0.2
CaCl2·2H2O 0.01
FeSO4·7H2O 0.001
Trace element solution 1 mL/L

Adjust pH to 7.0-7.2 before autoclaving.

Protocol:

  • Prepare MSM and sterilize by autoclaving.

  • Add this compound to the sterile MSM to a final concentration of 10-50 mg/L. As 2-NP is poorly soluble in water, it can be added directly as a small volume of a concentrated stock solution in a suitable solvent (e.g., acetone), allowing the solvent to evaporate before inoculation.

  • Inoculate the medium with the environmental sample.

  • Incubate the enrichment cultures at 25-30°C on a rotary shaker at 150 rpm.

  • After significant growth is observed (typically 7-14 days), transfer an aliquot (e.g., 10% v/v) to fresh MSM containing 2-NP.

  • Repeat the transfer several times to enrich for 2-NP degrading microorganisms.

1.2. Isolation of Pure Cultures

Objective: To isolate individual bacterial strains from the enriched consortium.

Materials:

  • Enriched culture from step 1.1

  • MSM agar plates containing this compound

  • Sterile dilution tubes and pipettes

  • Incubator

Protocol:

  • Prepare MSM agar plates by adding 1.5-2.0% agar to the MSM before autoclaving.

  • After autoclaving and cooling to approximately 50°C, add this compound (as described in 1.1.2) and pour the plates.

  • Perform serial dilutions of the enriched culture in sterile saline or phosphate buffer.

  • Spread plate the dilutions onto the MSM-NP agar plates.

  • Incubate the plates at 25-30°C for 7-21 days, or until colonies are visible.

  • Select morphologically distinct colonies and streak them onto fresh MSM-NP agar plates to obtain pure cultures.

  • Verify the 2-NP degradation ability of the pure isolates using the biodegradation assay described in Section 2.

Aerobic Biodegradation Assay in Liquid Culture

This protocol details a batch experiment to quantify the biodegradation of this compound by pure or mixed microbial cultures.

Objective: To determine the rate and extent of 2-NP biodegradation by a specific microbial culture.

Materials:

  • Isolated microbial strain(s) or enriched consortium

  • Mineral Salts Medium (MSM)

  • This compound

  • Sterile flasks

  • Shaking incubator

  • Analytical equipment for 2-NP quantification (e.g., HPLC, GC-MS)

Protocol:

  • Prepare a starter culture of the microbial isolate(s) in a suitable nutrient-rich medium (e.g., Luria-Bertani broth) or in MSM with an easily metabolizable carbon source (e.g., glucose).

  • Harvest the cells by centrifugation and wash them with sterile MSM to remove any residual carbon source.

  • Resuspend the cells in MSM to a desired optical density (e.g., OD600 of 0.1).

  • Set up the biodegradation experiment in sterile flasks containing MSM and a known concentration of this compound (e.g., 10 mg/L).

  • Inoculate the flasks with the washed microbial culture.

  • Include control flasks:

    • Abiotic control: MSM with 2-NP but no inoculum, to assess for any non-biological degradation.

    • Killed control: MSM with 2-NP and autoclaved or poisoned (e.g., with sodium azide) microbial culture, to account for adsorption to biomass.

  • Incubate the flasks at a controlled temperature (e.g., 30°C) and agitation (e.g., 150 rpm).

  • At regular time intervals, withdraw samples for analysis of this compound concentration and microbial growth (e.g., by measuring OD600 or plating for colony-forming units).

  • Process the samples for analysis as described in Section 3.

  • Plot the concentration of this compound over time to determine the degradation rate and half-life.

Quantitative Data on this compound Biodegradation:

The following table summarizes reported biodegradation data for nonylphenol under various conditions.

Microorganism/SystemInitial NP Conc. (mg/L)Temperature (°C)pHHalf-life (t1/2)Degradation Efficiency (%)Reference
Activated Sludge2 µg/g-7.013.6 - 99.0 days-[1]
Activated Sludge Bioreactor-10--90 - 99[2]
River Water-7--68[3]
River Water-25--96[3]
Pseudomonas sp.50 - 10030--High[4]
Acidovorax sp.50 - 10035-HighHigh[4]
Microbial Consortium SW-3100--->99% in 40 days[5]

Analytical Methods for Quantification of this compound

Accurate quantification of this compound is crucial for biodegradation studies. The following are commonly used analytical methods.

3.1. Sample Preparation: Solid Phase Extraction (SPE)

Objective: To extract and concentrate 2-NP from aqueous samples prior to analysis.

Materials:

  • Aqueous sample from biodegradation assay

  • C18 SPE cartridges

  • Methanol, Acetonitrile, Dichloromethane (HPLC grade)

  • Vacuum manifold

Protocol:

  • Condition the C18 SPE cartridge by passing methanol followed by deionized water.

  • Load the aqueous sample onto the cartridge.

  • Wash the cartridge with a water/methanol mixture to remove interferences.

  • Dry the cartridge under vacuum.

  • Elute the this compound with a suitable organic solvent such as methanol, acetonitrile, or dichloromethane.[6]

  • Evaporate the eluate to a small volume and reconstitute in the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

3.2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Objective: To separate and quantify 2-NP based on its fluorescence properties.

Instrumentation and Conditions:

Parameter Setting
Column C8 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water[7][8]
Flow Rate 1.0 mL/min
Injection Volume 20-100 µL

| Fluorescence Detector | Excitation: ~225-230 nm, Emission: ~305-310 nm |

Protocol:

  • Prepare a calibration curve using standards of this compound of known concentrations.

  • Inject the prepared samples and standards into the HPLC system.

  • Identify the 2-NP peak based on its retention time compared to the standard.

  • Quantify the concentration of 2-NP in the samples by comparing the peak area to the calibration curve.

3.3. Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To provide high sensitivity and selectivity for the analysis of 2-NP, especially in complex matrices.

Instrumentation and Conditions:

Parameter Setting
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Injection Mode Splitless
Oven Temperature Program e.g., Start at 60°C, ramp to 280°C
Ion Source Temperature ~230°C

| Mass Spectrometer Mode | Selected Ion Monitoring (SIM) or full scan |

Protocol:

  • For soil and sludge samples, extraction using methods like Soxhlet or ultrasonic-assisted extraction with a solvent such as dichloromethane is required.[6][9]

  • A derivatization step, for example, with BSTFA to form trimethylsilyl derivatives, may be necessary to improve the chromatographic properties of 2-NP.[9]

  • Prepare a calibration curve using derivatized 2-NP standards.

  • Inject the prepared samples and standards into the GC-MS system.

  • Identify and quantify 2-NP based on its retention time and characteristic mass fragments.

3.4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To achieve very low detection limits and high specificity for the analysis of 2-NP and its ethoxylated precursors.

Instrumentation and Conditions:

Parameter Setting
LC System Similar to HPLC-FLD setup
Mass Spectrometer Triple quadrupole
Ionization Mode Electrospray Ionization (ESI), positive or negative mode

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Protocol:

  • Sample preparation is similar to that for HPLC-FLD.

  • Develop an MRM method by selecting precursor and product ion transitions specific for this compound and its metabolites.

  • Prepare a calibration curve using standards.

  • Inject the prepared samples and standards into the LC-MS/MS system.

  • Quantify 2-NP based on the response of the specific MRM transitions.

Visualization of Experimental Workflows and Biodegradation Pathways

4.1. Experimental Workflow for this compound Biodegradation Study

experimental_workflow cluster_sampling 1. Sample Collection cluster_enrichment 2. Microbial Enrichment & Isolation cluster_assay 3. Biodegradation Assay cluster_analysis 4. Analytical Quantification cluster_results 5. Data Analysis soil Soil/Sediment enrich Enrichment Culture (MSM + 2-NP) soil->enrich water Wastewater water->enrich isolate Isolation on Agar Plates enrich->isolate pure_culture Pure Culture of Degrading Bacteria isolate->pure_culture assay Liquid Culture Assay (2-NP as sole carbon source) pure_culture->assay sampling Time-course Sampling assay->sampling extraction Sample Extraction (e.g., SPE) sampling->extraction analysis Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) extraction->analysis kinetics Degradation Kinetics (Rate, Half-life) analysis->kinetics metabolites Metabolite Identification analysis->metabolites

Caption: Workflow for studying this compound biodegradation.

4.2. Proposed Aerobic Biodegradation Pathway of this compound

biodegradation_pathway cluster_pathways Aerobic Biodegradation Pathways cluster_ring_cleavage Ring Cleavage Pathway cluster_ipso Ipso-Hydroxylation Pathway (e.g., in Sphingomonas) NP This compound hydroxylation Aromatic Ring Monohydroxylation (Phenol Hydroxylase) NP->hydroxylation ipso_hydroxylation Ipso-Hydroxylation NP->ipso_hydroxylation catechol Catechol Intermediate hydroxylation->catechol ortho ortho-Cleavage (Catechol 1,2-dioxygenase) catechol->ortho meta meta-Cleavage (Catechol 2,3-dioxygenase) catechol->meta tca TCA Cycle Intermediates ortho->tca meta->tca dienone Dienone Intermediate ipso_hydroxylation->dienone rearrangement Alkyl Chain Shift dienone->rearrangement alkoxyphenol Alkoxyphenol rearrangement->alkoxyphenol detachment Alkyl Chain Detachment alkoxyphenol->detachment

Caption: Aerobic biodegradation pathways of this compound.

References

Troubleshooting & Optimization

Navigating the Complexity of 2-Nonylphenol Isomer Separation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of 2-Nonylphenol (2-NP) isomers are critical for environmental monitoring, toxicological assessment, and regulatory compliance. The inherent complexity of technical nonylphenol mixtures, which can contain over 100 different isomers, presents significant analytical challenges.[1][2] This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the chromatographic separation of these isomers.

Troubleshooting Guide: Optimizing this compound Isomer Separation

This section addresses prevalent issues faced during the Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) separation of 2-NP isomers, offering systematic approaches to identify and resolve them.

IssuePotential Cause(s)Recommended Action(s)
Poor Resolution / Peak Overlap Inadequate Column Chemistry: The stationary phase lacks the selectivity to differentiate between structurally similar isomers.For GC: Utilize a long, high-resolution capillary column (e.g., 100-m) with a stationary phase that offers shape selectivity.[3] Consider comprehensive two-dimensional GC (GCxGC) for enhanced separation, coupling a non-polar first dimension column with a polar second dimension column.[2][4] For HPLC: Screen different reversed-phase columns (e.g., C18, Phenyl) to find the best selectivity. Optimize the mobile phase composition.
Suboptimal Temperature Program (GC): The temperature ramp is too fast, not allowing for sufficient interaction with the stationary phase.Decrease the oven temperature ramp rate, particularly around the expected elution temperatures of the isomers, to improve separation.
Inappropriate Mobile Phase Composition (HPLC): The mobile phase does not provide adequate selectivity for the isomers.Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting isomers. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and additives (e.g., formic acid) to enhance resolution.[4]
Co-elution of Isomers: A very common issue where multiple isomers elute at the same time, making individual quantification impossible with standard detectors.Employ mass spectrometry (MS) as a detector. For GC-MS, even if isomers co-elute chromatographically, they may have unique fragment ions that allow for deconvolution and quantification.[5] GCxGC-TOF-MS is particularly effective in resolving co-eluting peaks.[2][4]
Peak Tailing Active Sites in the GC System: The hydroxyl group of nonylphenol can interact with active silanol groups in the injector liner or the column, leading to tailing.Use a deactivated inlet liner and a high-quality, well-maintained column. Consider derivatization of the nonylphenols to reduce their polarity and interaction with active sites.
Secondary Interactions (HPLC): Interactions between the analytes and the silica backbone of the stationary phase.Add a competing agent to the mobile phase, such as a small amount of a basic compound like triethylamine (TEA), to block active sites. Ensure the mobile phase pH is appropriate for the analytes.
Poor Sensitivity / Low Signal-to-Noise Suboptimal Detector Settings: The detector is not operating at its optimal parameters for nonylphenol detection.For GC-FID: Optimize gas flow rates (hydrogen, air, and makeup gas). For GC-MS: Perform a thorough tuning of the mass spectrometer. Use selected ion monitoring (SIM) mode for higher sensitivity by monitoring characteristic ions of nonylphenols (e.g., m/z 107, 121, 135, 149, 163, 177, 191, 220).[6] For HPLC-Fluorescence: Optimize the excitation and emission wavelengths for nonylphenols.
Sample Loss During Preparation: Analytes are lost during extraction or cleanup steps.Review the entire sample preparation workflow. Ensure efficient extraction and minimize steps where losses can occur. Use an internal standard to correct for recovery losses.
Irreproducible Retention Times Fluctuations in GC Oven Temperature or HPLC Column Temperature: Inconsistent temperature control affects retention.Ensure the GC oven is properly calibrated and provides stable temperatures. Use a column thermostat for HPLC to maintain a consistent temperature.
Changes in Mobile Phase Composition (HPLC): Inconsistent mobile phase preparation or degradation over time.Prepare fresh mobile phase daily and use a high-precision pump for accurate gradient delivery.
Leaks in the System: Leaks in fittings or connections can cause pressure and flow rate fluctuations.Systematically check for leaks from the pump to the detector. Tighten or replace fittings as necessary.[7]

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers so challenging?

A1: The primary challenge lies in the sheer number and structural similarity of the isomers present in technical nonylphenol mixtures.[1][8] Commercial nonylphenol is produced by alkylating phenol with nonene, which itself is a complex mixture of branched C9 olefins. This results in the formation of a multitude of isomers with only subtle differences in their alkyl chain branching and substitution position on the phenol ring, leading to very similar physicochemical properties and chromatographic behavior.

Q2: What is the most effective analytical technique for separating a large number of 2-NP isomers?

A2: Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) is considered the most powerful technique for the isomer-specific determination of nonylphenols.[4] This method offers significantly higher peak capacity and resolution compared to conventional one-dimensional GC, allowing for the separation and identification of over 150 alkylphenol peaks in technical mixtures.[9]

Q3: I don't have access to GCxGC. How can I improve my separation using standard GC-MS?

A3: To enhance separation on a standard GC-MS system, you can:

  • Use a long, high-resolution capillary column: A 100-meter column can resolve a greater number of isomers compared to shorter columns.[3]

  • Optimize the oven temperature program: A slow and shallow temperature ramp will improve the separation of closely eluting peaks.

  • Employ deconvolution software: Even with co-eluting peaks, the mass spectra may contain unique ions for different isomers. Deconvolution algorithms can help to mathematically separate the spectra and allow for individual quantification.[5]

Q4: Are there commercially available standards for all this compound isomers?

A4: No, and this is a significant challenge in the field. While standards for some of the most abundant isomers are available, it is not feasible to have pure standards for all the hundreds of potential isomers.[4] This limitation complicates the definitive identification and accurate quantification of every single isomer in a sample. Researchers often rely on relative response factors or use a limited number of standards to quantify groups of isomers.

Q5: How do different 2-NP isomers differ in their biological activity?

A5: Different 2-NP isomers exhibit varying estrogenic potencies.[10] Some isomers are significantly more estrogenic than others. For example, certain isomers with specific branching patterns in the nonyl chain show higher activity in estrogen receptor binding assays.[10] This is a key reason why isomer-specific analysis is crucial for accurately assessing the potential health and environmental risks of nonylphenol mixtures.

Experimental Protocols

High-Resolution Capillary GC-MS for this compound Isomer Profiling

This protocol is a generalized procedure based on common practices for achieving high-resolution separation of 2-NP isomers.

  • Sample Preparation:

    • Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the nonylphenols from the sample matrix.[11]

    • Dry the extract using anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen.

    • The dried residue can be re-dissolved in a suitable solvent like methanol or hexane.[4]

    • (Optional) Derivatize the sample (e.g., acetylation) to improve chromatographic peak shape and reduce tailing.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890 or equivalent.

    • Mass Spectrometer: Agilent 5977 or equivalent.

    • Column: 100 m high-resolution capillary column (e.g., Petrocol DH or similar) with a non-polar stationary phase.[3]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Splitless mode at 250°C.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 150°C.

      • Ramp 2: 2°C/min to 240°C, hold for 20 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Mode: Full scan (m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification of target isomers.

HPLC-Fluorescence for this compound Analysis

This protocol provides a general method for the analysis of 2-NP using HPLC with fluorescence detection.

  • Sample Preparation:

    • Use ultrasonic-assisted extraction for solid samples with a mixture of water and methanol.[11]

    • Perform a solid-phase extraction (SPE) clean-up and concentration step using C18 cartridges.[11]

    • Elute the analytes with methanol and acetonitrile.

    • Evaporate the eluate and reconstitute in the initial mobile phase composition.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Shimadzu LC-20AD or equivalent.[4]

    • Detector: Fluorescence detector.

    • Column: C18 column (e.g., Phenomenex Luna C18, 3 µm; 150 × 2.0 mm).[4]

    • Column Temperature: 60°C.[4]

    • Mobile Phase:

      • Solvent A: Water

      • Solvent B: Methanol

    • Gradient Program:

      • Start with a certain percentage of B (e.g., 50%).

      • Linear gradient to a higher percentage of B (e.g., 95%) over a specified time (e.g., 16 minutes).

      • Hold at the high percentage for a period (e.g., 10 minutes).

      • Return to initial conditions and re-equilibrate.

    • Flow Rate: 0.2 mL/min.[4]

    • Injection Volume: 5 µL.[4]

    • Fluorescence Detection:

      • Excitation Wavelength: 229 nm

      • Emission Wavelength: 302 nm

Visualizations

Troubleshooting_Workflow start Start: Poor Isomer Separation check_chromatogram Review Chromatogram: - Peak Shape - Resolution - Retention Times start->check_chromatogram resolution_issue Poor Resolution or Peak Overlap? check_chromatogram->resolution_issue tailing_issue Peak Tailing? resolution_issue->tailing_issue No optimize_method Optimize Method: - GC: Slower Temp Ramp - HPLC: Adjust Gradient resolution_issue->optimize_method Yes sensitivity_issue Low Sensitivity? tailing_issue->sensitivity_issue No check_system Check for Active Sites: - Use Deactivated Liner (GC) - Add Mobile Phase Modifier (HPLC) tailing_issue->check_system Yes end End: Separation Optimized sensitivity_issue->end No optimize_detector Optimize Detector Settings: - Tune MS or Adjust FID/FLD - Use SIM mode (MS) sensitivity_issue->optimize_detector Yes optimize_method->resolution_issue Still Poor change_column Change Column: - GC: Longer/High-Res Column - HPLC: Different Stationary Phase optimize_method->change_column Improved but not sufficient change_column->end Problem Solved use_gcxgc Consider Advanced Techniques: GCxGC-TOF-MS change_column->use_gcxgc If problem persists use_gcxgc->end check_system->end Problem Solved check_sample_prep Review Sample Prep for Analyte Loss optimize_detector->check_sample_prep check_sample_prep->end Problem Solved Separation_Strategy cluster_0 Analytical Goal cluster_1 Recommended Technique goal_quant Routine Quantification of Total NP tech_hplc HPLC-FLD goal_quant->tech_hplc Simple Matrix tech_gcms 1D GC-MS goal_quant->tech_gcms Complex Matrix goal_iso Isomer-Specific Quantification & Identification goal_iso->tech_gcms Limited Isomer Scope tech_gcxgc GCxGC-TOF-MS goal_iso->tech_gcxgc High-Resolution Required

References

Technical Support Center: Optimizing 2-Nonylphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2-Nonylphenol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common method for synthesizing this compound?

The most prevalent industrial method for synthesizing this compound is the Friedel-Crafts alkylation of phenol with nonene, typically using an acid catalyst.[1] This reaction involves the electrophilic substitution of a nonyl group onto the phenol ring. A variety of catalysts can be employed, including solid acids like silica-alumina and zeolites, strong liquid acids such as sulfuric acid, or more modern catalysts like basic ionic liquids.[2]

Q2: I am experiencing a low yield in my this compound synthesis. What are the potential causes and how can I troubleshoot this?

Low yields in Friedel-Crafts alkylation of phenol can arise from several factors. Here is a systematic approach to troubleshooting:

  • Catalyst Activity: The catalyst is crucial for the reaction. If you are using a Lewis acid catalyst, it is highly sensitive to moisture. Ensure all your reagents, solvents, and glassware are anhydrous.[3] Using a fresh or recently activated catalyst is recommended. For solid catalysts like zeolites, ensure proper activation before use.

  • Reaction Temperature: The reaction temperature significantly impacts the yield. While some reactions proceed at room temperature, others may require heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions and decomposition of the product.[3] For instance, a patented method using a basic ionic liquid catalyst suggests a reaction temperature of 45-85°C.[2]

  • Reactant Stoichiometry: The molar ratio of phenol to nonene is a critical parameter. Using an excess of the aromatic reactant (phenol) can help to minimize polyalkylation, a common side reaction where more than one nonyl group is added to the phenol ring.[4] A patented process suggests a phenol to nonene weight ratio of 1.8-2.5:1.[5]

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting materials have been consumed.

Below is a troubleshooting workflow to address low yield:

low_yield_troubleshooting start Low Yield Observed reagent_quality Verify Reagent Quality (Anhydrous, Purity) start->reagent_quality reaction_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) reagent_quality->reaction_conditions Reagents OK sub_reagent Use fresh/purified reagents. Ensure anhydrous conditions. reagent_quality->sub_reagent catalyst_activity Check Catalyst Activity (Fresh, Active) reaction_conditions->catalyst_activity Conditions OK sub_conditions Optimize temperature. Adjust reaction time. Check stoichiometry. reaction_conditions->sub_conditions product_loss Investigate Product Loss (Workup, Purification) catalyst_activity->product_loss Catalyst OK sub_catalyst Use fresh, anhydrous Lewis acid. Increase catalyst loading. catalyst_activity->sub_catalyst sub_product_loss Optimize extraction and distillation. product_loss->sub_product_loss

Troubleshooting workflow for low this compound yield.

Q3: My final product is a complex mixture of isomers. How can I improve the regioselectivity of the reaction?

The formation of a complex mixture of isomers is inherent to the synthesis of this compound, as commercial nonene is itself a mixture of isomers.[1] The alkylation can occur at the ortho or para position to the hydroxyl group.

  • Catalyst Choice: The choice of catalyst can influence the regioselectivity. Some catalysts may favor the formation of the para-isomer. For example, when using branched-chain nonene as a raw material, the product is predominantly para-nonylphenol (up to 82%).[2]

  • Nonene Structure: The structure of the nonene isomer used will dictate the structure of the resulting nonylphenol isomers.[2] If a specific isomer of this compound is required, starting with a pure isomer of nonene is necessary.

Q4: What are the common side reactions in this compound synthesis and how can I minimize them?

Common side reactions include:

  • Polyalkylation: The addition of more than one nonyl group to the phenol ring. This can be minimized by using an excess of phenol.[4]

  • Olefin Polymerization: Nonene can polymerize under acidic conditions. This can be controlled by optimizing the reaction temperature and catalyst concentration.

  • O-alkylation vs. C-alkylation: Alkylation can occur on the oxygen of the hydroxyl group (O-alkylation) to form an ether, or on the carbon of the aromatic ring (C-alkylation) to form the desired nonylphenol. The reaction conditions and catalyst can influence the ratio of O- to C-alkylation.

Q5: How can I purify my crude this compound product?

The most common method for purifying crude this compound is vacuum distillation .[6][7] This is necessary because this compound has a high boiling point, and heating it to its atmospheric boiling point can cause decomposition. By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient purification.

A typical purification process involves:

  • Removal of excess phenol: This is often the first step, which can be achieved by an initial distillation.

  • Vacuum distillation of the crude product: The crude nonylphenol is then distilled under reduced pressure to separate it from higher-boiling byproducts like di-nonylphenols and tars. A patent describes a rectification step with a tower top temperature of 80-170°C and a tower still temperature of 180-260°C under a reduced pressure of 0.4-1.0 KPA.[5]

Quantitative Data on this compound Synthesis

The following table summarizes reaction conditions and corresponding outcomes from a patented synthesis method. This data can be used as a reference for optimizing your own experiments.

CatalystPhenol:Nonene:Catalyst (mass ratio)Temperature (°C)Reaction Time (h)Nonene Conversion Rate (%)This compound Yield (%)Selectivity (%)Reference
Basic Ionic Liquid2:1:0.027059187-[2]
Concentrated H₂SO₄2:1:0.04120693-90[2]

Note: Yield and selectivity can vary based on the specific isomers of nonene used and the precise experimental setup.

Experimental Protocols

Synthesis of this compound using a Basic Ionic Liquid Catalyst

This protocol is adapted from a patented procedure and provides a method for achieving high yield and selectivity.[2]

Materials:

  • Phenol

  • Nonene

  • Basic ionic liquid catalyst

  • Three-necked flask equipped with a stirrer, condenser, and dropping funnel

Procedure:

  • Add phenol and the basic ionic liquid catalyst to the three-necked flask. The recommended mass ratio of phenol to nonene to catalyst is approximately 2:1:0.02.

  • Stir the mixture and heat to 70-100°C.

  • Slowly add nonene dropwise to the reaction mixture over a period of 2-6 hours.

  • After the addition of nonene is complete, continue stirring the mixture at a constant temperature for an additional 1-3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. The basic ionic liquid will solidify, allowing for easy separation from the product mixture.

  • Separate the liquid product from the solidified catalyst.

  • The crude product is a mixture of nonylphenol, unreacted phenol, and byproducts. The excess phenol can be removed by pre-separation (e.g., initial distillation).

  • Purify the resulting nonylphenol mixture by vacuum distillation (rectification) to obtain the final product.

synthesis_workflow start Start charge_reactors Charge Reactor with Phenol and Catalyst start->charge_reactors heat_stir Heat and Stir (70-100°C) charge_reactors->heat_stir add_nonene Add Nonene Dropwise (2-6 hours) heat_stir->add_nonene react Continue Reaction (1-3 hours) add_nonene->react cool Cool to Room Temperature react->cool separate_catalyst Separate Solidified Catalyst cool->separate_catalyst pre_separation Pre-separate Excess Phenol separate_catalyst->pre_separation purify Purify by Vacuum Distillation pre_separation->purify end Final Product purify->end

Experimental workflow for this compound synthesis.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

To assess the purity and isomer distribution of the synthesized this compound, a GC-MS analysis can be performed.

Sample Preparation:

  • Dilute a small amount of the purified this compound in a suitable solvent such as dichloromethane or hexane.

GC-MS Parameters (Example):

  • Column: A non-polar capillary column (e.g., HP-5ms) is often used.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program: An initial temperature of around 80°C, ramped up to 250-300°C.

  • Mass Spectrometer: Operated in either full scan mode to identify all components or in Selected Ion Monitoring (SIM) mode for quantification of specific isomers.

The resulting chromatogram will show a series of peaks corresponding to the different isomers of this compound present in the sample. The relative area of each peak can be used to estimate the purity and the isomer distribution.

References

Technical Support Center: Analysis of 2-Nonylphenol in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the detection of 2-Nonylphenol in complex matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound (2-NP) using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 1: Poor Chromatographic Resolution and Co-elution of Isomers

Symptoms:

  • Broad, overlapping peaks in the nonylphenol region of the chromatogram.

  • Inability to distinguish the this compound peak from other nonylphenol isomers.

  • Inconsistent peak integration and poor quantitative reproducibility.

Possible Causes:

  • Technical nonylphenol is a complex mixture of numerous branched isomers that are structurally similar and have close boiling points, making them difficult to separate.[1][2][3][4]

  • The analytical column used may not have sufficient selectivity for the separation of nonylphenol isomers.

Solutions:

  • GC-MS:

    • Column Selection: Employ a mid-polarity column, such as a DB-35ms, which has shown better separation of nonylphenol isomers compared to less polar phases like HP-5ms.[5] For highly complex mixtures, consider using comprehensive two-dimensional gas chromatography (GCxGC) which can resolve over 100 nonylphenol components.[6]

    • Temperature Program Optimization: A slow, optimized oven temperature ramp can improve the separation of closely eluting isomers.

    • High-Resolution GC: Utilize a long, high-resolution capillary column (e.g., 100-m) to achieve better separation of para-isomers.[3]

  • LC-MS:

    • Column Selection: A mixed-mode High-Performance Liquid Chromatography (HPLC) column can provide enhanced separation of nonylphenol and its ethoxylates.[7][8]

Issue 2: Signal Suppression or Enhancement in LC-MS Analysis

Symptoms:

  • Lower or higher than expected analyte response in sample extracts compared to standards in a clean solvent.

  • Poor accuracy and precision in quantitative results.

Possible Causes:

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., lipids, proteins) can interfere with the ionization of this compound in the electrospray ionization (ESI) source.[9][10]

Solutions:

  • Sample Dilution: A simple and effective method to reduce the concentration of interfering matrix components is to dilute the sample extract before injection.[11]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[10]

  • Isotope-Dilution Mass Spectrometry (IDMS): Use a stable isotope-labeled internal standard, such as ¹³C₆-labeled nonylphenol, which co-elutes with the analyte and experiences similar matrix effects, leading to more accurate quantification.[8]

  • Effective Sample Cleanup: Employ robust sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering components before LC-MS analysis.[12]

Issue 3: Interference from Other Compounds

Symptoms:

  • Unidentified peaks interfering with the this compound peak.

  • False-positive results or inaccurate quantification.

Possible Causes:

  • Co-eluting Phthalates: Certain phthalates can co-elute with nonylphenol isomers in GC-MS analysis.[5]

  • Nonylphenol Ethoxylate (NPEO) Degradation Products: In environmental and biological samples, nonylphenol ethoxycarboxylates (NPECs) can be present and may produce the same fragment ions as nonylphenol in LC-MS/MS, leading to interference.[13]

Solutions:

  • Selective Mass Spectrometry:

    • GC-MS: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to target unique ions for this compound.

    • LC-MS/MS: Employ MRM with at least two specific transitions for the analyte to ensure confident identification and quantification. A second MRM transition is often required for confirmation.[9]

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from known interferences.

  • Sample Preparation: Utilize SPE cartridges with appropriate sorbents to selectively remove interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: The most common sources of interference include:

  • Isomeric Interferences: Technical nonylphenol is a complex mixture of many isomers that are difficult to separate chromatographically.[1][2][3][4]

  • Matrix Effects: In LC-MS, co-eluting compounds from the sample matrix can suppress or enhance the analyte signal.[9][10]

  • Co-eluting Compounds: Phthalates and nonylphenol monoethoxylates can co-elute with nonylphenol isomers in GC analysis.[5]

  • Degradation Products: Nonylphenol ethoxycarboxylates (NPECs), degradation products of nonylphenol ethoxylates, can interfere with LC-MS/MS detection of nonylphenol by producing identical fragment ions.[13]

  • Contamination: The laboratory environment, including solvents, glassware, and plasticware, can be a source of nonylphenol contamination.[9]

Q2: How can I minimize matrix effects in my LC-MS analysis of this compound?

A2: To minimize matrix effects, you can:

  • Dilute your sample extract: This is a straightforward approach to reduce the concentration of interfering substances.[11]

  • Use a matrix-matched calibration curve: This helps to compensate for the signal suppression or enhancement caused by the matrix.[10]

  • Employ an isotope-labeled internal standard: A ¹³C-labeled nonylphenol standard is recommended for the most accurate quantification as it behaves similarly to the analyte during ionization.[8]

  • Improve your sample cleanup procedure: Techniques like Solid-Phase Extraction (SPE) can effectively remove a significant portion of matrix interferences.[12]

Q3: Which analytical column is best for separating this compound from its isomers?

A3: The choice of column depends on the analytical technique:

  • For GC-MS: A mid-polarity column like a DB-35ms has been shown to provide better separation for nonylphenol isomers compared to common non-polar columns.[5] For very complex samples, comprehensive two-dimensional GC (GCxGC) offers superior resolving power.[6]

  • For LC-MS: A mixed-mode HPLC column can offer improved separation of nonylphenol and its related compounds.[7][8]

Q4: What are the key parameters to consider for sample preparation of complex matrices like soil or tissue?

A4: Key considerations for sample preparation include:

  • Extraction Technique: Sonication with an appropriate solvent like methanol or a hexane:ethyl acetate mixture can be effective for solid samples.[5][11] For fatty samples, liquid-liquid extraction or steam distillation followed by SPE cleanup may be necessary.[4]

  • Cleanup: Solid-Phase Extraction (SPE) is a crucial step to remove interferences. The choice of SPE sorbent (e.g., C18, silica) should be optimized based on the matrix and the analyte's properties.

  • Derivatization (for GC-MS): For GC analysis, derivatization may be required to improve the volatility and chromatographic behavior of the polar nonylphenol.[6]

Quantitative Data Summary

Table 1: Recovery of Nonylphenol Ethoxylates in Different Matrices using QuEChERS and LC-MS

MatrixSpiked ConcentrationRecovery (%)
HoneyLow, Medium, High75 - 111
PollenLow, Medium, High75 - 111
WaxLow, Medium, High75 - 111

Data adapted from a study on the analysis of nonylphenol ethoxylates in beehive samples.[14]

Table 2: Accuracy and Precision for 4-n-Nonylphenol in Food Matrices using GC-MS

Matrix TypeAssayAccuracy (%)Precision (%)
High-FatIntraday91.8 - 108.61.80 - 9.68
High-FatInterday94.6 - 101.95.42 - 6.43
Low-FatIntraday86.8 - 107.30.67 - 11.83
Low-FatInterday92.6 - 101.31.65 - 10.45

This table summarizes the method performance for the analysis of 4-n-nonylphenol in high- and low-fat food samples.[4]

Experimental Protocols

Protocol 1: Sample Preparation of Plastic Food Packaging for GC-MS Analysis

  • Sample Weighing: Accurately weigh 100 mg of the plastic food packaging material into a glass vial.

  • Extraction: Add 10 mL of a 4:1 hexane:ethyl acetate solution to the vial.

  • Sonication: Sonicate the vial at 60°C for 30 minutes.

  • Drying: Dry the extract to completeness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract with 1 mL of fresh solvent.

  • Centrifugation: Decant the solution into a clean glass vial and centrifuge for 10 minutes at 10,000 rpm.

  • Analysis: The supernatant is ready for GC-MS analysis.

This protocol is adapted from a method for the analysis of nonylphenols and phthalates from food contact packaging.[5]

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples for LC-MS/MS Analysis

  • Sample Pre-treatment: Acidify the water sample to a pH <2 with HCl or sodium bisulfate.

  • SPE Cartridge Conditioning: Condition an octadecylsilane (C18) SPE cartridge according to the manufacturer's instructions, typically with methanol followed by reagent water.

  • Sample Loading: Pass the pre-treated water sample through the conditioned SPE cartridge.

  • Washing: Wash the cartridge with reagent water to remove polar interferences.

  • Elution: Elute the retained analytes, including this compound, with acetonitrile.

  • Solvent Exchange: If necessary, evaporate the eluate and reconstitute in a mobile phase compatible solvent (e.g., methanol/water mixture).

  • Analysis: The extract is ready for LC-MS/MS analysis.

This is a general protocol based on methods described for the analysis of nonylphenol in water samples.[12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection sample Complex Matrix (e.g., Soil, Water, Tissue) extraction Extraction (e.g., Sonication, LLE) sample->extraction Solvent cleanup Cleanup (Solid-Phase Extraction) extraction->cleanup extract Final Extract cleanup->extract Elution injection Injection extract->injection separation Chromatographic Separation (GC or LC) injection->separation detection Mass Spectrometry (MS or MS/MS) separation->detection data Data Analysis detection->data troubleshooting_logic start Poor Analytical Result q1 Symptom: Poor Peak Shape / Resolution? start->q1 s1 Solution: - Optimize GC/LC column - Adjust temperature program - Consider GCxGC q1->s1 Yes q2 Symptom: Signal Suppression / Enhancement? q1->q2 No end_node Improved Analysis s1->end_node s2 Solution: - Dilute sample extract - Use matrix-matched standards - Use isotope-labeled IS q2->s2 Yes q3 Symptom: Interfering Peaks? q2->q3 No s2->end_node s3 Solution: - Use MRM (LC-MS/MS) - Improve sample cleanup (SPE) - Optimize chromatography q3->s3 Yes q3->end_node No s3->end_node

References

minimizing degradation of 2-Nonylphenol samples during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Nonylphenol samples to minimize degradation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound samples?

For short-term to medium-term storage, it is recommended to store this compound samples at 2-8°C.[1] For long-term storage, maintaining a temperature of 75 ± 25ºF (approximately 24 ± 14°C) in a dry and contamination-free environment is also suggested, with a minimum shelf life of three years under these conditions.[2]

Q2: What type of container should I use to store this compound?

Store this compound in tightly closed containers.[1] For optimal stability and to prevent discoloration, phenolic lined steel or stainless steel containers are recommended.[2] It is critical to avoid using carbon steel containers.[2] For smaller laboratory samples, amber glass vials with polytetrafluoroethylene (PTFE)-lined caps are a suitable option to protect from light.

Q3: Is this compound sensitive to light?

Yes, this compound can be sensitive to light. To minimize degradation, it is advisable to store samples in amber or opaque containers to protect them from direct sunlight and UV radiation.[3]

Q4: Can I do anything to prevent the discoloration of my this compound sample during storage?

Discoloration of this compound can occur over time due to oxidation. To preserve product quality, maintaining a nitrogen blanket in the headspace of the container is recommended.[2] The addition of antioxidants, such as N,N-diethylhydroxylamine, has also been shown to reduce color development in stored nonylphenol.[4]

Q5: What are the signs of this compound degradation?

Visual signs of degradation can include a change in color, often to a yellowish or darker shade.[4] For a more accurate assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify degradation products.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Sample Discoloration (Yellowing) Oxidation due to air exposure; Exposure to light.Store samples under an inert atmosphere (e.g., nitrogen or argon).[2] Use amber glass vials or other opaque containers to protect from light.[3]
Unexpected Peaks in Analytical Chromatogram Sample degradation; Contamination from container or solvent.Review storage conditions and handling procedures. Analyze a freshly opened standard to confirm. Ensure use of high-purity solvents and appropriate container materials (e.g., stainless steel, phenolic lined steel, or glass).[2]
Inconsistent Experimental Results Degradation of this compound stock solution leading to lower effective concentrations.Prepare fresh stock solutions more frequently. Validate the concentration of the stock solution before use. Implement a routine stability testing protocol for stored samples.
Precipitate Formation in Sample Storage at excessively low temperatures; Contamination.Allow the sample to slowly warm to room temperature and check for dissolution. If precipitate remains, it may be due to contamination or significant degradation. Consider sample filtration and re-analysis. This compound has a freezing point of -10°C and sets to a glass below this temperature.[1]

Quantitative Data on Storage Conditions

While specific quantitative data on the degradation rate of this compound under various storage conditions is limited in publicly available literature, the following table summarizes the recommended conditions to ensure stability.

Parameter Recommended Condition Rationale Reference
Temperature 2-8°C or 75 ± 25ºF (24 ± 14°C)Minimizes chemical reactions and prevents freezing.[1][2]
Atmosphere Inert gas (e.g., Nitrogen) blanketPrevents oxidation and discoloration.[2]
Container Tightly sealed, phenolic lined steel, stainless steel, or amber glassPrevents contamination, leakage, and interaction with container material. Protects from light.[1][2]
Light Exposure Store in the dark or in opaque/amber containersPrevents photodegradation.[3]
Incompatible Materials Avoid contact with strong oxidizing agents and carbon steel.Prevents hazardous reactions and sample degradation.[2]

Experimental Protocols

Protocol: Stability Assessment of this compound Samples

This protocol outlines a method to assess the stability of this compound samples under specific storage conditions using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Objective: To quantify the degradation of this compound over time under various storage conditions (e.g., different temperatures, light exposures).

2. Materials:

  • This compound standard
  • High-purity solvent (e.g., hexane or isopropanol)
  • Amber and clear glass vials with PTFE-lined caps
  • Temperature-controlled storage chambers (e.g., refrigerator at 4°C, incubator at 25°C, and an oven at 40°C)
  • GC-MS system

3. Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
  • Aliquot the stock solution into multiple amber and clear glass vials.
  • Establish a baseline (Time 0) by immediately analyzing a subset of the samples by GC-MS.
  • Divide the remaining vials into different storage groups:
  • Group A: 4°C in the dark (amber vials)
  • Group B: 25°C in the dark (amber vials)
  • Group C: 25°C with ambient light exposure (clear vials)
  • Group D: 40°C in the dark (amber vials)
  • At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage group.
  • Allow the samples to equilibrate to room temperature.
  • Analyze the samples by GC-MS to determine the concentration of this compound.
  • Compare the measured concentrations to the Time 0 baseline to calculate the percentage of degradation.

4. Data Analysis:

  • Plot the percentage of this compound remaining versus time for each storage condition.
  • Identify any significant degradation products by analyzing the mass spectra of new peaks that appear in the chromatograms of stored samples.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot into Amber and Clear Vials prep_stock->aliquot storage_A Group A: 4°C, Dark aliquot->storage_A storage_B Group B: 25°C, Dark aliquot->storage_B storage_C Group C: 25°C, Light aliquot->storage_C storage_D Group D: 40°C, Dark aliquot->storage_D time_0 Time 0 Analysis (Baseline) aliquot->time_0 time_points Time Point Analysis (1W, 1M, 3M, 6M) storage_A->time_points storage_B->time_points storage_C->time_points storage_D->time_points gcms GC-MS Analysis time_0->gcms time_points->gcms data Data Analysis: % Degradation vs. Time gcms->data

Caption: Workflow for assessing the stability of this compound samples.

degradation_pathway Potential Degradation Pathway of this compound cluster_oxidation Oxidative Degradation cluster_precursor Precursor Degradation NP This compound Hydroxylated_NP Hydroxylated Intermediates NP->Hydroxylated_NP Oxidation (O2, Light) Ring_Cleavage Ring Cleavage Products (e.g., dicarboxylic acids) Hydroxylated_NP->Ring_Cleavage Further Oxidation NPE Nonylphenol Ethoxylates (NPEs) NPE->NP Biodegradation/ Hydrolysis

Caption: Potential degradation pathways involving and leading to this compound.

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 2-Nonylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 2-Nonylphenol.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects during your LC-MS/MS analysis of this compound.

Problem: Poor peak shape, inconsistent retention time, or signal suppression/enhancement for this compound.

This workflow outlines the steps to diagnose and resolve potential matrix effects.

Troubleshooting Workflow for Matrix Effects A Start: Inconsistent Results Observed B Step 1: Evaluate Matrix Effect (Post-Extraction Spike Analysis) A->B C Is Matrix Effect Significant? (e.g., >20% suppression/enhancement) B->C D Step 2: Optimize Sample Preparation C->D Yes K No Significant Matrix Effect: Verify other parameters (e.g., instrument performance) C->K No E Step 3: Refine Chromatographic Conditions D->E F Step 4: Implement Calibration Strategy E->F G Re-evaluate Matrix Effect F->G H Is Matrix Effect Mitigated? G->H I Proceed with Validated Method H->I Yes J Consult with Technical Specialist H->J No

Caption: A logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects in LC-MS/MS are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of this compound.[1][2] The "matrix" refers to all components within a sample other than the analyte of interest, which can include salts, proteins, lipids, and other endogenous materials.[1]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to quantitatively assess matrix effects is the post-extraction spike method.[3] This involves comparing the signal response of this compound in a neat solvent to the response of a post-extraction spiked blank matrix sample.[3] The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Table 1: Calculation and Interpretation of Matrix Effect

FormulaCalculationInterpretation
Matrix Effect (%) (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100< 80%: Significant Suppression80% - 120%: Acceptable> 120%: Significant Enhancement

Note: The acceptable range may vary depending on specific assay requirements and regulatory guidelines.

Q3: What are the most effective sample preparation techniques to reduce matrix effects for this compound?

A3: Improving sample preparation is a primary strategy to minimize matrix effects.[4] The goal is to remove interfering components while efficiently recovering this compound. Common techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and concentrating the analyte.[5] For aqueous samples, SPE cartridges can be used to isolate this compound.[6]

  • Liquid-Liquid Extraction (LLE): LLE can be used to separate this compound from the sample matrix based on its solubility in immiscible solvents.[4]

  • Dilution: A simple approach is to dilute the sample extract.[7] This reduces the concentration of all components, including interfering matrix components, which can alleviate ion suppression.[7]

Q4: Can I use an internal standard to compensate for matrix effects?

A4: Yes, using a suitable internal standard (IS) is a highly recommended approach to compensate for matrix effects.[5] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C-labeled this compound.[2][8] A SIL-IS is expected to have nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effect.[5] This allows for accurate quantification based on the ratio of the analyte peak area to the IS peak area.

Q5: What is a matrix-matched calibration curve and when should I use it?

A5: A matrix-matched calibration curve is prepared by spiking known concentrations of this compound into a blank matrix sample that is representative of the unknown samples.[9][10] This approach helps to compensate for matrix effects, as the calibration standards and the samples will experience similar signal suppression or enhancement.[9][10] It is particularly useful when a suitable internal standard is not available or when the matrix composition is consistent across all samples.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water Samples

This protocol provides a general procedure for the extraction and concentration of this compound from water samples using SPE.

SPE Workflow for this compound in Water A Start: Acidify Water Sample (pH < 2) B Condition SPE Cartridge (e.g., with Methanol and Acidified Water) A->B C Load Sample onto Cartridge B->C D Wash Cartridge to Remove Interferences (e.g., with Methanol/Water Solution) C->D E Dry Cartridge under Vacuum D->E F Elute this compound (e.g., with Methanol/DCM) E->F G Add Internal Standard F->G H Analyze by LC-MS/MS G->H

Caption: A typical Solid-Phase Extraction workflow for this compound analysis.

Methodology:

  • Sample Preservation: Acidify water samples to a pH < 2 with HCl or sodium bisulfate.[6]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by acidified water through it. Ensure the cartridge does not go dry.[6]

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of 2-5 mL/min.[6]

  • Washing: Wash the cartridge with a methanol/water solution to remove polar interferences.[6]

  • Drying: Dry the SPE cartridge under full vacuum for 15-30 minutes.[6]

  • Elution: Elute the this compound from the cartridge using a suitable solvent mixture, such as methanol/dichloromethane (DCM).[6]

  • Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-Nonylphenol) to the eluate.[6]

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This section provides a general set of starting parameters for the LC-MS/MS analysis of this compound. Optimization will be required for specific instrumentation and sample matrices.

Table 2: Example LC-MS/MS Parameters for this compound Analysis

ParameterSettingRationale/Comment
LC Column C18 Reverse-PhaseGood retention for non-polar compounds like this compound.[7]
Mobile Phase A Water with 5 mM Ammonium AcetateAmmonium acetate promotes the formation of [M+NH₄]⁺ adducts for ethoxylates.[7]
Mobile Phase B AcetonitrileCommon organic solvent for reverse-phase chromatography.[7]
Flow Rate 0.25 mL/minA typical flow rate for analytical LC-MS.[7]
Injection Volume 2 µLCan be adjusted based on sensitivity requirements.[7]
Ionization Mode Electrospray Ionization (ESI), Negative or PositiveNegative mode is often used for phenolic compounds.[6] Positive mode is suitable for nonylphenol ethoxylates.[7]
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[7]
Example MRM Transition 219 -> 133 (Negative Ion Mode)A common transition for this compound.[6]

Note: These are starting parameters and should be optimized for your specific application.

References

Technical Support Center: Purification of Technical Grade 2-Nonylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of technical grade 2-Nonylphenol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Understanding Technical Grade this compound

Technical grade this compound is a complex mixture of isomers, primarily consisting of para-substituted phenols with branched nonyl groups. The main objective of purification is to isolate the desired this compound isomer(s) from other isomers and process-related impurities.

Comparative Overview of Purification Techniques

Choosing the appropriate purification technique depends on the desired purity, scale of the experiment, and the nature of the impurities. Below is a summary of common methods with their expected outcomes.

Purification TechniqueTypical Purity AchievedExpected YieldKey Considerations
Fractional Distillation > 98.5%[1]Moderate to HighEffective for separating isomers with different boiling points. Requires careful control of temperature and pressure.
Recrystallization High (Can reach >99%)Variable, dependent on solvent system and cooling rate.Relies on differences in solubility between the desired compound and impurities. Finding a suitable solvent is critical.
Flash Column Chromatography High (Can reach >99%)Moderate to HighOffers good separation of isomers with different polarities. Requires careful selection of stationary and mobile phases.

Troubleshooting and FAQs

Fractional Distillation

Fractional distillation is a powerful technique for separating components of a liquid mixture based on differences in their boiling points. For this compound, this method can be effective in separating isomers and removing lower or higher boiling point impurities.

Frequently Asked Questions (FAQs):

  • Q1: What type of distillation setup is best for purifying this compound?

    • A1: A fractional distillation apparatus with a high-efficiency fractionating column (e.g., Vigreux, packed column) is recommended to separate the closely boiling isomers of nonylphenol. Vacuum distillation is often preferred to reduce the boiling point and prevent thermal degradation of the compound.

  • Q2: How do I determine the optimal pressure for vacuum distillation?

    • A2: The optimal pressure is one that allows the this compound to boil at a temperature low enough to prevent decomposition, typically below 150°C. This can be estimated using a pressure-temperature nomograph.

  • Q3: My distillation is very slow, and the product is not coming over. What should I do?

    • A3: This could be due to insufficient heating, excessive heat loss, or a vacuum that is too high. Ensure the heating mantle is set to a temperature about 20-30°C above the boiling point of the liquid in the flask. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss. If the vacuum is too strong, the boiling point may be too low for the vapor to reach the condenser; in this case, slightly reduce the vacuum.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation of Isomers - Inefficient fractionating column.- Distillation rate is too fast.- Unstable heat source.- Use a longer or more efficient packed column.- Slow down the distillation rate to allow for proper vapor-liquid equilibrium.- Ensure a steady and consistent heating rate.
Product Decomposing in the Pot - Temperature is too high.- Use vacuum distillation to lower the boiling point.- Ensure the heating mantle temperature is not excessively high.
"Bumping" or Uneven Boiling - Lack of boiling chips or stir bar.- Heating too rapidly.- Add fresh boiling chips or a magnetic stir bar before heating.- Heat the mixture slowly and evenly.
Temperature Fluctuations at the Thermometer - Inconsistent boiling.- Improper thermometer placement.- Ensure smooth boiling (see above).- The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.
Recrystallization

Recrystallization is a purification technique for solid compounds based on differences in their solubility in a particular solvent at different temperatures. While this compound is a viscous liquid at room temperature, some isomers or derivatives may be solids, or it can sometimes be purified by co-crystallization or by forming a solid derivative.

Frequently Asked Questions (FAQs):

  • Q1: How do I select a suitable solvent for the recrystallization of this compound or its derivatives?

    • A1: A good solvent will dissolve the compound when hot but not when cold. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Common solvent pairs like ethanol/water or hexane/ethyl acetate can be effective. Experiment with small amounts of different solvents to find the optimal one.

  • Q2: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?

    • A2: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. To fix this, you can try using a lower-boiling point solvent, adding more solvent to the hot solution before cooling, or allowing the solution to cool more slowly.

  • Q3: No crystals are forming even after the solution has cooled. What should I do?

    • A3: The solution may not be supersaturated. Try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If that fails, you may need to evaporate some of the solvent to increase the concentration and then cool again.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low Recovery of Product - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Evaporate some of the solvent and re-cool.- Cool the solution in an ice bath to minimize solubility.- Use a pre-heated funnel and filter flask for hot filtration.
Impure Crystals - The solution cooled too quickly, trapping impurities.- Inefficient washing of the crystals.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Wash the crystals with a small amount of ice-cold, fresh solvent.
Colored Impurities in Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Flash Column Chromatography

Flash column chromatography is a purification technique that uses a stationary phase (like silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their polarity. It is a highly effective method for purifying this compound isomers.

Frequently Asked Questions (FAQs):

  • Q1: How do I choose the right solvent system (mobile phase) for flash chromatography of this compound?

    • A1: The ideal solvent system should provide good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate, with the target compound having an Rf value of approximately 0.2-0.4. For the relatively non-polar this compound, a mixture of a non-polar solvent like hexane or petroleum ether with a slightly more polar solvent like ethyl acetate or diethyl ether is a good starting point.

  • Q2: My compound is not moving down the column. What is wrong?

    • A2: The mobile phase is likely not polar enough. Gradually increase the polarity of the solvent system. For example, if you are using 1% ethyl acetate in hexane, try increasing it to 2%, 5%, and so on.

  • Q3: The separation is poor, and all my fractions are mixed.

    • A3: This could be due to several factors: the column may be overloaded with the sample, the solvent system may not be optimal, or the column was not packed properly. Ensure you are not loading too much crude material onto the column (typically 1-10% of the silica gel weight). Re-evaluate your solvent system using TLC. Ensure the column is packed uniformly without any cracks or air bubbles.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Cracked or Channeled Column Bed - Improper packing of the stationary phase.- The column ran dry.- Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the silica gel.- If the column cracks, it may need to be repacked.
Broad or Tailing Peaks - The compound is too soluble in the mobile phase.- The compound is interacting too strongly with the stationary phase.- Column is overloaded.- Use a less polar mobile phase.- Add a small amount of a modifier (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the mobile phase.- Reduce the amount of sample loaded onto the column.
Compound Elutes too Quickly (in the solvent front) - The mobile phase is too polar.- Start with a less polar solvent system.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum.

  • Sample Preparation: Place the technical grade this compound into the round-bottom flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin stirring and slowly apply vacuum to the system.

    • Gradually heat the flask using a heating mantle.

    • Observe the temperature at the distillation head. Collect and discard any low-boiling initial fractions.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.

    • Collect fractions in separate, pre-weighed flasks.

  • Analysis: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine their purity.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the technical grade this compound in various solvents at room temperature and upon heating. Identify a suitable solvent or solvent pair.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

  • Analysis: Determine the melting point and purity of the recrystallized product using appropriate analytical techniques.

Protocol 3: Purification by Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives an Rf value of ~0.3 for the this compound.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions in test tubes or other suitable containers.

  • Analysis: Monitor the fractions by TLC to identify those containing the purified this compound. Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the purification of technical grade this compound, which may involve a combination of the techniques described above.

PurificationWorkflow General Purification Workflow for this compound start Technical Grade This compound distillation Fractional Vacuum Distillation start->distillation chromatography Flash Column Chromatography distillation->chromatography Further purification of fractions analysis Purity Analysis (GC-MS, HPLC) distillation->analysis impurities1 Low/High Boiling Impurities distillation->impurities1 recrystallization Recrystallization recrystallization->analysis pure_product Pure this compound recrystallization->pure_product impurities2 Soluble Impurities recrystallization->impurities2 chromatography->recrystallization Final polishing chromatography->analysis impurities3 Other Isomers/ Impurities chromatography->impurities3 analysis->pure_product Meets Purity Specs

References

Technical Support Center: Method Development for Resolving Co-eluting 2-Nonylphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful separation of co-eluting 2-Nonylphenol isomers.

Troubleshooting Guide: A Systematic Approach to Resolving Co-eluting Isomers

The co-elution of this compound isomers presents a significant analytical challenge due to their structural similarity.[1][2] Technical nonylphenol is a complex mixture of numerous isomers, with some high-resolution methods identifying over 20 distinct para-isomers.[3][4] This guide provides a systematic approach to diagnose and resolve these challenging separations.

Question: My chromatogram shows a single broad or asymmetrical peak where I expect multiple this compound isomers. How can I confirm co-elution?

Answer: Confirming co-elution is the first critical step. Here’s how you can approach this:

  • Peak Shape Analysis: Visually inspect your chromatogram. Co-eluting peaks often manifest as shoulders on a larger peak, or result in broader or asymmetric (fronting or tailing) peaks.[5][6][7]

  • Mass Spectral Analysis: If you are using a mass spectrometer, acquire spectra across the peak.

    • Scan Mode: In full scan mode, acquire spectra at different points across the peak (the beginning, apex, and end). If the mass spectra change, it indicates the presence of more than one compound.[5]

    • Extracted Ion Chromatograms (EICs): Isomers may have similar mass spectra, but the relative abundances of certain fragment ions might differ.[4][5] Plotting the EICs for unique or characteristic fragment ions can reveal the presence of multiple, slightly offset peaks.[8]

  • Use of Deconvolution Software: Modern chromatography software often includes deconvolution algorithms that can mathematically separate overlapping peaks and identify individual components.[5]

Question: I've confirmed co-elution of my this compound isomers. What are the primary chromatographic parameters I should adjust to improve separation?

Answer: To resolve co-eluting peaks, you need to improve the chromatographic resolution. This can be achieved by manipulating three key factors: selectivity (α), efficiency (N), and retention factor (k).[6]

  • Optimize the Temperature Program (for GC):

    • Lower the Initial Temperature: A lower starting temperature can improve the resolution of early-eluting isomers.[9]

    • Reduce the Ramp Rate: A slower temperature ramp (e.g., 2-5°C/min) allows for more interaction with the stationary phase and can significantly enhance separation.[8]

    • Introduce Isothermal Holds: An isothermal hold at a temperature just below the elution temperature of the critical isomer pairs can maximize their resolution.[8]

  • Modify the Mobile Phase Gradient (for HPLC):

    • Decrease the Gradient Steepness: A shallower gradient provides more time for the isomers to interact with the stationary phase, improving separation.

    • Change the Mobile Phase Composition: Altering the solvent composition (e.g., switching from methanol to acetonitrile or vice-versa) can change the selectivity of the separation.[6]

  • Adjust the Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution. However, this will also increase the analysis time.

Question: What should I do if optimizing the temperature program or mobile phase gradient is not sufficient to resolve the isomers?

Answer: If the initial optimization is not successful, consider the following steps:

  • Change the Column: The choice of the chromatographic column is critical for isomer separation.[5]

    • Increase Column Length: A longer column increases the number of theoretical plates and therefore improves efficiency and resolution. High-resolution separation of nonylphenol isomers has been achieved with long capillary columns (e.g., 100 m).[4]

    • Decrease Internal Diameter (ID): Smaller ID columns generally provide higher efficiency.[5]

    • Change the Stationary Phase: This is often the most effective way to change the selectivity of the separation. For nonylphenol isomers, consider:

      • In GC: A non-polar stationary phase is a good starting point. However, for complex mixtures, a more polar column or even a chiral column might be necessary to resolve specific isomers.[5][8]

      • In HPLC: A graphitic carbon column has been shown to be effective in resolving nonylphenol isomers.[3] Normal-phase chromatography using a silica-based column can also be a good option.[10]

  • Consider Chemical Derivatization (for GC): Derivatization of the hydroxyl group of the nonylphenols can alter their volatility and polarity, which can improve their separation.[8] A common method is silylation.

Question: Are there more advanced techniques for separating very complex mixtures of this compound isomers?

Answer: Yes, for highly complex mixtures where single-column chromatography is insufficient, comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique. GCxGC-MS has been used to identify over 100 components in a technical nonylphenol mixture.[11][12] This technique provides a significant increase in peak capacity and resolution.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate this compound isomers?

A1: this compound is typically found as a complex mixture of isomers with different branching of the C9 alkyl group and various substitution positions on the phenol ring.[4][10] These isomers have very similar physical and chemical properties, such as boiling point and polarity, which makes their separation by conventional chromatographic techniques challenging.

Q2: Can I use mass spectrometry to quantify co-eluting this compound isomers without complete chromatographic separation?

A2: In some cases, yes. If the co-eluting isomers have unique fragment ions in their mass spectra, you can use extracted ion chromatograms (EICs) for quantification.[8] However, since many nonylphenol isomers have very similar mass spectra, achieving at least partial chromatographic separation is highly recommended to ensure accurate quantification.[4][8]

Q3: What are the typical m/z values I should monitor for this compound isomers in GC-MS?

A3: The mass spectra of branched nonylphenol isomers are characterized by specific fragmentation patterns. Key m/z values to monitor include those related to the cleavage of the alkyl chain, such as 107, 121, 135, 149, 163, and 177, which can help in differentiating between isomer groups based on the substitution of the alpha-carbon.[4][12]

Q4: Where can I find reference standards for individual this compound isomers?

A4: Obtaining individual isomers can be challenging as they are often not commercially available in pure form.[3] Some studies report the synthesis of specific isomers for research purposes.[1][13] For quantitative analysis, a well-characterized technical mixture is often used as a standard.

Q5: Are there any specific sample preparation considerations for analyzing this compound?

A5: Yes, contamination is a significant concern. It is crucial to use high-purity solvents and avoid plastic containers, as nonylphenols are used in the production of some polymers.[14] A method blank should be included in each sample batch to monitor for contamination. For complex matrices, a cleanup step using techniques like column chromatography on deactivated alumina may be necessary.[15]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Separation of this compound Isomers

This method is based on the use of a graphitic carbon column, which has shown success in resolving a technical mixture of nonylphenol into multiple peaks.[3]

  • Column: Hypersil HyperCarb (100 mm x 4.6 mm, 5 µm) or similar graphitic carbon column.

  • Mobile Phase A: 1% (v/v) glacial acetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-15 min: 30% B

    • 15-60 min: Linear gradient to 100% B

    • 60-140 min: Hold at 100% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 277 nm or Mass Spectrometry.

Protocol 2: High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Characterization

This protocol is designed to achieve high resolution for the separation of a large number of isomers.[4]

  • Column: 100 m long capillary GC column (e.g., DB-5ms, 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 2°C/min to 240°C, hold for 20 min.

  • Injector: Splitless mode at 270°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-350.

    • Ion Source Temperature: 230°C.

Quantitative Data

Table 1: GC-MS Characteristic Ions for Different Groups of p-Nonylphenol Isomers

Isomer GroupAlpha-Carbon SubstitutionKey Fragment Ions (m/z)
Group 1α-methyl, α-ethyl149 (base peak)
Group 2α,α-dimethyl135 (base peak)
Group 3α-methyl, β-methyl121, 163
Group 4α-methyl, α-n-propyl121 (base peak), 163, 177
Group 5α-methyl, α-isopropyl121 (base peak), 177

Data compiled from Wheeler et al. (1997).[4]

Table 2: Comparison of Chromatographic Techniques for Nonylphenol Isomer Separation

TechniqueColumn TypeNumber of Resolved Peaks/IsomersReference
HPLCGraphitic Carbon12 peaks (groups of isomers)[3]
High-Resolution GC-MS100m Polysiloxane22 para-isomers[4]
GCxGC-MSDB-5ms x Supelcowax 10102 components[11][12]

Visualizations

MethodDevelopmentWorkflow cluster_start Initial Analysis cluster_optimization Method Optimization cluster_end Final Method start Initial Sample Analysis (Standard GC/HPLC Method) check_coelution Assess Peak Shape and Purity start->check_coelution optimize_params Optimize Chromatographic Parameters (Temperature/Gradient, Flow Rate) check_coelution->optimize_params Co-elution Detected end Validated Method for Isomer Separation check_coelution->end No Co-elution check_resolution Sufficient Resolution? optimize_params->check_resolution change_column Change Column (Length, ID, Stationary Phase) check_resolution->change_column No check_resolution->end Yes check_resolution2 Sufficient Resolution? change_column->check_resolution2 advanced_tech Consider Advanced Techniques (GCxGC, Derivatization) check_resolution2->advanced_tech No check_resolution2->end Yes advanced_tech->end

Caption: Experimental workflow for developing a method to resolve co-eluting isomers.

TroubleshootingWorkflow start Co-elution of This compound Isomers Observed step1 1. Optimize GC Temperature Program or HPLC Gradient start->step1 res1 Resolution Sufficient? step1->res1 step2 2. Change GC/HPLC Column (e.g., different stationary phase, longer column) res1->step2 No complete Analysis Complete res1->complete Yes res2 Resolution Sufficient? step2->res2 step3 3. Consider Chemical Derivatization (GC) or Advanced Techniques (GCxGC) res2->step3 No res2->complete Yes res3 Resolution Sufficient? step3->res3 step4 4. Use MS Deconvolution (Quantify using unique ions if possible) res3->step4 No res3->complete Yes step4->complete

Caption: Troubleshooting workflow for resolving this compound isomer co-elution.

EstrogenicMechanism NP Nonylphenol (Endocrine Disruptor) ER Estrogen Receptor (ER) NP->ER Binds to Cell Cell Nucleus ER->Cell Translocates to DNA DNA (Estrogen Response Element) ER->DNA Binds to Response Altered Gene Expression & Estrogenic Effects DNA->Response Leads to

Caption: Simplified diagram of the estrogenic mechanism of action for Nonylphenol.

References

Technical Support Center: Solid-Phase Extraction (SPE) of 2-Nonylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting solid-phase extraction (SPE) of 2-Nonylphenol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for achieving optimal recovery and reproducible results in your experiments.

Troubleshooting Guide: Overcoming Low Recovery of this compound

Low recovery is a frequent issue encountered during the SPE of this compound. This guide provides a systematic approach to identify and resolve the root cause of this problem.

Question: My recovery of this compound is significantly lower than expected. What are the potential causes and how can I fix this?

Answer:

Low recovery of this compound in SPE can stem from several factors throughout the extraction process. To pinpoint the issue, it is recommended to analyze each fraction of your SPE procedure (load, wash, and elution) to determine where the analyte is being lost.[1] The following sections detail the most common causes and their corresponding solutions.

Analyte Loss During Sample Loading (Breakthrough)

If this compound is detected in the fraction that passes through the cartridge during sample loading, it indicates that it is not being effectively retained by the sorbent.

  • Issue: Incorrect Sorbent Choice. The polarity of the sorbent may not be appropriate for retaining the nonpolar this compound.[2]

    • Solution: Use a nonpolar sorbent such as C18, which is widely reported to be effective for this compound extraction.[3][4]

  • Issue: Strong Sample Solvent. The solvent in which your sample is dissolved may be too strong, preventing the analyte from adsorbing to the sorbent.[1]

    • Solution: If possible, dilute your sample with a weaker solvent, such as water, to increase the affinity of this compound for the sorbent.[5]

  • Issue: Inappropriate Sample pH. The pH of the sample can influence the ionization state of this compound and its interaction with the sorbent.

    • Solution: Acidifying the aqueous sample to around pH 3 can improve the analyte-sorbent interaction.[4]

  • Issue: High Flow Rate. A high flow rate during sample loading reduces the contact time between the analyte and the sorbent, leading to incomplete retention.[2][6]

    • Solution: Decrease the flow rate during sample application to allow for sufficient interaction and binding. A good starting point is 1-2 mL/min.[2]

  • Issue: Sorbent Overload. The amount of analyte or other matrix components in the sample exceeds the binding capacity of the SPE cartridge.[1][5]

    • Solution: Reduce the sample volume or use a cartridge with a larger sorbent mass.[5]

Analyte Loss During the Washing Step

If this compound is found in the wash fraction, the wash solvent is likely too strong, prematurely eluting the analyte from the sorbent.

  • Issue: Wash Solvent is Too Strong. The organic composition of the wash solvent is high enough to disrupt the interaction between this compound and the sorbent.[1][2]

    • Solution: Decrease the strength of the wash solvent. For reversed-phase SPE with a C18 sorbent, this means reducing the percentage of the organic solvent (e.g., methanol) in the aqueous wash solution. The wash solvent should be strong enough to remove interferences but not the analyte.[5]

Analyte Retained on the Sorbent (Incomplete Elution)

If this compound is not found in the load or wash fractions and the recovery in the elution fraction is still low, it is likely that the analyte remains bound to the sorbent.

  • Issue: Elution Solvent is Too Weak. The solvent used for elution is not strong enough to disrupt the interactions between this compound and the sorbent.[2][6]

    • Solution: Increase the strength of the elution solvent. For this compound on a C18 sorbent, a mixture of methanol and acetonitrile is often effective.[3] Acetonitrile is particularly useful for eluting compounds with higher molecular weights.[3]

  • Issue: Insufficient Elution Volume. The volume of the elution solvent may not be adequate to completely desorb the analyte from the sorbent.[2][7]

    • Solution: Increase the volume of the elution solvent. You can also try eluting with multiple, smaller aliquots of the solvent, allowing for a brief "soak step" where the solvent sits in the sorbent bed for a minute or two before being passed through.[8]

Other Factors Affecting Recovery
  • Issue: Cartridge Bed Drying Out. If the sorbent bed dries out after conditioning and before sample loading, the retention of the analyte can be compromised.[2]

    • Solution: Ensure the sorbent bed remains wetted throughout the conditioning and equilibration steps, right up until the sample is loaded.[6]

  • Issue: Matrix Effects. Complex sample matrices can interfere with the extraction process, leading to ion suppression or enhancement in the final analysis, which can be misinterpreted as low recovery.[9][10]

    • Solution: Incorporate a cleanup step in your sample preparation or dilute the sample to minimize matrix effects.[11] Using an isotopically labeled internal standard can also help to correct for matrix effects.[12]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound in solid-phase extraction.

Caption: Troubleshooting workflow for low this compound SPE recovery.

Frequently Asked Questions (FAQs)

Q1: What is the best solid-phase extraction sorbent for this compound?

A1: For the extraction of a relatively nonpolar compound like this compound from aqueous matrices, a reversed-phase sorbent is recommended. C18 is the most commonly used and has been shown to provide good recovery for this compound.[3][4]

Q2: What is a suitable elution solvent for this compound from a C18 cartridge?

A2: A combination of methanol and acetonitrile is highly effective for eluting this compound from a C18 cartridge.[3] The addition of acetonitrile can be crucial for achieving complete elution.[3]

Q3: How can I prevent the SPE cartridge from drying out?

A3: After the conditioning and equilibration steps, do not allow the solvent level to drop below the top of the sorbent bed. It is crucial to load the sample immediately after the equilibration solvent has passed through, leaving the sorbent wetted.[2]

Q4: Can high concentrations of organic matter in my sample affect recovery?

A4: Yes, high concentrations of organic compounds in the sample matrix can interfere with the analysis of this compound.[3] This is a form of matrix effect and may require additional sample cleanup steps or dilution to mitigate.

Q5: What flow rate should I use for the different SPE steps?

A5: For sample loading, a slower flow rate of approximately 1-2 mL/min is recommended to ensure adequate interaction between the analyte and the sorbent.[2] For the wash and elution steps, a slightly higher flow rate can often be used, but it is important to ensure that the flow is not so fast that it compromises the efficiency of these steps.

Quantitative Data Summary

The following table summarizes recovery data for this compound under different SPE conditions, as reported in the literature.

SorbentSample MatrixElution SolventSpike LevelAverage Recovery (%)Reference
C18SedimentMethanol/Acetonitrile0.05 µg/mL96.24[3][13]
C18SedimentMethanol/Acetonitrile0.1 µg/mL104.78[3][13]
C18SoilMethanol/Acetonitrile0.1 - 100 µg/gQuantitative[14]
Bamboo CharcoalRiver WaterNot SpecifiedNot Specified79.5 - 104.3[15]

Experimental Protocol: SPE of this compound from Water Samples

This protocol is a general guideline for the extraction of this compound from water samples using a C18 SPE cartridge. Optimization may be required for different sample matrices and concentrations.

1. Materials and Reagents

  • SPE Cartridge: C18 (e.g., 500 mg, 6 mL)

  • Sample: Aqueous sample containing this compound

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized water (HPLC grade)

    • Hydrochloric acid (for pH adjustment)

  • SPE Vacuum Manifold

  • Collection Vials

  • Nitrogen Evaporator

2. SPE Procedure

  • Cartridge Conditioning:

    • Pass 6 mL of methanol through the C18 cartridge.

    • Do not allow the sorbent to go dry.

  • Cartridge Equilibration:

    • Pass 6 mL of deionized water through the cartridge.

    • If pH adjustment is needed, use deionized water at the same pH as the sample.

    • Ensure the sorbent bed remains submerged.

  • Sample Loading:

    • Adjust the sample pH to approximately 3 with hydrochloric acid.[4]

    • Load the sample onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing (Interference Elution):

    • Wash the cartridge with a small volume (e.g., 3 mL) of a weak solvent mixture, such as 30:70 methanol/water, to remove polar interferences.[14]

  • Drying:

    • Dry the cartridge under vacuum for approximately 30 minutes to remove excess water.[3]

  • Elution:

    • Elute the this compound from the cartridge with a mixture of methanol and acetonitrile. A sequential elution can be effective:

      • 3 x 1 mL of methanol

      • 1 mL of acetonitrile[14]

    • Collect the eluate in a clean collection vial.

  • Evaporation and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known, small volume of a suitable solvent (e.g., 500 µL of 50:50 acetonitrile/water) for analysis.[14]

3. Analysis

  • Analyze the reconstituted sample using an appropriate analytical technique, such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][14]

References

Technical Support Center: 2-Nonylphenol Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of 2-Nonylphenol analytical standards. Below you will find frequently asked questions and troubleshooting guides to assist with your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound analytical standards?

A1: To ensure the stability and integrity of this compound analytical standards, they should be stored in a tightly sealed container in a cool, well-ventilated place.[1] For standards dissolved in a solvent, refrigeration at 0-5 °C is recommended.[2] It is also advised to protect the standards from direct heating, sunlight, UV or ionizing radiation, and chemical contamination.[1]

Q2: What is the expected shelf life of a this compound analytical standard?

A2: The shelf life of this compound can vary depending on whether it is a neat standard or a solution. Some manufacturers indicate a minimum shelf life of three years from the date of certification when stored under recommended conditions.[3] For other products, a limited shelf life is noted with an expiry date provided on the label. Always refer to the Certificate of Analysis (CoA) for specific information on the expiration or retest date. If no date is provided, the product should be routinely inspected to ensure it performs as expected.

Q3: My this compound standard has changed color. Is it still usable?

A3: Discoloration can be an indication of degradation or contamination. To preserve product quality and prevent discoloration, it is sometimes recommended to maintain a nitrogen blanket over the headspace of the container.[3] If your standard has changed color, it is advisable to verify its concentration and purity against a new, unopened standard before use.

Q4: What type of container should I use to store this compound?

A4: It is recommended to store this compound in tightly sealed phenolic lined steel or stainless steel containers.[3] Carbon steel containers should not be used.[3] For solutions, the original manufacturer's vial is typically the best storage container.

Q5: Are there any known incompatibilities for this compound?

A5: While specific chemical incompatibilities are not extensively detailed in general safety data sheets, it is crucial to avoid contact with strong oxidizing agents. As a general laboratory practice, always store analytical standards separately from reactive chemicals.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results (e.g., peak area drift in chromatography) Degradation of the standard due to improper storage.Verify the storage conditions (temperature, light exposure). If stored improperly, discard the standard and use a new one.
Contamination of the standard.Ensure proper handling procedures are followed to prevent cross-contamination. Use clean syringes and vials for sample preparation.
Solvent evaporation from a standard solution.Check the container seal. If the seal is compromised, prepare a fresh standard solution.
Appearance of unexpected peaks in the chromatogram Presence of degradation products.Perform a forced degradation study to identify potential degradation products. If degradation is confirmed, use a new standard.
Contamination from the analytical system.Run a blank analysis to check for system contamination. Clean the instrument as necessary.
Difficulty dissolving the neat standard The standard may have polymerized or degraded.Try sonicating the solution. If it still does not dissolve, it is likely compromised and should be discarded.

Storage Condition Summary

Parameter Recommendation Source
Temperature (Neat) 75 ± 25°F (approx. 24 ± 14°C)[3]
Temperature (Solution) Refrigerated (0-5 °C)[2]
Container Tightly closed/sealed.[1][4][5] Phenolic lined steel or stainless steel.[3][1][3][4][5]
Atmosphere A nitrogen blanket is recommended to preserve quality.[3][3]
Light/Radiation Avoid direct sunlight, UV, or ionizing radiation.[1][1]
General Conditions Store in a dry, well-ventilated area, free of contamination.[1][3][1][3]

Experimental Protocols

Protocol: Assessment of this compound Standard Stability

This protocol outlines a general procedure to assess the stability of a this compound analytical standard under specific laboratory conditions.

1. Objective: To determine the stability of a this compound analytical standard by monitoring its concentration over time under defined storage conditions.

2. Materials:

  • This compound analytical standard (neat or solution)

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps

  • Analytical instrument (e.g., GC-MS, LC-MS/MS)

  • Calibrated analytical balance

  • Controlled environment chambers (for temperature and humidity control)

3. Procedure:

  • Initial Analysis (Time Zero):

    • Prepare a stock solution of the this compound standard at a known concentration.

    • Prepare a series of calibration standards from the stock solution.

    • Analyze the calibration standards using a validated analytical method to establish a calibration curve.

    • Analyze a freshly prepared quality control (QC) sample at a known concentration and record the result as the time-zero value.

  • Sample Storage:

    • Aliquot the stock solution or weigh out portions of the neat standard into amber glass vials.

    • Store the vials under the desired conditions to be tested (e.g., refrigerated at 4°C, room temperature at 25°C, accelerated conditions at 40°C).

    • Protect samples from light.

  • Stability Testing at Subsequent Time Points:

    • At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Prepare a QC sample from the stored standard.

    • Analyze the QC sample using the same analytical method as the initial analysis. It is recommended to run a fresh set of calibration standards with each analysis.

4. Data Analysis:

  • Calculate the concentration of this compound in the QC sample at each time point.

  • Compare the concentration at each time point to the initial (time-zero) concentration.

  • The standard is considered stable if the concentration remains within a predefined acceptance criterion (e.g., ±10% of the initial concentration).

Visualizations

Stability_Testing_Workflow cluster_prep Preparation (Time 0) cluster_analysis Analysis cluster_storage Storage cluster_timepoint Subsequent Time Points prep_stock Prepare Stock Solution prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_qc Prepare QC Samples prep_stock->prep_qc store_samples Aliquot & Store Samples (Multiple Conditions) prep_stock->store_samples cal_curve Generate Calibration Curve prep_cal->cal_curve analyze_t0 Analyze Time 0 QC prep_qc->analyze_t0 cal_curve->analyze_t0 analyze_tx Analyze Time X QC cal_curve->analyze_tx compare Compare to Time 0 analyze_t0->compare retrieve Retrieve Stored Sample store_samples->retrieve At each time point retrieve->analyze_tx analyze_tx->compare

Caption: Workflow for assessing the stability of an analytical standard.

Troubleshooting_Diagram start Inconsistent Analytical Results check_storage Were storage conditions (temp, light) correct? start->check_storage check_handling Was handling protocol followed correctly? check_storage->check_handling Yes solution_new_std Action: Use a new standard. Review storage procedures. check_storage->solution_new_std No check_system Is the analytical system performing correctly? check_handling->check_system Yes solution_review_handling Action: Review handling procedures. Prepare fresh samples. check_handling->solution_review_handling No solution_system_maintenance Action: Run system checks and maintenance. Analyze a system suitability standard. check_system->solution_system_maintenance No end_resolved Issue Resolved check_system->end_resolved Yes solution_new_std->end_resolved solution_review_handling->end_resolved solution_system_maintenance->end_resolved

Caption: Troubleshooting logic for inconsistent analytical results.

References

Validation & Comparative

Unraveling the Estrogenic Potential of 2-Nonylphenol Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the endocrine-disrupting potential of environmental contaminants is paramount. Among these, 2-Nonylphenol (NP), a component of technical nonylphenol mixtures, presents a complex challenge due to the varying estrogenic activity of its numerous isomers. This guide provides an objective comparison of the estrogenic activity of different this compound isomers, supported by experimental data, to aid in risk assessment and the development of safer alternatives.

Technical nonylphenol is a complex mixture of para-substituted isomers, and it has been demonstrated that the structure of the alkyl chain significantly influences the estrogenic effect of individual NP isomers.[1] Due to its structural similarity to 17β-estradiol, nonylphenol can act as a xenoestrogen, competing with the natural hormone for binding to estrogen receptors (ERs), albeit with a lower affinity.[2] This interaction can trigger estrogen-like transcriptional activity in estrogen receptor-positive cells.[3][4]

Comparative Estrogenic Activity of this compound Isomers

The estrogenic potency of various this compound isomers has been evaluated using a range of in vitro and in vivo assays. These studies consistently show that the degree of branching and the specific substitution pattern of the nonyl group are critical determinants of estrogenic activity.

Quantitative Comparison of Estrogenic Activity

The following table summarizes the quantitative data on the estrogenic activity of selected this compound isomers from various studies. The data is presented to facilitate a direct comparison of their potencies.

IsomerAssay TypeEndpointValueRelative Potency (to 17β-estradiol)Reference
p353-NP MVLN Cell AssayEC50-Same as NP mixture[5]
Yeast Estrogenic AssayEC50-Highest among tested isomers[6]
NP7 (4-(1,1-dimethyl-2-ethyl-pentyl)-phenol) Recombinant Yeast Screen Assay--1.9 x 10⁻³[7]
p22-NP MVLN Cell Assay-Weak ER agonist, near detection limit-[5]
p262-NP MVLN Cell Assay-Weak ER agonist, near detection limit-[5]
E-screen Assay-Measurable activity-[5]
4n-NP (linear) MVLN Cell Assay-Weak ER agonist, near detection limitNo estrogen effect[1][5]
E-screen Assay-Measurable activity-[5]
p363-NP Recombinant Yeast Assay (RYA)EC50Higher than commercial NP mixture-[8]
p33-NP Recombinant Yeast Assay (RYA)EC500.6 - 7.7 mg/L-[8]
Technical Nonylphenol Estrogen Receptor Binding AssayIC502.4 x 10⁻⁶ to 4.7 x 10⁻⁶ M2.6 to 6.7 x 10⁻³[9][10]
Uterotrophic Assay (oral)-25-100 mg/kg-[11][12]

Experimental Protocols

The assessment of estrogenic activity relies on a variety of well-established experimental protocols. Below are detailed methodologies for key experiments cited in the comparison of this compound isomers.

Estrogen Receptor (ER) Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to the estrogen receptor.

Methodology:

  • Receptor Source: Human estrogen receptor alpha (hERα) is commonly used.[9]

  • Incubation: A fixed concentration of hERα and [³H]-estradiol are incubated with varying concentrations of the test this compound isomer.

  • Separation: Bound and unbound radioligand are separated using methods like hydroxylapatite or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test isomer that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is calculated. This value is then used to determine the relative binding affinity (RBA) compared to 17β-estradiol.

MVLN Transcriptional Activation Cell Assay

This reporter gene assay utilizes a human breast cancer cell line (MCF-7 variant) that is stably transfected with an estrogen-responsive reporter gene construct.

Methodology:

  • Cell Culture: MVLN cells are maintained in an appropriate culture medium.

  • Treatment: Cells are exposed to various concentrations of the this compound isomers for a specified period.

  • Lysis and Luciferase Assay: After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The concentration of the isomer that produces a half-maximal response (EC50) is determined. The relative potency is often calculated in comparison to 17β-estradiol.

E-screen Assay (Cell Proliferation Assay)

This assay is based on the estrogen-dependent proliferation of MCF-7 human breast cancer cells.

Methodology:

  • Cell Seeding: MCF-7 cells are seeded in multi-well plates.

  • Hormone Deprivation: Cells are maintained in a hormone-deprived medium for a period to synchronize them and reduce basal proliferation.

  • Exposure: The cells are then exposed to a range of concentrations of the this compound isomers.

  • Proliferation Measurement: After several days of incubation, cell proliferation is quantified using methods such as sulforhodamine B (SRB) staining or crystal violet staining.

  • Data Analysis: The proliferative effect (PE) is calculated relative to a control, and the EC50 value is determined.

Signaling Pathway and Experimental Workflow

The estrogenic activity of this compound isomers is primarily mediated through their interaction with the estrogen receptor, which leads to the activation of downstream signaling pathways and ultimately to changes in gene expression.

Estrogenic_Activity_Workflow cluster_ligand Ligand Binding cluster_receptor Receptor Interaction cluster_cellular_response Cellular Response cluster_assays Experimental Assays NP This compound Isomer ER Estrogen Receptor (ER) NP->ER Binds E2 17β-Estradiol E2->ER Binds (Endogenous) Dimerization Receptor Dimerization ER->Dimerization BindingAssay ER Binding Assay (IC50) ER->BindingAssay Measures Binding Affinity Translocation Nuclear Translocation Dimerization->Translocation ERE Binds to Estrogen Response Element (ERE) Translocation->ERE Transcription Gene Transcription ERE->Transcription ReporterAssay Reporter Gene Assay (EC50) Transcription->ReporterAssay Measures Transcriptional Activity ProliferationAssay Cell Proliferation Assay (EC50) Transcription->ProliferationAssay Measures Proliferation

Caption: Workflow of estrogenic activity assessment for this compound isomers.

The diagram above illustrates the general mechanism of action for estrogenic compounds like this compound isomers and the corresponding experimental assays used to quantify their activity. The process begins with the binding of the isomer to the estrogen receptor, which then leads to a cascade of cellular events culminating in altered gene expression. Different in vitro assays are designed to measure specific events in this pathway.

Conclusion

The estrogenic activity of this compound is highly dependent on the specific isomeric structure.[5][9] Generally, branched-chain isomers, particularly those with a tertiary carbon atom adjacent to the phenol ring, exhibit greater estrogenic potency than linear isomers.[13] For instance, isomers like p353-NP and NP7 have been shown to be among the more potent estrogenic isomers.[5][6][7] In contrast, the linear 4n-NP isomer is consistently found to be a weak estrogen receptor agonist.[5] These findings underscore the importance of considering the isomeric composition of nonylphenol mixtures when assessing their potential environmental and health risks. For researchers and drug development professionals, this detailed comparison provides a crucial foundation for structure-activity relationship studies and the design of safer chemical alternatives.

References

Introduction: Deconstructing the "Nonylphenol" Ambiguity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the Toxicological Profiles of 2-Nonylphenol and 4-Nonylphenol

To researchers, scientists, and professionals in drug development, precision in chemical identity is paramount. The term "nonylphenol" (NP) is frequently used as a monolith, yet it represents a complex family of isomers that differ in the placement and structure of their nine-carbon alkyl chain on a phenol ring. Commercial-grade nonylphenol, the substance predominantly studied and regulated, is not a single entity but a mixture of over 20 branched isomers.[1][2] Crucially, this mixture is overwhelmingly composed of para-substituted isomers (4-Nonylphenol), which can constitute 90% or more of the product.[3] In contrast, ortho-substituted this compound is typically present only as a minor impurity, often around 5%.[4]

This compositional reality has dictated the focus of toxicological research. The vast body of available data pertains to the 4-NP isomer mixture, recognized as a significant endocrine-disrupting chemical (EDC) and xenoestrogen.[5] Specific toxicological data for this compound is exceptionally scarce.

This guide, therefore, adopts a structure dictated by the scientific evidence. It will first provide a comprehensive toxicological profile of the environmentally and commercially dominant 4-Nonylphenol. It will then leverage principles of structure-activity relationships (SAR) to build an inferred profile for this compound, explaining why its toxicity, particularly its endocrine activity, is anticipated to be substantially different. Finally, we will detail the standardized experimental protocols essential for assessing the very effects that make these compounds a subject of scientific concern.

Part 1: The Dominant Isomer - A Deep Dive into 4-Nonylphenol's Toxicological Profile

4-Nonylphenol's reputation as an environmental contaminant stems primarily from its ability to interfere with the endocrine system. Its chemical structure bears a resemblance to the natural hormone 17β-estradiol, allowing it to interact with estrogen receptors (ERs) and elicit hormonal responses.[5]

Acute Toxicity

4-NP exhibits moderate acute toxicity following oral and dermal exposure. The dose-response curve for lethality is reportedly steep.[6] At necropsy, effects on the gastrointestinal mucosa, kidneys, and adrenal glands have been observed in animal studies.[7]

Endpoint Species Value Reference(s)
Oral LD50Rat1200–2462 mg/kg bw[4][6][7]
Oral LD50Mouse1231 mg/kg bw[7]
Dermal LD50Rabbit2031 mg/kg bw[6][7]
Endocrine Disruption: The Core Mechanism of Hazard

The primary toxicological concern for 4-NP is its action as a xenoestrogen. It competes with endogenous estradiol for binding to both estrogen receptor subtypes, ERα and ERβ, thereby mimicking or blocking natural hormone signaling.[5]

Causality Behind Potency: The Critical Role of Isomer Structure

The term "4-Nonylphenol" still belies a deeper complexity. The estrogenic potency of 4-NP is not uniform across all its branched isomers. The specific geometry of the nine-carbon chain profoundly influences how well the molecule fits into the ligand-binding pocket of the estrogen receptor.

  • Branching Increases Potency: Studies consistently show that increased branching of the alkyl chain enhances estrogenic activity.[2]

  • Specific Isomers Show High Potency: Research has demonstrated that certain isomers are far more potent than others. For example, one study found the isomer 4-(1,1-dimethyl-2-ethylpentyl)phenol to be three times more estrogenic than the commercial NP mixture.[8]

  • Linear Isomers Are Weak: In contrast, the linear 4-n-nonylphenol isomer is a very weak ER agonist, often with activity near the limit of detection in sensitive assays.[1]

This structural dependence is the most critical concept in understanding nonylphenol toxicology. It explains the variability in potency reported in different studies and underscores the importance of characterizing the specific isomer composition when assessing risk.

Reproductive and Developmental Toxicity

As a consequence of its endocrine activity, 4-NP can induce adverse reproductive and developmental effects. In vivo animal studies have demonstrated:

  • Accelerated Puberty: In female rats, oral exposure to 4-NP can advance the age of vaginal opening, a key marker of puberty.[9][10]

  • Uterotrophic Response: A hallmark of estrogenic activity, 4-NP causes a significant increase in uterine weight in prepubertal or ovariectomized female rats.[9][10]

  • Effects on Offspring: At high doses (50 mg/kg), a reduction in the viability of offspring during the early postnatal period has been observed.[11]

  • Male Reproductive Effects: Altered sperm parameters and decreased testes weight have been noted at high dose levels.[12]

Genotoxicity and Carcinogenicity

Based on available data from in vitro genotoxicity assays, nonylphenol is not considered to be genotoxic.[7] However, its estrogen-mimicking properties raise concerns about a potential role in hormone-dependent cancers. 4-Nonylphenol has been shown to promote the proliferation of estrogen-dependent breast cancer cells in vitro.[5][13]

Part 2: this compound - A Toxicological Profile by Inference and Structure-Activity Relationship (SAR)

Direct toxicological studies on this compound are largely absent from the scientific literature. Its presence as a minor component in technical NP mixtures has resulted in it being overlooked in favor of the more abundant and potent 4-isomers.[4] However, we can construct a robust, inferred toxicological profile based on fundamental principles of chemistry and receptor biology.

The SAR Hypothesis: Steric Hindrance at the Ortho Position

The defining structural difference between 2-NP and 4-NP is the position of the bulky nonyl group relative to the hydroxyl (-OH) group, which is the key functional group for receptor interaction.

  • In 4-Nonylphenol , the nonyl group is at the para position, opposite the hydroxyl group. This configuration allows the hydroxyl group to remain accessible for critical hydrogen bonding within the estrogen receptor's binding pocket, mimicking the interaction of estradiol.

  • In this compound , the nonyl group is at the ortho position, immediately adjacent to the hydroxyl group. This proximity creates significant steric hindrance , a phenomenon where a bulky group physically obstructs other parts of the molecule from interacting with a target. This bulky "shield" around the hydroxyl group is highly likely to prevent 2-NP from docking effectively within the constrained space of the estrogen receptor's ligand-binding domain.

Therefore, based on this strong structure-activity relationship, it is hypothesized that this compound has significantly lower estrogenic potency than its 4-Nonylphenol counterparts. While it may possess other toxicological properties inherent to phenolic compounds (e.g., skin irritation), its capacity for endocrine disruption is predicted to be minimal.

G cluster_4np 4-Nonylphenol Interaction cluster_2np This compound Interaction (Inferred) 4NP_Structure 4-NP OH_Group_4 Accessible -OH Group 4NP_Structure->OH_Group_4 unhindered ER_Pocket_4 Estrogen Receptor Binding Pocket Estrogenic_Response Estrogenic Response ER_Pocket_4->Estrogenic_Response Leads to OH_Group_4->ER_Pocket_4 Effective Binding 2NP_Structure 2-NP OH_Group_2 Hindered -OH Group 2NP_Structure->OH_Group_2 steric hindrance ER_Pocket_2 Estrogen Receptor Binding Pocket No_Response No/Weak Response ER_Pocket_2->No_Response Leads to OH_Group_2->ER_Pocket_2 Binding Impeded

Caption: Inferred binding of 4-NP vs. 2-NP to the Estrogen Receptor.

Part 3: Standardized Methodologies for Assessing Estrogenic Activity

To ensure data reliability and comparability across laboratories, standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are the gold standard.

Experimental Protocol 1: In Vitro Estrogen Receptor Binding Assay (OECD TG 493)

This assay provides direct mechanistic data on whether a chemical can bind to the estrogen receptor.

  • Principle: To measure the ability of a test chemical to displace a radiolabeled ligand (e.g., [3H]17β-estradiol) from purified human recombinant estrogen receptor (hrER). A high affinity of the test chemical for the receptor will result in displacement of the radiolabeled ligand at lower concentrations.[14]

  • Causality of Design: This is a cell-free, competitive binding assay. Its purpose is to isolate a single event—receptor binding—without the complexities of cellular uptake, metabolism, or downstream signaling. This provides unambiguous evidence of a direct molecular interaction.

  • Step-by-Step Methodology:

    • Preparation: A constant concentration of hrERα and the radiolabeled ligand are prepared in an assay buffer.

    • Competition: Aliquots of the receptor/radioligand mixture are incubated with a range of concentrations of the unlabeled test chemical (the competitor) and a control (unlabeled 17β-estradiol).

    • Incubation: The mixtures are incubated to allow the binding reaction to reach equilibrium.

    • Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by adding dextran-coated charcoal, which adsorbs small, free molecules, followed by centrifugation.

    • Quantification: The radioactivity in the supernatant (containing the receptor-bound ligand) is measured using liquid scintillation counting.

    • Data Analysis: A competition curve is plotted. The concentration of the test chemical that displaces 50% of the radiolabeled ligand (IC50) is calculated. This is used to determine the Relative Binding Affinity (RBA) compared to estradiol.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis A Mix hrERα Receptor with [3H]Estradiol B Add varying concentrations of Test Chemical (e.g., NP) A->B C Incubate to reach binding equilibrium B->C D Add Dextran-Coated Charcoal to adsorb free [3H]Estradiol C->D E Centrifuge to pellet charcoal D->E F Measure radioactivity of supernatant E->F G Calculate IC50 and Relative Binding Affinity F->G

References

A Comparative Guide to the Validation of Analytical Methods for 2-Nonylphenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Nonylphenol (2-NP), a compound of environmental and health concern, is critical. This guide provides an objective comparison of three widely used analytical methods for 2-NP quantification: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is supported by experimental data from various validation studies.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an appropriate analytical method for this compound quantification hinges on various factors, including the sample matrix, required sensitivity, and the desired level of specificity. The following table summarizes the key performance parameters for HPLC-FLD, GC-MS, and LC-MS/MS, providing a clear comparison to aid in method selection.

Performance ParameterHigh-Performance Liquid Chromatography-Fluorescence Detection (HPLC-FLD)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity using a liquid mobile phase, followed by detection of native fluorescence.[1]Separation based on volatility in a gaseous mobile phase, followed by mass-based detection.[1]Separation by liquid chromatography followed by highly selective and sensitive mass analysis.
Limit of Detection (LOD) 15.7 µg/L (in anaerobic reactor effluent)[2]<0.01 to 0.05 ng/L (in aquatic samples)[3]0.02-0.27 µg/kg (in leafy vegetables)[4]
Limit of Quantification (LOQ) 55.6 µg/L (in anaerobic reactor effluent)[2]0.01 to 0.05 ng/L (in aquatic samples)[3]0.18-1.75 µg/kg (in leafy vegetables)[4]
Linearity (r²) > 0.995[2]> 0.99[1]> 0.99[4]
Precision (%RSD) < 15%[1]< 15%[1]≤18.3%[4]
Accuracy (Recovery %) Not explicitly stated in the provided source.> 70% (in aquatic samples)[3]72.8-122.6% (in leafy vegetables)[4]
Derivatization Required No[1]Yes, for improved volatility and sensitivity.[1]No
Sample Throughput ModerateModerate to HighHigh
Matrix Effects Can be significant, requiring effective sample cleanup.Less prone to matrix effects compared to LC-based methods, but still possible.Can be significant, often mitigated by using isotopically labeled internal standards.
Selectivity Good, based on chromatographic separation and specific fluorescence properties.[1]Excellent, based on both chromatographic retention time and mass-to-charge ratio.[1]Excellent, due to the use of specific precursor-product ion transitions (MRM).

Experimental Protocols: Detailed Methodologies

Detailed and validated experimental protocols are fundamental for reproducible and reliable quantification of this compound. Below are representative methodologies for HPLC-FLD, GC-MS, and LC-MS/MS.

Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is suitable for the determination of this compound in aqueous and solid samples.

1. Sample Preparation (Solid Phase Extraction - SPE):

  • For liquid samples, acidify the sample to pH 2-3.

  • Condition a C18 SPE cartridge sequentially with methanol and deionized water (pH 2).

  • Load the sample onto the conditioned cartridge.

  • Wash the cartridge with deionized water to remove interferences.

  • Elute the this compound from the cartridge with a suitable organic solvent such as methanol or acetonitrile.[5]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.[5]

2. HPLC-FLD Conditions:

  • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm).[6]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation wavelength at 225-230 nm and emission wavelength at 305-310 nm.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and selective for the analysis of this compound in various environmental and biological matrices.

1. Sample Preparation (SPE and Derivatization):

  • Extract this compound from the sample matrix using an appropriate SPE protocol as described for HPLC-FLD.[3]

  • After elution and concentration, the extract must be derivatized to increase the volatility of this compound. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or methylation can be performed.[3]

2. GC-MS Conditions:

  • Column: A non-polar capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate.[7]

  • Injection Mode: Splitless injection.[7]

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, start at 80°C, ramp to 180°C, then to 240°C, and finally to 300°C.[3]

  • Ion Source Temperature: 230°C.[7]

3. Mass Spectrometry Detection:

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound.[3]

Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest sensitivity and selectivity and is particularly suitable for complex matrices and trace-level quantification.

1. Sample Preparation (SPE):

  • Sample extraction is typically performed using Solid Phase Extraction (SPE) with a polystyrene copolymer or C18 sorbent. The sample is loaded onto the conditioned cartridge, washed, and the analyte is eluted with an organic solvent. The eluate is then evaporated and reconstituted in the initial mobile phase.

2. LC-MS/MS Conditions:

  • Column: A reversed-phase C18 column is commonly used.[8]

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with the addition of a modifier like formic acid or ammonium acetate to improve ionization.[8]

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.[8]

  • Injection Volume: 5-10 µL.[8]

3. Mass Spectrometry Detection:

  • Ionization Mode: Electrospray Ionization (ESI), either in positive or negative mode, depending on the chosen mobile phase and adduct formation.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and monitoring for a specific product ion after fragmentation. This provides a high degree of selectivity and sensitivity.

Mandatory Visualization

The following diagrams illustrate the general workflow for the validation of an analytical method for this compound quantification and the signaling pathway of its endocrine-disrupting action.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_preparation 2. Preparation cluster_validation 3. Method Validation cluster_documentation 4. Documentation define_scope Define Scope & Purpose set_acceptance Set Acceptance Criteria define_scope->set_acceptance prep_standards Prepare Standards & Samples set_acceptance->prep_standards instrument_setup Instrument Setup & Calibration prep_standards->instrument_setup specificity Specificity instrument_setup->specificity linearity Linearity specificity->linearity lod_loq LOD & LOQ linearity->lod_loq precision Precision (Repeatability & Intermediate) lod_loq->precision accuracy Accuracy (Recovery) precision->accuracy robustness Robustness accuracy->robustness analyze_data Analyze Data & Assess Criteria robustness->analyze_data validation_report Prepare Validation Report analyze_data->validation_report

Caption: General workflow for analytical method validation.

endocrine_disruption_pathway NP This compound ER Estrogen Receptor (ER) NP->ER Binds to HRE Hormone Response Element (HRE) ER->HRE Binds to DNA at Gene Target Gene Transcription HRE->Gene Initiates Protein Altered Protein Synthesis Gene->Protein Leads to Effect Endocrine Disruption Effects Protein->Effect

Caption: Signaling pathway of this compound's endocrine disruption.

References

A Guide to Inter-Laboratory Comparison of 2-Nonylphenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 2-Nonylphenol, a compound of significant environmental interest due to its potential endocrine-disrupting properties. The accurate and reliable measurement of this compound is crucial for environmental monitoring and regulatory compliance. This document is intended for researchers, scientists, and laboratory professionals involved in the analysis of environmental contaminants.

Comparison of Analytical Methods

The determination of this compound in environmental matrices is predominantly accomplished using chromatographic techniques coupled with sensitive detectors. The most common methods include High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and applicability to different sample types.

While a comprehensive inter-laboratory comparison study with pooled data is not publicly available, performance characteristics from various single-laboratory validation studies provide a strong basis for methodological comparison. Below is a summary of typical performance data for the most frequently employed analytical techniques.

ParameterHPLC-FLDGC-MSLC-MS/MS
Principle Separation based on polarity, detection of native fluorescence.Separation based on volatility, mass-based detection.Separation based on polarity, highly selective mass-based detection.
Sample Matrix Water, Soil, SedimentWater, Wastewater, SedimentWater, Wastewater, Sediment, Biota[1][2]
Derivatization Not required.Often required to improve volatility.Not required.
Limit of Detection (LOD) ~0.1 µg/L (Water)~0.01 - 0.1 µg/L (Water)1 - 55 pg on column[1]
Limit of Quantification (LOQ) ~12.7 - 30.8 ng/mL (Wastewater)[3]~0.05 - 0.5 µg/L (Water)Varies by instrument and matrix
Selectivity GoodHighExcellent
Throughput ModerateModerate to HighHigh

Experimental Protocols

A detailed experimental protocol is essential for achieving accurate and reproducible results. Below is a representative protocol for the analysis of this compound in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and highly sensitive method.

Sample Preparation (Solid-Phase Extraction)
  • Sample Preservation: Acidify water samples to a pH < 2 with HCl or sodium bisulfate to extend holding time. Store at ≤6°C.[4]

  • Extraction:

    • Condition a C18 Solid-Phase Extraction (SPE) cartridge (e.g., 500 mg) with methanol followed by acidified water.[4]

    • Load a known volume of the water sample (e.g., 500 mL) onto the cartridge at a steady flow rate.

    • Wash the cartridge with a small volume of water to remove interferences.

    • Dry the cartridge under vacuum or with nitrogen.

    • Elute the analytes with an appropriate solvent, such as methanol or acetonitrile.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of mobile phase (e.g., 500 µL of 50:50 water/acetonitrile).

    • Filter the final extract through a 0.45 µm filter before analysis.

LC-MS/MS Analysis
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like ammonium acetate to improve ionization.[5]

  • Ionization Mode: ESI in negative ion mode is commonly used for phenolic compounds like this compound.[2]

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Two MRM transitions are typically monitored for each analyte for quantification and confirmation.[6]

  • Quantification: Use of an internal standard, such as a ¹³C-labeled this compound, is recommended to correct for matrix effects and variations in instrument response.[1]

Visualization of Analytical Workflow

To illustrate the logical flow of the analytical process, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Water Sample Preservation Acidify to pH < 2 Sample->Preservation SPE Solid-Phase Extraction (SPE) Preservation->SPE Elution Elute with Organic Solvent SPE->Elution Concentration Evaporate & Reconstitute Elution->Concentration Filtration Filter Extract Concentration->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Inject Data Data Acquisition (MRM) LC_MSMS->Data Quantification Quantification vs. Internal Standard Data->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound Analysis in Water.

Method_Comparison_Logic Start Select Analytical Method for This compound Matrix Sample Matrix Complexity? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Simple Selectivity Need for High Selectivity? Matrix->Selectivity Complex HPLC HPLC-FLD Sensitivity->HPLC Moderate GCMS GC-MS Sensitivity->GCMS High Selectivity->GCMS Yes LCMSMS LC-MS/MS Selectivity->LCMSMS Very High

Caption: Decision Tree for Method Selection.

References

A Comparative Analysis of 2-Nonylphenol Biodegradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Microbial Degradation of a Prevalent Endocrine Disruptor.

2-Nonylphenol (NP), a persistent and estrogenic environmental contaminant, arises from the widespread use and subsequent breakdown of nonylphenol polyethoxylates (NPEOs), a class of nonionic surfactants. The effective removal of 2-NP from the environment is a critical area of research, with microbial biodegradation presenting a promising and eco-friendly solution. This guide provides a comparative overview of the primary aerobic and anaerobic biodegradation pathways of 2-NP, supported by experimental data and detailed methodologies.

Aerobic vs. Anaerobic Degradation: A Quantitative Overview

The biodegradation of this compound is significantly influenced by the presence or absence of oxygen. Aerobic pathways generally exhibit faster degradation rates compared to anaerobic routes. The half-life of 2-NP under aerobic conditions can range from a few days to nearly one hundred days, while anaerobic degradation half-lives are typically longer, spanning from approximately 24 to 69 days.[1][2] Various environmental factors, including temperature, pH, and the presence of co-substrates or inhibitors, can further influence these degradation rates.[2][3]

ConditionMicroorganism/SystemHalf-life (t½)Degradation Rate/EfficiencyReference
Aerobic River Sediment Microcosm1.5 ± 0.4 days95% degradation in 8 days[4]
Sewage Sludge & Sediments1.1 to 99.0 daysVaried[2][5]
Sphingomonas xenophaga BayramDegraded 1 mg/ml in 1 week-[6]
Anaerobic Sewage Sludge23.9 daysRate constant: 0.029 day⁻¹[7]
Petrochemical Sludge36.5 daysRate constant: 0.019 day⁻¹[7]
Sludge (Sulfate-reducing)-Highest degradation rate[7]
Sludge (Methanogenic)-Moderate degradation rate[7]
Sludge (Nitrate-reducing)-Lowest degradation rate[7][8]

Key Biodegradation Pathways of this compound

The microbial breakdown of this compound proceeds through several distinct metabolic pathways. The primary aerobic routes involve initial enzymatic attacks on the aromatic ring or the nonyl side chain, while anaerobic degradation follows different mechanisms.

Aerobic Biodegradation Pathways

Under aerobic conditions, bacteria and fungi employ oxidative enzymes to initiate the degradation of 2-NP. The most well-documented pathways include ipso-hydroxylation, aromatic ring cleavage (ortho and meta pathways), and nitration.

This pathway is prominently observed in Sphingomonas species.[8] It involves the enzymatic substitution of the nonyl group at the C1 position of the aromatic ring with a hydroxyl group.

ipso_hydroxylation NP This compound Quinol 4-Hydroxy-4-nonyl- cyclohexadienone (Quinol) NP->Quinol ipso-Hydroxylation (Nonylphenol Monooxygenase) Hydroquinone Hydroquinone Quinol->Hydroquinone Nonyl_cation Nonyl Cation Quinol->Nonyl_cation Detachment Nonanol Nonanol Nonyl_cation->Nonanol + H₂O ring_cleavage cluster_main Ring Cleavage Pathways cluster_ortho Ortho-Cleavage cluster_meta Meta-Cleavage NP This compound Nonylcatechol Nonylcatechol NP->Nonylcatechol Phenol Hydroxylase Ortho_Intermediate cis,cis-Muconic Acid Derivative Nonylcatechol->Ortho_Intermediate Catechol 1,2-Dioxygenase Meta_Intermediate 2-Hydroxy-6-oxo-nona-2,4-dienoate Nonylcatechol->Meta_Intermediate Catechol 2,3-Dioxygenase TCA_Ortho TCA Cycle Intermediates Ortho_Intermediate->TCA_Ortho TCA_Meta Pyruvate & Acetaldehyde Meta_Intermediate->TCA_Meta nitration_pathway NP This compound NitroNP Nitro-nonylphenol NP->NitroNP Nitration (Ammonium-oxidizing bacteria) Degradation_Products Further Degradation Products NitroNP->Degradation_Products experimental_workflow cluster_setup Experimental Setup cluster_sampling Sampling and Analysis cluster_data Data Interpretation Microcosm Microcosm/Bioreactor Setup Spiking Spiking with this compound Microcosm->Spiking Incubation Incubation (Aerobic/Anaerobic) Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Sample Extraction Sampling->Extraction Analysis GC-MS/LC-MS Analysis Extraction->Analysis Kinetics Degradation Kinetics Analysis->Kinetics Metabolites Metabolite Identification Analysis->Metabolites Pathway Pathway Elucidation Kinetics->Pathway Metabolites->Pathway

References

Navigating the Analytical Maze: A Comparative Guide to GC-MS and LC-MS for 2-Nonylphenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Perspective on Method Selection and Validation

In the landscape of environmental and toxicological analysis, the accurate quantification of endocrine-disrupting compounds is of paramount importance. Among these, 2-Nonylphenol (2-NP), a member of the broader nonylphenol isomer group, presents a significant analytical challenge due to its structural complexity and presence in diverse matrices. This guide offers an in-depth, cross-validation comparison of two cornerstone analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the determination of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the "why" behind the "how," ensuring a robust and defensible analytical strategy.

The Analytical Imperative: Why this compound Demands Rigorous Scrutiny

Nonylphenols, including 2-NP, are anthropogenic compounds primarily resulting from the degradation of nonylphenol ethoxylates, a class of non-ionic surfactants used extensively in industrial and consumer products. Their classification as endocrine disruptors stems from their ability to mimic natural hormones, potentially leading to adverse effects on aquatic life and human health. Consequently, regulatory bodies have established stringent monitoring requirements, necessitating analytical methods that are not only sensitive and selective but also robust and reliable across various sample types, from environmental waters to biological tissues.

Foundational Principles: A Tale of Two Separations

The choice between GC-MS and LC-MS hinges on the physicochemical properties of the analyte and the sample matrix. Understanding the fundamental principles of each technique is crucial for informed method development.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Vanguard

GC-MS separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For a compound to be amenable to GC analysis, it must be thermally stable and sufficiently volatile to exist in the gaseous phase under the operating conditions. This compound, being a semi-volatile organic compound, can be analyzed by GC-MS. However, its polarity, conferred by the hydroxyl group, can lead to poor peak shape and interactions with the GC system. To circumvent this, a derivatization step is often employed to convert the polar hydroxyl group into a less polar, more volatile derivative, thereby improving chromatographic performance and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Polarity Proponent

LC-MS, in contrast, separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. This technique is exceptionally well-suited for polar, semi-polar, and non-volatile compounds that are not readily analyzed by GC. For this compound, LC-MS offers the distinct advantage of direct analysis without the need for derivatization. The choice of ionization source, typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is critical for achieving optimal sensitivity. ESI is particularly effective for polar molecules that can be readily ionized in solution.

Head-to-Head: A Comparative Analysis of Performance

The selection of an analytical method is a multi-faceted decision, balancing performance characteristics with practical considerations. The following table summarizes the key performance parameters of GC-MS and LC-MS for this compound analysis, based on a synthesis of published data.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on volatility and polarity in a gaseous mobile phase, followed by mass-based detection.Separation based on polarity using a liquid mobile phase, followed by mass-based detection.
Sample Volatility Requires analytes to be volatile or amenable to derivatization.Not a limiting factor.
Derivatization Often required to improve volatility and peak shape (e.g., silylation, acetylation).Generally not required.
Sensitivity (LOD/LOQ) Can achieve low ng/L detection limits, particularly with derivatization and selected ion monitoring (SIM).Often provides superior sensitivity, reaching sub-ng/L levels, especially with tandem MS (MS/MS).
Selectivity High, especially with MS detection. However, complex matrices may require extensive cleanup. Isomer separation can be challenging.Very high, particularly with tandem MS (MRM mode), which minimizes matrix interference.
Matrix Effects Less susceptible to ionization suppression/enhancement than ESI-based LC-MS.Can be prone to matrix effects (ion suppression or enhancement), requiring careful method validation and potential use of internal standards.
Throughput Can be lower due to the derivatization step and longer GC run times.Generally higher due to the elimination of the derivatization step and faster LC gradients.
Cost & Complexity Instrumentation is generally less expensive and more widely available. Method development can be more complex if derivatization is needed.Instrumentation is typically more expensive. Method development can be more straightforward for direct analysis.

In the Trenches: Validated Experimental Protocols

To provide a practical framework, the following sections detail validated, step-by-step methodologies for both GC-MS and LC-MS analysis of this compound.

GC-MS Method with Derivatization

This protocol is designed for the analysis of this compound in water samples and incorporates a derivatization step to enhance analyte volatility and chromatographic performance.

1. Sample Preparation (Solid-Phase Extraction)

  • Acidify the water sample (e.g., 1 L) to pH 2-3 with a suitable acid.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., C18 or a polystyrene-divinylbenzene polymer) with methanol followed by acidified deionized water.

  • Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with deionized water to remove interferences.

  • Dry the cartridge thoroughly under a stream of nitrogen.

  • Elute the this compound with an appropriate organic solvent (e.g., acetone, ethyl acetate).

2. Derivatization

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or acetic anhydride.

  • Heat the mixture (e.g., 60-70°C for 30-60 minutes) to facilitate the reaction.

  • Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Analysis

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injection: Inject a small volume (e.g., 1 µL) in splitless mode.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 300°C) to ensure elution of the derivatized analyte.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Water Sample (1L) Acidify Acidify to pH 2-3 Sample->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Elute Elute with Organic Solvent SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Deriv_Agent Add BSTFA + 1% TMCS Evaporate->Deriv_Agent Heat Heat (e.g., 60°C, 30 min) Deriv_Agent->Heat GCMS GC-MS Analysis (SIM Mode) Heat->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: GC-MS workflow for this compound analysis.

LC-MS/MS Method (Direct Analysis)

This protocol is suitable for the direct analysis of this compound in various aqueous matrices, leveraging the high sensitivity and selectivity of tandem mass spectrometry.

1. Sample Preparation

  • For relatively clean water samples, a simple "dilute-and-shoot" approach may be feasible after filtration.

  • For more complex matrices, perform Solid-Phase Extraction as described in the GC-MS protocol to concentrate the analyte and remove interferences.

  • After elution from the SPE cartridge, evaporate the solvent and reconstitute the residue in the initial mobile phase composition.

2. LC-MS/MS Analysis

  • LC Column: Use a reversed-phase C18 column.

  • Mobile Phase: A gradient elution using water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like ammonium acetate or formic acid to improve ionization.

  • Ionization: Electrospray Ionization (ESI) in negative ion mode is commonly used for phenolic compounds.

  • Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of this compound in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole. This provides exceptional selectivity.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample Filter Filter Sample Sample->Filter SPE Solid-Phase Extraction (Optional) Filter->SPE Reconstitute Reconstitute in Mobile Phase SPE->Reconstitute LCMSMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMSMS Data Data Acquisition & Quantification LCMSMS->Data

Caption: LC-MS/MS workflow for this compound analysis.

The Scientist's Choice: Navigating the Decision Matrix

The choice between GC-MS and LC-MS is not merely a matter of preference but a strategic decision based on the specific analytical objectives.

Decision_Tree Start Start: Analyze this compound HighSensitivity Is ultra-trace level (sub-ng/L) detection required? Start->HighSensitivity ComplexMatrix Is the sample matrix (e.g., wastewater, sludge) highly complex? HighSensitivity->ComplexMatrix No LCMSMS Choose LC-MS/MS HighSensitivity->LCMSMS Yes Derivatization Is derivatization a feasible/desirable step? ComplexMatrix->Derivatization No ConsiderLCMS Strongly Consider LC-MS/MS ComplexMatrix->ConsiderLCMS Yes IsomerSeparation Is specific isomer separation critical? Derivatization->IsomerSeparation No GCMS Choose GC-MS Derivatization->GCMS Yes IsomerSeparation->LCMSMS No IsomerSeparation->GCMS Yes (with specialized column) ConsiderGCMS Consider GC-MS (with extensive cleanup)

Caption: Decision matrix for selecting an analytical method.

Choose GC-MS when:

  • Isomer-specific separation is a primary goal: High-resolution capillary GC columns can provide excellent separation of nonylphenol isomers.

  • LC-MS instrumentation is unavailable: GC-MS is a more common and often more accessible technology.

  • Matrix effects in LC-MS are a significant concern: While not immune to matrix issues, GC-MS can sometimes be more forgiving for certain sample types.

Choose LC-MS/MS when:

  • The highest sensitivity is required: For monitoring at ultra-trace levels to meet stringent regulatory limits, LC-MS/MS is often the superior choice.

  • High sample throughput is necessary: The elimination of the derivatization step significantly speeds up the analytical workflow.

  • The sample matrix is complex: The selectivity of MRM in tandem MS can effectively filter out matrix interferences, reducing the need for extensive sample cleanup.

  • Analyte stability is a concern: The milder conditions of LC avoid the potential for thermal degradation of the analyte that can occur in a hot GC inlet.

Conclusion: A Symbiotic Approach to Analytical Certainty

A Comparative Analysis of the Environmental Fate of Linear vs. Branched 2-Nonylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental fate of linear and branched isomers of 2-nonylphenol, a compound of significant environmental concern due to its endocrine-disrupting properties. The information presented herein is supported by experimental data to aid in the environmental risk assessment of these substances.

Executive Summary

Nonylphenols, widely used in the production of non-ionic surfactants, are released into the environment as a complex mixture of isomers. The structure of the nine-carbon alkyl chain, specifically its linearity or degree of branching, significantly influences the compound's persistence, bioaccumulation potential, and ultimate environmental fate. Experimental evidence consistently indicates that branched isomers of this compound are more persistent and exhibit a greater potential for bioaccumulation compared to their linear counterparts. This difference is primarily attributed to the steric hindrance presented by the branched alkyl chain, which impedes microbial degradation.

Data Presentation: Comparison of Environmental Fate Parameters

The following table summarizes key quantitative data from experimental studies, highlighting the differences in the environmental fate of linear and branched this compound isomers.

ParameterLinear this compoundBranched this compound IsomersKey Findings & References
Biodegradation More readily biodegradableMore resistant to biodegradationBranched isomers, particularly those with a quaternary α-carbon, exhibit greater persistence.[1]
Half-life in Soil (Aerobic) Shorter half-lifeLonger half-life (e.g., 2.03–8.66 days for some isomers vs. 5.16–11.83 days for others in different soils)The degree of branching in the nonyl group is positively correlated with a longer half-life in soil.[2]
Persistence in Sediment Less persistentMore persistent, with half-lives potentially exceeding 60 years for some isomersShorter-chain and branched isomers are noted to be more resistant to degradation in sediments.[1]
Bioaccumulation Potential (BCF) Lower potentialHigher potentialWhile specific comparative BCF data for linear vs. branched this compound is limited, the higher lipophilicity and persistence of branched isomers suggest a greater tendency to bioaccumulate in aquatic organisms.[1][3][4]

Experimental Protocols

Biodegradation Assessment: OECD 301F Manometric Respirometry Test

The ready biodegradability of linear and branched this compound can be assessed using the OECD 301F Manometric Respirometry Test. This method is suitable for poorly soluble substances like nonylphenol.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from activated sludge and incubated in a closed flask with a headspace of air. The consumption of oxygen by the microorganisms during the degradation of the test substance is determined by measuring the pressure change in the respirometer.

Apparatus:

  • Manometric respirometer (e.g., OxiTop® system)

  • Temperature-controlled incubator (22 ± 2°C)

  • Magnetic stirrers

  • Glass bottles of suitable volume (e.g., 500 mL)

  • Carbon dioxide absorber (e.g., sodium hydroxide pellets in a separate container within the flask)

Procedure:

  • Preparation of Mineral Medium: Prepare a mineral medium containing essential salts and trace elements as specified in the OECD 301 guideline.

  • Inoculum Preparation: Collect fresh activated sludge from a domestic wastewater treatment plant. The sludge is typically washed and aerated before use to reduce the endogenous respiration rate.

  • Test Substance Preparation: Due to the low water solubility of nonylphenol, it should be adsorbed onto an inert carrier, such as silica gel, or dissolved in a minimal amount of a non-toxic, non-biodegradable solvent before being added to the test medium.

  • Test Setup:

    • Test Vessels: Add the mineral medium, inoculum, and the prepared test substance to the respirometer bottles.

    • Blank Controls: Prepare vessels containing only the mineral medium and inoculum to measure the endogenous oxygen uptake.

    • Reference Control: Use a readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.

    • Toxicity Control: Include a vessel with both the test substance and the reference compound to check for inhibitory effects of the test substance on the microorganisms.

  • Incubation: Seal the bottles and place them in the incubator on magnetic stirrers. The test is run for 28 days in the dark.

  • Data Collection: The oxygen consumption is measured continuously or at regular intervals by the respirometer.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches 60% biodegradation within a 10-day window during the 28-day test period.[5][6][7][8]

Mandatory Visualization

Signaling Pathway Disruption

This compound is a known endocrine disruptor that primarily exerts its effects by mimicking the natural hormone 17β-estradiol and interacting with the estrogen receptor (ER). This interaction can trigger a cascade of downstream signaling events, leading to adverse physiological effects. The following diagram illustrates the estrogen signaling pathway that can be aberrantly activated by this compound.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NP This compound ER_mem Membrane Estrogen Receptor NP->ER_mem Binds ER_cyto Estrogen Receptor (ER) NP->ER_cyto Binds Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) ER_mem->Kinase_Cascade Activates ER_active Activated ER Dimer ER_cyto->ER_active Dimerizes HSP Heat Shock Proteins HSP->ER_cyto Stabilizes ERE Estrogen Response Element (ERE) ER_active->ERE Binds to Kinase_Cascade->ER_cyto Phosphorylates Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cellular_Effects Altered Cellular Responses Gene_Transcription->Cellular_Effects Leads to BiodegradationWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Sample_Prep Prepare Linear & Branched This compound Samples Incubation Incubate Samples with Inoculum (e.g., OECD 301F, 28 days) Sample_Prep->Incubation Inoculum_Prep Prepare Microbial Inoculum (e.g., Activated Sludge) Inoculum_Prep->Incubation Media_Prep Prepare Mineral Medium Media_Prep->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Extraction Extract Nonylphenol from Samples Sampling->Extraction Quantification Quantify Nonylphenol (e.g., GC-MS) Extraction->Quantification Data_Analysis Calculate Biodegradation Rate and Half-life Quantification->Data_Analysis Comparison Compare Environmental Fate of Isomers Data_Analysis->Comparison

References

A Comparative Guide to Sorbent Selection for 2-Nonylphenol Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 2-Nonylphenol, a compound of significant environmental concern, relies on effective sample preparation to remove interfering matrix components and concentrate the analyte. Solid-phase extraction (SPE) is a widely adopted technique for this purpose, with the choice of sorbent being a critical factor for achieving high recovery and reproducibility. This guide provides a comparative evaluation of different sorbents for the solid-phase extraction of this compound, supported by experimental data and detailed protocols to assist researchers in selecting the optimal material for their analytical needs.

The primary SPE mechanisms for retaining nonylphenol, a relatively nonpolar compound, are based on nonpolar or mixed-mode interactions.[1] Consequently, sorbents such as C18 (a silica-based, nonpolar sorbent) and polymeric sorbents like Oasis HLB and Strata-X are commonly employed.[2] Studies have indicated that polymeric sorbents may offer superior performance for a broad range of phenolic compounds compared to traditional silica-based C18 sorbents.[3]

Comparative Performance of SPE Sorbents

The selection of an appropriate sorbent directly impacts the recovery, precision, and sensitivity of the analytical method. The following table summarizes the performance of different sorbents for the extraction of nonylphenol based on published experimental data.

SorbentSorbent TypeRecovery (%)RSD (%)LOD (µg/mL)LOQ (µg/mL)Reference
C18 Silica-based reversed-phase96.24 - 104.782.26 - 2.340.050.2[2]
Oasis HLB Polymeric reversed-phase>90<5.30.17 - 0.360.35 - 1.88[4][5]
Strata-X Polymeric reversed-phaseNot explicitly stated for this compound, but generally offers strong retention for diverse analytes.[3]Not availableNot availableNot available[2]

Note: The presented data is a synthesis from multiple sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.

Experimental Workflow for Solid-Phase Extraction

The following diagram illustrates a typical workflow for solid-phase extraction of this compound.

Caption: General workflow for solid-phase extraction of this compound.

Detailed Experimental Protocols

The following are generalized experimental protocols for this compound extraction using different SPE sorbents, compiled from various studies.

1. C18 Sorbent Protocol

  • Sorbent Conditioning: The C18 cartridge (e.g., 500 mg) is sequentially conditioned with 2 mL of methanol and then 2 mL of a water:methanol mixture (50:50, v/v).[6]

  • Sample Loading: A 10 mL aliquot of the pre-treated sample extract (previously mixed with 10 mL of water) is loaded onto the conditioned cartridge.[6] The loading flow rate should be optimized, with a starting point of approximately 3 mL/min for a 3 mL cartridge.[7]

  • Washing: An interference wash can be performed with a buffer containing 10-30% methanol to remove lipophilic interferences.[7]

  • Elution: The retained analytes are eluted with specific volumes of solvent. For instance, elution can be performed with 3 x 1 mL of methanol followed by 1 mL of acetonitrile.[8] In another study, a mixture of methanol and acetonitrile (1:1) was used as the eluent.[9]

2. Oasis HLB Sorbent Protocol

While a specific detailed protocol for this compound was not available in the provided results, a general approach for phenolic compounds can be adapted. Polymeric sorbents like Oasis HLB are known for their high retention capacity and stability across a wide pH range.[3]

  • Sorbent Conditioning: Typically, the cartridge is conditioned with a water-miscible organic solvent (e.g., methanol) followed by reagent water.

  • Sample Loading: The aqueous sample is loaded onto the cartridge. Due to the high surface area of polymeric sorbents, they can often accommodate higher loading flow rates.[10]

  • Washing: A wash step with a weak organic solvent in water can be used to remove polar interferences.

  • Elution: Elution is typically achieved with a stronger organic solvent like methanol, acetonitrile, or a mixture thereof.

3. Strata-X Sorbent Protocol

Strata-X is a surface-modified styrene-divinylbenzene polymer that provides strong retention for a diverse range of analytes through π-π bonding, hydrophobic, and hydrogen bonding interactions.[3] This allows for the use of aggressive washing protocols to remove interferences.[3]

  • Sorbent Conditioning: Similar to other reversed-phase sorbents, conditioning involves wetting the sorbent with an organic solvent followed by equilibration with water.

  • Sample Loading: The sample is loaded onto the cartridge.

  • Washing: Due to the sorbent's robust nature, a more aggressive wash (higher percentage of organic solvent) can be employed to remove a wider range of interferences.[3]

  • Elution: Elution of strongly retained compounds might require stronger organic solvents or solvent mixtures.[3]

Conclusion

The choice of SPE sorbent for this compound analysis is a critical step that significantly influences method performance. While C18 is a well-established sorbent that can provide good recoveries, polymeric sorbents like Oasis HLB and Strata-X often offer advantages such as higher capacity, better retention for a wider range of compounds, and stability over a broader pH range.[2][3] Researchers should consider the specific matrix of their samples and the desired analytical sensitivity when selecting a sorbent. The provided protocols offer a starting point for method development, which should be followed by optimization of key parameters such as sample pH, loading and elution flow rates, and solvent compositions to achieve the best results for this compound extraction.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Nonylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Nonylphenol is critical for ensuring the safety of laboratory personnel and protecting the environment. Due to its hazardous properties, including being harmful if swallowed, causing severe skin burns, suspected reproductive toxicity, and high toxicity to aquatic life with long-lasting effects, strict adherence to established protocols is imperative.[1][2] This guide provides a step-by-step operational plan for the proper management and disposal of this compound waste streams in a research environment.

Immediate Safety and Handling

Before beginning any procedure involving this compound, it is crucial to read and understand its Safety Data Sheet (SDS).[3] All handling should be performed in a well-ventilated area or under a chemical fume hood.[1][3] Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a respirator, and disposable nitrile gloves, must be worn at all times.[3] It is recommended not to work alone when handling this chemical.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed hazardous waste disposal program.[4] Under no circumstances should this chemical be disposed of down the sink or allowed to enter storm drains or sewer systems.[4][5]

Step 1: Waste Identification and Segregation

  • Identify all waste containing this compound, which includes unused pure product, contaminated reaction mixtures, and used labware such as pipettes, gloves, and vials.[2]

  • This waste must be treated as hazardous.[4]

  • Segregate this compound waste from all other chemical waste streams to prevent dangerous reactions with incompatible materials.[2]

Step 2: Waste Collection and Containment

  • Designate a specific, compatible, and clearly labeled container for this compound waste.[2] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]

  • Ensure the container is in good condition and has a secure, leak-proof screw-top lid.[2]

  • The container must be clearly labeled with "Hazardous Waste," the name "this compound," a description of the contents (e.g., "waste this compound in methanol"), the source laboratory, and the date of accumulation.[6]

  • Do not overfill the container; leave a minimum of 10% headspace to accommodate vapor expansion.[2]

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials.[1]

Step 3: Arranging for Disposal

  • Once the container is full or the project is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][4]

  • Do not transport hazardous waste across public areas; disposal should be handled by trained personnel.[4]

Step 4: Management of Spills

  • In the event of a spill, immediately alert others in the vicinity.[3]

  • For small spills (<1 Liter): Use an inert absorbent material, such as vermiculite, dry sand, or commercial adsorbent pads, to contain the spill.[2][3]

  • For large spills (>1 Liter): Evacuate the area immediately and contact your institution's EHS or emergency response team.[3]

  • Prevent the spill from entering any drains.[1]

  • Collect the absorbent material and the spilled substance into a suitable, labeled container for disposal as hazardous waste.[1][2]

Step 5: Decontamination of Empty Containers

  • Empty containers that previously held this compound must be managed as hazardous waste unless properly decontaminated.[2]

  • To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[2]

  • Crucially, the rinsate from this process must be collected and disposed of as hazardous waste. [2]

  • After proper decontamination, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[2][4]

Quantitative Data for Disposal and Safety

For quick reference, the following table summarizes key quantitative data relevant to the handling and disposal of this compound.

ParameterValue/GuidelineSource
Spill Classification
Small Spill< 1 Liter[3]
Large Spill> 1 Liter[3]
Waste Container
Minimum Headspace10% of container volume[2]
Physical Properties
Relative Density0.937 g/cm³ at 25 °C[2]
Flash Point113 °C[2]
Auto-ignition Temp.372 °C at 760 mmHg[2]
Water SolubilityInsoluble[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G Workflow for this compound Waste Disposal start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Keep separate from others) ppe->segregate container 3. Collect in Labeled, Compatible Container segregate->container check_full Container Full? container->check_full store 4. Store Securely in Satellite Accumulation Area check_full->store No request_pickup 5. Request Pickup from EHS or Licensed Contractor check_full->request_pickup Yes store->container end End: Waste Disposed request_pickup->end

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.